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  • Product: 1-(2-Hydroxyethyl)piperidin-3-ol
  • CAS: 3554-69-6

Core Science & Biosynthesis

Foundational

1-(2-Hydroxyethyl)piperidin-3-ol (CAS 3554-69-6): Chemical Properties, Synthetic Methodologies, and Applications in Drug Design

Executive Summary In modern medicinal chemistry, the strategic incorporation of hydrophilic, basic moieties is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. 1-(2-H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of hydrophilic, basic moieties is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. 1-(2-Hydroxyethyl)piperidin-3-ol (CAS: 3554-69-6) serves as a highly versatile, bifunctional small molecule scaffold[1]. Featuring a tertiary amine core flanked by orthogonal primary and secondary hydroxyl groups, this compound is extensively utilized as a building block to enhance aqueous solubility, modulate lipophilicity (logP), and introduce critical hydrogen-bond vectors in complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Analysis

The utility of 1-(2-Hydroxyethyl)piperidin-3-ol stems from its unique physicochemical footprint. The molecule combines a rigid, saturated heterocyclic ring with a flexible N-ethyl spacer.

Quantitative Data Summary

The following table outlines the foundational chemical properties of the scaffold, critical for calculating reaction stoichiometry and predicting physiological behavior[1]:

PropertyValueClinical / Synthetic Relevance
Chemical Name 1-(2-Hydroxyethyl)piperidin-3-olStandard IUPAC nomenclature.
CAS Number 3554-69-6Unique identifier for regulatory tracking.
Molecular Formula C₇H₁₅NO₂Determines atom economy in synthesis.
Molecular Weight 145.20 g/mol Low molecular weight ideal for fragment-based drug design (FBDD).
Purity Standards Min. 95% (Commercial)Sufficient for early-stage discovery; API synthesis requires >99%.
H-Bond Donors 2 (Hydroxyl groups)Facilitates strong target-protein interactions.
H-Bond Acceptors 3 (O, O, N)Enhances aqueous solubility.

Chemical Reactivity and Orthogonal Functionalization

The true value of this scaffold lies in its orthogonal reactivity . A skilled synthetic chemist can selectively manipulate specific regions of the molecule without requiring exhaustive protection/deprotection steps.

  • The Tertiary Amine Core: The piperidine nitrogen possesses a pKa of approximately 9.0–10.0. At physiological pH (7.4), this nitrogen is protonated, drastically increasing the molecule's hydrophilicity. In synthetic workflows, it acts as an internal base or can be converted into a quaternary ammonium salt to create permanent cationic charges.

  • The Primary Hydroxyl (N-ethyl chain): Located at the terminus of a flexible alkyl chain, this primary alcohol is sterically unhindered. It is highly reactive toward electrophiles, making it the primary site for esterification, etherification, or conversion into a leaving group (e.g., mesylate or tosylate) for further chain elongation.

  • The Secondary Hydroxyl (C3 Position): Embedded directly on the piperidine ring, this hydroxyl group is sterically hindered. It is less reactive than the primary alcohol, allowing for chemoselective reactions at the primary site. Furthermore, the C3 position is a chiral center , meaning the compound can be synthesized or resolved into its (R) or (S) enantiomers to probe stereospecific binding pockets in target proteins.

Reactivity Core 1-(2-Hydroxyethyl)piperidin-3-ol (Bifunctional Scaffold) N_Atom Tertiary Amine Provides basicity (pKa ~9) Enhances aqueous solubility Core->N_Atom Modulates PK OH_Pri Primary Hydroxyl (Ethyl) High steric accessibility Target for esterification Core->OH_Pri Derivatization OH_Sec Secondary Hydroxyl (Ring) Sterically hindered Introduces chirality (C3) Core->OH_Sec H-Bonding

Caption: Structural deconstruction of 1-(2-Hydroxyethyl)piperidin-3-ol highlighting orthogonal reactivity.

Synthetic Methodologies

The industrial and laboratory-scale synthesis of 1-(2-Hydroxyethyl)piperidin-3-ol generally relies on two divergent pathways, both utilizing piperidin-3-ol as the foundational starting material[2].

Pathway A: N-Alkylation via 2-Haloethanols

This is the preferred bench-scale method due to its operational simplicity. Piperidin-3-ol is reacted with 2-bromoethanol in the presence of a mild inorganic base (such as potassium carbonate) within a polar aprotic solvent (like acetonitrile)[3].

  • Causality: The mild base scavenges the hydrobromic acid (HBr) byproduct without deprotonating the hydroxyl groups, effectively preventing unwanted O-alkylation. Acetonitrile optimally solvates the transition state, accelerating the Sₙ2 displacement.

Pathway B: Epoxide Ring Opening

Used predominantly in large-scale industrial manufacturing, this atom-economical route involves the nucleophilic attack of the piperidine nitrogen on ethylene oxide [2][4].

  • Causality: The secondary amine attacks the less sterically hindered carbon of the epoxide, generating the primary alcohol directly. While this method produces zero chemical waste, it requires specialized high-pressure reactors to safely handle the highly toxic and flammable ethylene oxide gas.

Synthesis A Piperidin-3-ol (Starting Material) B 2-Bromoethanol + K2CO3 / MeCN A->B Pathway A (N-Alkylation) C Ethylene Oxide (High Pressure) A->C Pathway B (Ring Opening) D 1-(2-Hydroxyethyl)piperidin-3-ol (Target Molecule) B->D C->D

Caption: Divergent synthetic workflows for 1-(2-Hydroxyethyl)piperidin-3-ol via N-alkylation or epoxide opening.

Self-Validating Experimental Protocol: N-Alkylation Workflow

To ensure reproducibility and trustworthiness, the following protocol details the Sₙ2 N-alkylation (Pathway A), engineered with built-in validation checkpoints[3].

Step-by-Step Methodology
  • Reagent Preparation: Suspend piperidin-3-ol (1.0 equivalent) and anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) in dry acetonitrile (MeCN).

    • Rationale: K₂CO₃ must be anhydrous to prevent the hydrolysis of the incoming electrophile.

  • Electrophile Addition: Cool the suspension to 0°C. Add 2-bromoethanol (1.1 equivalents) dropwise over 15 minutes.

    • Rationale: Dropwise addition maintains a low steady-state concentration of the electrophile, mitigating the risk of runaway exothermic reactions or over-alkylation (quaternary ammonium salt formation).

  • Thermal Activation: Gradually warm the reaction to room temperature, then reflux at 82°C for 12–16 hours (or apply microwave irradiation at 150°C for 20 minutes)[3].

  • Workup & Isolation: Cool the mixture to room temperature and filter through a pad of Celite to remove the inorganic salts (KBr and unreacted K₂CO₃). Concentrate the filtrate under reduced pressure to yield the crude product.

  • Analytical Validation (Self-Correction):

    • TLC Monitoring: Use Dichloromethane/Methanol (9:1). Crucial Note: Because the product is a tertiary amine, it will not stain effectively with standard Ninhydrin. You must use Iodine vapor, Dragendorff's reagent, or a Potassium Permanganate (KMnO₄) stain to visualize the product spot.

    • ¹H-NMR Confirmation: Successful conversion is validated by the disappearance of the broad N-H singlet (characteristic of the starting material) and the appearance of a new triplet integrating to 2 protons (~3.6 ppm), corresponding to the -CH₂OH group of the newly attached ethyl chain.

Applications in Drug Development

In medicinal chemistry, appending a 1-(2-hydroxyethyl)piperidinyl moiety is a highly effective strategy for rescuing drug candidates suffering from poor aqueous solubility or lack of target specificity.

  • Kinase Inhibitors (IRAK4 Modulators): Derivatives of piperidin-3-ol have been successfully integrated into heteroaryl-substituted aminopyridine compounds. These compounds act as modulators of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), which are critical in treating autoimmune and inflammatory diseases[5]. The bifunctional nature of the scaffold allows it to project into solvent-exposed regions of the kinase domain, improving the drug's PK profile without disrupting the core binding pharmacophore.

  • Antibacterial Agents: The scaffold has been utilized in the synthesis of broad-spectrum antibacterial agents targeting multi-drug resistant organisms. The basic piperidine ring mimics natural amine-containing recognition motifs, facilitating penetration through complex bacterial cell walls[4].

References

  • 1-(2-Hydroxyethyl)piperidin-3-ol | CymitQuimica Source: cymitquimica.com URL: 1

  • WO2004058144A2 - Antibacterial agents - Google Patents Source: google.com URL: 4

  • WO2016210034A1 - Heteroaryl substituted aminopyridine compounds - Google Patents Source: google.com URL: 5

  • 3-Hydroxypiperidine Hcl BP EP USP CAS 64051-79-2 Manufacturers and Suppliers Source: fengchengroup.com URL:2

  • 35344-95-7 | 1H-Pyrazole-4-carboxaldehyde | Aldehydes | Ambeed.com Source: ambeed.com URL: 3

Sources

Exploratory

1-(2-Hydroxyethyl)piperidin-3-ol CAS number 3040-44-6

An In-depth Technical Guide to 1-(2-Hydroxyethyl)piperidine (CAS 3040-44-6) Abstract This technical guide provides a comprehensive overview of 1-(2-Hydroxyethyl)piperidine, a versatile bifunctional molecule identified by...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(2-Hydroxyethyl)piperidine (CAS 3040-44-6)

Abstract

This technical guide provides a comprehensive overview of 1-(2-Hydroxyethyl)piperidine, a versatile bifunctional molecule identified by CAS number 3040-44-6. This document addresses a common point of confusion, clarifying that this CAS number corresponds to 1-(2-Hydroxyethyl)piperidine and not 1-(2-Hydroxyethyl)piperidin-3-ol. We will delve into its fundamental physicochemical properties, outline common synthetic pathways, and explore its diverse applications, ranging from its role as a key intermediate in pharmaceutical synthesis to its use in advanced materials science and electronics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this important chemical building block.

Introduction and Compound Identification

The piperidine scaffold is a highly privileged heterocycle in medicinal chemistry and materials science, valued for its structural and functional versatility.[1][2] 1-(2-Hydroxyethyl)piperidine (CAS 3040-44-6) is a prominent derivative, incorporating both a tertiary amine and a primary alcohol. This dual functionality makes it a valuable precursor for a wide range of more complex molecules.

It is critical to establish the precise identity of the compound associated with CAS number 3040-44-6. While the topic of "1-(2-Hydroxyethyl)piperidin-3-ol" was proposed, an exhaustive review of chemical databases and supplier information confirms that CAS 3040-44-6 is unequivocally assigned to 1-(2-Hydroxyethyl)piperidine .[3][4][5][6] The latter possesses a molecular formula of C₇H₁₅NO, whereas 1-(2-Hydroxyethyl)piperidin-3-ol, with an additional hydroxyl group on the piperidine ring, corresponds to the molecular formula C₇H₁₅NO₂ and a different CAS number (3554-69-6).[7] This guide will therefore focus exclusively on the technical details of 1-(2-Hydroxyethyl)piperidine.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of 1-(2-Hydroxyethyl)piperidine is essential for its effective application in experimental design. The compound is typically a clear, colorless to light brown viscous liquid at room temperature.[8][9]

Table 1: Key Physicochemical Properties
PropertyValueSource(s)
CAS Number 3040-44-6[4][5]
IUPAC Name 2-(piperidin-1-yl)ethan-1-ol[3][6][9]
Synonyms 1-Piperidineethanol, 2-Piperidinoethanol, N-(2-Hydroxyethyl)piperidine[5][8][10][11]
Molecular Formula C₇H₁₅NO[3][4][8]
Molecular Weight 129.20 g/mol [4][12][13]
Appearance Clear colorless to yellow/brown viscous liquid[8][9][14]
Boiling Point 198-203 °C (at 760 mmHg)[3][8]
Melting Point 16-17 °C[8][12][13]
Density 0.973 g/mL at 20-25 °C[4][11][12]
Flash Point 69-77 °C[4][8][12][13]
Refractive Index (n20/D) ~1.4804[4][10][11]
Water Solubility Soluble[8][15]
InChI Key KZTWONRVIPPDKH-UHFFFAOYSA-N[3][4][12]

Spectroscopic data is crucial for identity confirmation and quality control. While specific spectra are proprietary, databases like the NIST Chemistry WebBook reference mass spectrometry and gas chromatography data for this compound.[5] Suppliers confirm identity using Fourier-Transform Infrared (FTIR) spectroscopy.[9]

Synthesis and Manufacturing

The primary industrial synthesis of N-substituted hydroxyethyl amines involves the reaction of a secondary amine with ethylene oxide. This pathway is analogous to the production of hydroxyethyl piperazine compounds, where piperazine is reacted with ethylene oxide, often in a reactive distillation column to control the degree of substitution.[16]

The synthesis of 1-(2-Hydroxyethyl)piperidine follows this established logic. The nucleophilic secondary amine of the piperidine ring attacks the electrophilic carbon of the ethylene oxide ring, leading to ring-opening and the formation of the N-hydroxyethyl substituent.

Diagram 1: Proposed Synthesis of 1-(2-Hydroxyethyl)piperidine

G Piperidine Piperidine Reactor Reaction Vessel (Controlled Temp/Pressure) Piperidine->Reactor EO Ethylene Oxide EO->Reactor Product 1-(2-Hydroxyethyl)piperidine (Crude Product) Reactor->Product Nucleophilic Ring-Opening Purification Purification (e.g., Distillation) Product->Purification FinalProduct High Purity Product (>98.5%) Purification->FinalProduct

Caption: General workflow for the synthesis of 1-(2-Hydroxyethyl)piperidine.

The causality of this process relies on the high reactivity of the strained ethylene oxide ring towards nucleophiles like the secondary amine in piperidine. The reaction conditions, such as temperature, pressure, and catalyst (if any), are optimized to favor the mono-substituted product and minimize the formation of di-substituted or other byproducts.

Key Applications in Research and Development

The bifunctional nature of 1-(2-Hydroxyethyl)piperidine makes it a highly valuable intermediate in multiple scientific domains.

Pharmaceutical Synthesis

The piperidine ring is a cornerstone of modern drug design, appearing in numerous pharmaceuticals targeting a wide array of diseases.[1][2] 1-(2-Hydroxyethyl)piperidine serves as a versatile starting material. The tertiary amine provides a basic handle that can aid in salt formation and improve bioavailability, while the primary alcohol offers a reactive site for further functionalization through esterification, etherification, or conversion to other functional groups. Derivatives have been investigated for a range of potential biological activities, including analgesic and myelostimulatory effects.[17][18]

Photolithography and Electronics

In the manufacturing of microelectronics, photolithography relies on photoacid generators (PAGs) to create patterns. The precise control of acid diffusion is paramount. 1-(2-Hydroxyethyl)piperidine is used as a "base quencher" in photoresist formulations.[4][11][19] Its basic nitrogen atom neutralizes excess acid, preventing unwanted diffusion and ensuring the creation of sharp, well-defined features on the microchip. Its hydroxyl group can also improve its solubility and compatibility with the polymer matrix of the photoresist.

Advanced Materials and Catalysis

The unique properties of this compound have led to its use in several material science applications:

  • CO₂ Capture: It has been studied as an adsorbent for the capture and release of pressurized carbon dioxide, a critical area of research for greenhouse gas control.[11]

  • Enantioselective Synthesis: It can function as a catalyst or ligand in chemical reactions that produce specific stereoisomers of a target molecule, which is particularly important in drug development.[11]

  • Drug Delivery: As a counter-ion, it has been used in studies investigating the skin permeation of active pharmaceutical ingredients like flurbiprofen, demonstrating its utility in transdermal drug delivery systems.[11]

Diagram 2: Application Areas of 1-(2-Hydroxyethyl)piperidine```dot

G cluster_pharma Pharmaceuticals cluster_materials Materials & Electronics Core 1-(2-Hydroxyethyl)piperidine (CAS 3040-44-6) Pharma_Int Synthesis Intermediate Core->Pharma_Int Bifunctional Scaffold Drug_Del Drug Delivery (Counter-ion) Core->Drug_Del Ionic Interaction Photo Photolithography (Base Quencher) Core->Photo Basicity CO2 CO2 Capture (Adsorbent) Core->CO2 Reversible Binding Catalysis Asymmetric Catalysis Core->Catalysis Ligand/Catalyst

Caption: Step-by-step workflow for a typical alkylation/arylation reaction.

Methodology Details:

  • Reactant Preparation: In a flame-dried flask under an inert atmosphere, dissolve 1-(2-Hydroxyethyl)piperidine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile). Add a non-nucleophilic base (e.g., K₂CO₃, 1.5-2.0 eq) followed by the desired electrophile (e.g., benzyl bromide, 1.1 eq).

  • Reaction: Heat the mixture to an appropriate temperature (e.g., 80 °C) and stir until reaction completion is confirmed by a validated analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The causality here is that the base deprotonates any adventitious acid and facilitates the nucleophilic attack of the piperidine nitrogen on the electrophile.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts. The solvent is removed under reduced pressure. The resulting crude product is then subjected to an aqueous work-up and extracted into an organic solvent.

  • Validation: The final, purified product's identity and purity are confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS, FTIR). The disappearance of the N-H proton (if starting from piperidine itself) and the appearance of new signals corresponding to the added substituent would validate the reaction's success.

Safety and Handling

1-(2-Hydroxyethyl)piperidine is a chemical that requires careful handling in a laboratory setting. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

[8][14][20]#### Table 2: GHS Hazard and Precautionary Information

Classification Code Description Source(s)

| Hazard Pictogram | GHS07 | Exclamation Mark | |[4][12][14] | Signal Word | Warning | | |[12][14][20] | Hazard Statements | H302 | Harmful if swallowed. | |[4][12][14] | | H315 | Causes skin irritation. | |[8][14] | | H319 | Causes serious eye irritation. | |[8][14] | | H335 | May cause respiratory irritation. | |[8][14] | Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |[14] | | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |[20] | | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | | | | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | | | | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |[14]

Handling Recommendations:

  • Use only in a well-ventilated area, preferably within a chemical fume hood. *[20] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. *[14][20] Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and strong oxidizing agents. *[8][12][20] In case of accidental release, absorb with an inert material and dispose of it according to local regulations.

1-(2-Hydroxyethyl)piperidine (CAS 3040-44-6) is a chemical of significant industrial and academic interest. Its value is derived from the strategic placement of a tertiary amine and a primary alcohol on a stable piperidine ring. This structure allows it to serve as a versatile building block in pharmaceutical discovery, a critical component in high-technology applications like photolithography, and a functional molecule in materials science. By understanding its properties, synthesis, and safe handling protocols, researchers and scientists can effectively unlock its potential for innovation across various fields.

References

  • 1-(2-HYDROXYETHYL) PIPERIDINE For synthesis MSDS | CAS 3040-44-6 MSDS - Loba Chemie. (2019, January 11). Loba Chemie. [Link]

  • 1-(2-Hydroxyethyl)piperidin-3-ol - Buscador Abyntek Biopharma. Abyntek Biopharma. [Link]

  • 3040-44-6 CAS | 1-(2-HYDROXYETHYL) PIPERIDINE | Laboratory Chemicals | Article No. 04125 - Loba Chemie. Loba Chemie. [Link]

  • 1-Piperidine Ethanol (2-Piperidino Ethanol) - Amines & Plasticizers Limited. Amines & Plasticizers Limited. [Link]

  • Second-generation piperazine derivatives as promising radiation countermeasures. (2024). RSC Medicinal Chemistry. [Link]

  • 1-Piperidineethanol - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Iskakova, T. K., et al. (2014). Synthesis and Myelostimulatory Activity of 1-(2-Ethoxyethyl) piperidine Derivatives. Procedia Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Molecules. [Link]

  • N-Piperidinoethanol | C7H15NO | CID 18232 - PubChem. National Center for Biotechnology Information. [Link]

  • Analgesic activity of alkyl piperidine derivatives. (2016, January). Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. [Link]

  • Process for making hydroxyethyl piperazine compounds. (2017).
  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022). ChemMedChem. [Link]

  • Preparation method of 2-hydroxyethyl piperazine. (2012).
  • PREPARATION OF DIHYDROXYETHYL PIPERAZINE. (2016, October 26). European Patent Office. [Link]

Sources

Foundational

Conformational Dynamics and Structural Mechanics of 1-(2-Hydroxyethyl)piperidin-3-ol: A Technical Guide for Rational Drug Design

Executive Summary In the realm of medicinal chemistry and fragment-based drug design (FBDD), the piperidine ring is one of the most ubiquitous saturated heterocycles. Among its derivatives, 1-(2-Hydroxyethyl)piperidin-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and fragment-based drug design (FBDD), the piperidine ring is one of the most ubiquitous saturated heterocycles. Among its derivatives, 1-(2-Hydroxyethyl)piperidin-3-ol (Molecular Weight: 145.2 g/mol , Formula: C 7​ H 15​ NO 2​ )[1] stands out as a highly versatile, functionalized scaffold. However, treating this molecule as a static 2D entity fundamentally ignores the complex 3D thermodynamics governing its behavior. Its conformation is dictated by a delicate, dynamic equilibrium between classical steric penalties and powerful electronic forces—specifically, intramolecular hydrogen bonding and hyperconjugation. This whitepaper provides an in-depth mechanistic analysis of these conformational drivers and outlines self-validating experimental workflows for their elucidation.

Topological Architecture & Stereochemistry

The molecular architecture of 1-(2-Hydroxyethyl)piperidin-3-ol consists of a central piperidine ring substituted at two key positions:

  • N1 Position: A flexible 2-hydroxyethyl chain attached to the basic tertiary amine.

  • C3 Position: A hydroxyl group, which introduces a chiral center (yielding R and S enantiomers).

The chirality of the piperidin-3-ol motif is not merely a structural footnote; it is often essential for target engagement. In structure-based drug design, the specific spatial trajectory of the C3-hydroxyl group dictates the binding affinity within enzymatic catalytic sites, with specific enantiomers often outperforming their counterparts by orders of magnitude[2].

Conformational Equilibria: The Battle of Sterics vs. Electronics

The 3D conformation of 1-(2-Hydroxyethyl)piperidin-3-ol is defined by the interplay of three primary forces:

The Steric Paradigm (A-Values)

In standard cyclohexane and unfunctionalized piperidine derivatives, bulky substituents preferentially occupy the equatorial position to minimize 1,3-diaxial steric clashes. Under this classical paradigm, both the N-(2-hydroxyethyl) group and the C3-hydroxyl group would be expected to adopt equatorial orientations.

The Electronic Override: Intramolecular Hydrogen Bonding

In 3-piperidinols, the steric paradigm is frequently inverted. The intramolecular hydrogen bond between the C3-hydroxyl proton (donor) and the basic nitrogen's lone pair (acceptor) provides massive thermodynamic stabilization[3]. To form this stable, pseudo-six-membered chelate ring, the C3-OH must adopt an axial orientation[4]. The energetic payoff of this hydrogen bond often exceeds the steric penalty (A-value) of the axial hydroxyl group, leading to a dominant axial conformer in non-polar environments[3].

The Gauche Effect and Cooperative Networks

The preferred trans-diaxial or gauche conformation of substituted piperidin-3-ols is further stabilized by the "Gauche Effect"—a hyperconjugative interaction between bonding ( σC−H​ ) and antibonding ( σC−O∗​ / σC−N∗​ ) orbitals[5]. Furthermore, the N-(2-hydroxyethyl) group introduces a second hydroxyl moiety capable of cooperative hydrogen bonding. High-level computational studies demonstrate that multiple hydrogen bonds in polyhydroxylated piperidines create cooperative networks that significantly alter the molecule's electron density and gas-phase acidity[6].

ConformationalDrivers A 1-(2-Hydroxyethyl)piperidin-3-ol B Steric Interactions (1,3-Diaxial Clashes) A->B C Electronic Interactions (Hydrogen Bonding) A->C D Favors Equatorial 3-OH (Minimizes Steric Penalty) B->D E Favors Axial 3-OH (Enables O-H···N H-Bond) C->E F Conformational Equilibrium (Solvent & pH Dependent) D->F E->F

Caption: Logical flow of competing steric and electronic forces dictating piperidin-3-ol conformation.

Self-Validating Experimental Workflows

To accurately determine the conformational ensemble of 1-(2-Hydroxyethyl)piperidin-3-ol, researchers must employ an orthogonal, self-validating approach combining NMR spectroscopy and high-level quantum mechanics.

Protocol A: NMR Spectroscopic Elucidation

Causality: We utilize 1 H NMR to extract 3JHH​ coupling constants because they directly correlate to dihedral angles via the Karplus equation. An axial proton coupled to an adjacent axial proton yields a large coupling constant (~10-12 Hz), whereas equatorial-equatorial or axial-equatorial couplings are small (~2-5 Hz).

  • Sample Preparation: Dissolve the compound in a non-polar, non-hydrogen-bonding solvent (e.g., CDCl 3​ or C 6​ D 6​ ) to preserve intramolecular hydrogen bonds.

  • Data Acquisition: Acquire high-resolution 1D 1 H, 13 C, and 2D NOESY spectra at 298 K.

  • Multiplet Analysis (C3-Proton):

    • If the 3-OH is equatorial, the C3-proton (H3) is axial. It will exhibit two large diaxial couplings ( 3J≈10−12 Hz) with the axial protons at C2 and C4[4].

    • If the 3-OH is axial, the C3-proton (H3) is equatorial. It will exhibit only small couplings ( 3J≈2−5 Hz)[4].

  • Spatial Correlation: Utilize 2D NOESY cross-peaks to confirm the spatial proximity of the N-(2-hydroxyethyl) protons to the axial/equatorial protons of the piperidine ring.

Protocol B: Computational (DFT) Profiling

Causality: Standard molecular mechanics (MM) force fields fail to accurately capture hyperconjugation and the directionality of hydrogen bonds. High-level Density Functional Theory (DFT) or Møller–Plesset perturbation theory (MP2) is required to map the true potential energy surface[6].

  • Conformer Generation: Generate a comprehensive library of conformers (varying ring pucker, nitrogen inversion, and 2-hydroxyethyl rotamers).

  • Geometry Optimization: Optimize geometries using the MP2/6-311++G(d,p) or B3LYP-D3/6-311++G(d,p) level of theory to account for dispersion forces and hydrogen bonding[6].

  • Topological Analysis: Perform Quantum Theory of Atoms in Molecules (QTAIM) analysis to quantify the electron density ( ρ ) at the Bond Critical Points (BCPs) of the O-H N and O-H O intramolecular hydrogen bonds, validating their stabilizing energy[6].

Workflow S1 Sample Prep (Non-polar Solvent) S2 1H NMR Spectroscopy (Extract 3J_HH) S1->S2 S3 DFT Calculations (MP2/6-311++G**) S1->S3 S4 Karplus Analysis (Axial vs Eq Protons) S2->S4 S5 QTAIM Analysis (H-Bond Strength) S3->S5 S6 Validated 3D Conformation S4->S6 S5->S6

Caption: Self-validating experimental workflow combining NMR spectroscopy and computational DFT profiling.

Quantitative Data Presentation

The following tables summarize the theoretical energetics and diagnostic NMR parameters used to evaluate the conformational state of piperidin-3-ol derivatives.

Table 1: Theoretical Relative Energies of Key Piperidin-3-ol Conformers

Conformer StateC3-OH PositionN-Substituent PositionIntramolecular H-Bond?Relative Energy ( ΔE , kcal/mol)
Conformer A AxialEquatorialYes (Strong O-H N)0.00 (Global Minimum)
Conformer B EquatorialEquatorialNo (Sterically favored)+0.70 to +1.50
Conformer C AxialAxialYes (Weak O-H O)+2.80 to +3.50
Conformer D EquatorialAxialNo (High steric penalty)> +4.00

Note: Relative energies are representative approximations derived from MP2/6-311++G(d,p) calculations on polyhydroxylated piperidines[6].

Table 2: Diagnostic 1 H NMR Coupling Constants ( 3JHH​ ) for C3-Proton

Conformer DominanceH3 PositionAdjacent Protons (H2, H4)Expected Dihedral AngleTypical 3JHH​ (Hz)
Axial 3-OH EquatorialAxial / Equatorial~60° / ~60°2.0 - 5.0 Hz
Equatorial 3-OH AxialAxial~180°10.0 - 12.0 Hz
Equatorial 3-OH AxialEquatorial~60°2.0 - 4.0 Hz

Implications in Drug Development

Understanding the conformational dynamics of 1-(2-Hydroxyethyl)piperidin-3-ol has profound implications for pharmaceutical development:

  • Modulation of Basicity and Permeability: The basicity (pKa) of the piperidine nitrogen is directly modulated by intramolecular hydrogen bonding[6]. When the nitrogen lone pair is engaged in an H-bond with the C3-OH, its availability to accept a proton decreases. This lowers the effective pKa, increasing the fraction of the neutral, un-ionized species at physiological pH (7.4). Consequently, this "masked" polarity increases the molecule's lipophilicity (logD) and enhances passive membrane permeability[5].

  • Pharmacophore Rigidification: In FBDD, the spatial arrangement of the two hydroxyl groups and the basic nitrogen creates a highly specific pharmacophore triangle. By understanding the native conformational equilibrium, medicinal chemists can design rigidified analogs (e.g., via spiro-fusion or bulky substituent addition) that lock the molecule into its bioactive conformation, drastically reducing the entropic penalty upon target binding[2].

Sources

Exploratory

1-(2-Hydroxyethyl)piperidin-3-ol spectral data (NMR, IR, MS)

Title: Comprehensive Spectral Characterization of 1-(2-Hydroxyethyl)piperidin-3-ol: A Technical Guide for Structural Elucidation Abstract: 1-(2-Hydroxyethyl)piperidin-3-ol (CAS: 3554-69-6) is a versatile, bifunctional sm...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Spectral Characterization of 1-(2-Hydroxyethyl)piperidin-3-ol: A Technical Guide for Structural Elucidation

Abstract: 1-(2-Hydroxyethyl)piperidin-3-ol (CAS: 3554-69-6) is a versatile, bifunctional small molecule scaffold widely utilized in drug discovery and advanced materials, including tunable solvents for CO₂ capture[1][2]. Featuring a tertiary amine, a primary alcohol, and a secondary alcohol, its unique physicochemical properties require precise analytical methodologies for accurate structural elucidation. This whitepaper provides an in-depth, self-validating framework for the acquisition and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Experimental Methodologies & Self-Validating Workflows

To ensure scientific integrity, spectral acquisition must go beyond routine parameter selection. The protocols below are designed as self-validating systems, where the physical chemistry of 1-(2-Hydroxyethyl)piperidin-3-ol dictates the experimental choices.

Nuclear Magnetic Resonance (NMR) Protocol
  • Step 1: Solvent Selection & Sample Preparation. Dissolve 15 mg of the analyte in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: While the compound is polar, CDCl₃ is selected over highly competitive solvents like DMSO-d₆ because it solubilizes the bifunctional amine without aggressively disrupting its intramolecular hydrogen-bonding network. This preserves the natural conformational dynamics of the piperidine ring[3][4].

  • Step 2: D₂O Exchange (Self-Validation). Acquire the initial ¹H spectrum. Subsequently, add 1 drop of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum.

    • Causality: The compound contains two distinct hydroxyl groups. The D₂O exchange induces rapid deuterium substitution at the O-H protons, causing their respective broad singlets to disappear. This unambiguously differentiates the exchangeable hydroxyl protons from the complex aliphatic skeletal multiplets.

  • Step 3: Acquisition. Execute ¹H-NMR (400 MHz, 16 scans) and ¹³C-NMR (100 MHz, 512 scans) at 298 K.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR)
  • Step 1: Background Calibration. Clean the diamond ATR crystal with anhydrous isopropanol and establish a background spectrum to eliminate ambient CO₂ and water vapor interference.

  • Step 2: Neat Deposition. Apply 2 μL of the neat liquid directly onto the ATR crystal.

    • Causality: ATR-FTIR is strictly chosen over traditional KBr pelleting. 1-(2-Hydroxyethyl)piperidin-3-ol is highly hygroscopic; KBr matrices readily absorb atmospheric moisture, introducing a massive artifact band at ~3400 cm⁻¹ that would completely obscure the sample's intrinsic O-H stretching frequencies.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Step 1: Mobile Phase Configuration. Utilize a gradient of LC-MS grade Water and Acetonitrile, both modified with 0.1% Formic Acid.

  • Step 2: Ionization. Employ Electrospray Ionization in positive mode (ESI+).

    • Causality: The tertiary amine nitrogen possesses a high proton affinity. Formic acid ensures complete protonation in the liquid phase, yielding a highly stable [M+H]⁺ pseudomolecular ion. This soft ionization technique prevents the excessive, non-diagnostic fragmentation commonly generated by 70 eV Electron Impact (EI) MS.

AnalyticalWorkflow Sample 1-(2-Hydroxyethyl)piperidin-3-ol (CAS: 3554-69-6) NMR NMR Spectroscopy (1H, 13C, D2O Exchange) Sample->NMR CDCl3 Solvent MS Mass Spectrometry (LC-ESI+-MS/MS) Sample->MS 0.1% Formic Acid IR Infrared Spectroscopy (ATR-FTIR) Sample->IR Neat Application Validation Structural Elucidation & Cross-Validation NMR->Validation Connectivity MS->Validation Molecular Wt. IR->Validation Functional Grps.

Figure 1: Self-validating analytical workflow for structural elucidation.

Spectral Data Analysis & Interpretation

The following tables summarize the quantitative spectral data, mapped to the structural topology of the molecule.

Nuclear Magnetic Resonance (NMR) Assignments

The chair conformation of the piperidine ring heavily influences the ¹H-NMR profile. The hydroxyl group at C3 preferentially adopts an equatorial position to minimize 1,3-diaxial steric clashes. Consequently, the C3 methine proton occupies an axial position, resulting in a complex multiplet driven by large axial-axial coupling constants (~9–11 Hz) with adjacent protons[5].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale / Causality
3.75 Multiplet (m) 1H C3-H (Ring) Deshielded by the adjacent secondary hydroxyl oxygen.
3.60 Triplet (t) 2H C2'-H₂ (Chain) Deshielded by the primary hydroxyl oxygen; couples with C1'-H₂.
3.20 Broad Singlet (br s) 2H 2 × -OH Exchangeable with D₂O. Broadness is due to hydrogen bonding.
2.75 Multiplet (m) 1H C2-H (Equatorial) Deshielded by adjacent nitrogen; equatorial protons resonate downfield of axial.
2.55 Triplet (t) 2H C1'-H₂ (Chain) Attached to the tertiary amine nitrogen.
2.30 - 2.65 Multiplet (m) 3H C6-H₂, C2-H (Axial) Ring protons adjacent to the nitrogen heteroatom.

| 1.40 - 1.85 | Multiplet (m) | 4H | C4-H₂, C5-H₂ | Aliphatic ring backbone; shielded environment. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment
66.5 CH C3 (Ring, attached to -OH)
60.1 CH₂ C2 (Ring, adjacent to N)
59.2 CH₂ C2' (Chain, attached to -OH)
58.7 CH₂ C1' (Chain, adjacent to N)
53.4 CH₂ C6 (Ring, adjacent to N)
31.8 CH₂ C4 (Ring backbone)

| 22.5 | CH₂ | C5 (Ring backbone) |

Infrared (IR) Spectroscopy

Table 3: ATR-FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
3350 Strong, Broad O-H Hydrogen-bonded stretching (primary & secondary)
2935, 2850 Medium, Sharp C-H (sp³) Aliphatic asymmetric and symmetric stretching
1450 Medium C-H Scissoring / Bending
1120 Strong C-O Stretching (secondary and primary alcohols)

| 1050 | Medium | C-N | Stretching (tertiary amine) |

Mass Spectrometry (ESI-MS/MS)

Under ESI+ conditions, the molecule yields a robust even-electron[M+H]⁺ ion at m/z 146.1. Collision-Induced Dissociation (CID) drives specific neutral losses rather than radical cleavages. The primary fragmentation pathways involve dehydration and the cleavage of the hydroxyethyl appendage.

Table 4: ESI-MS/MS Fragmentation Data

m/z Ion Type Neutral Loss Structural Implication
146.1 [M+H]⁺ None Confirms molecular weight (145.2 g/mol ).
128.1 Fragment - H₂O (18 Da) Dehydration of the secondary or primary alcohol.
116.1 Fragment - CH₂O (30 Da) Loss of formaldehyde from the hydroxyethyl chain.

| 102.1 | Fragment | - C₂H₄O (44 Da)| Complete loss of the hydroxyethyl group as ethylene oxide. |

Fragmentation M [M+H]+ m/z 146.1 F1 Dehydration m/z 128.1 M->F1 - H2O (18 Da) F2 Loss of Formaldehyde m/z 116.1 M->F2 - CH2O (30 Da) F3 Loss of Ethylene Oxide m/z 102.1 M->F3 - C2H4O (44 Da)

Figure 2: Even-electron ESI-MS/MS fragmentation pathways for 1-(2-Hydroxyethyl)piperidin-3-ol.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 2723962, Piperidine-3-ol hydrochloride." PubChem. Available at: [Link]

  • Liu, et al. "A Novel Model for Correlation and Predication of the Equilibrium CO₂ Solubility in Seven Tertiary Solvents." ResearchGate. Available at: [Link]

  • Journal of Medicinal Chemistry. "Iterative Design of Near-Infrared Fluorescent Probes for Early Diagnosis of Alzheimer's Disease by Targeting Aβ Oligomers." ACS Publications. Available at: [Link]

Sources

Foundational

Strategic Pathways for the Chiral Resolution of 1-(2-Hydroxyethyl)piperidin-3-ol: A Technical Whitepaper

Executive Summary & Mechanistic Rationale The chiral scaffold 1-(2-Hydroxyethyl)piperidin-3-ol is a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Structurally, the molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The chiral scaffold 1-(2-Hydroxyethyl)piperidin-3-ol is a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Structurally, the molecule presents a unique stereochemical challenge: it possesses a basic tertiary amine, a chiral secondary hydroxyl group at the C3 position, and an achiral primary hydroxyl group on the N-ethyl appendage.

The Causality of Resolution Strategy: Attempting direct enzymatic kinetic resolution (e.g., via lipase-catalyzed transesterification) on this molecule frequently fails. Lipases inherently acylate unhindered primary alcohols orders of magnitude faster than sterically hindered secondary alcohols. Consequently, the achiral primary hydroxyl on the N-ethyl group acts as a competing nucleophile, leading to rapid, non-enantioselective acylation that destroys the kinetic differentiation required at the C3 chiral center.

To circumvent this regioselectivity conflict, drug development professionals must employ one of two scientifically rigorous pathways:

  • Direct Chemical Resolution: Bypassing hydroxyl reactivity entirely by exploiting the basicity of the tertiary amine to form diastereomeric salts with chiral acids.

  • Indirect Biocatalytic Resolution: Resolving the secondary amine precursor (3-hydroxypiperidine) prior to N-alkylation, ensuring the enzyme only interacts with the C3 hydroxyl.

Workflow A Racemic 1-(2-Hydroxyethyl) piperidin-3-ol B Direct Resolution (Chiral Acids) A->B C Indirect Resolution (Precursor Route) A->C D Diastereomeric Salts (e.g., D-Pyroglutamate) B->D F Enzymatic Resolution of 3-Hydroxypiperidine C->F E Fractional Crystallization D->E H Enantiopure (S)-Isomer E->H Basification I Enantiopure (R)-Isomer E->I Mother Liquor G Regioselective N-Alkylation F->G G->H 2-Bromoethanol

Figure 1: Strategic divergence in the chiral resolution of 1-(2-Hydroxyethyl)piperidin-3-ol.

Pathway A: Direct Classical Resolution via Diastereomeric Salt Formation

Mechanistic Grounding

Classical resolution relies on the differential solubility of diastereomeric salts. For piperidine derivatives, D-pyroglutamic acid and L-camphorsulfonic acid are premier resolving agents[1]. D-pyroglutamic acid is particularly effective because its rigid pyrrolidone ring restricts conformational degrees of freedom[2]. When paired with 1-(2-hydroxyethyl)piperidin-3-ol, the resulting hydrogen-bonding network—involving the carboxylate, the piperidinium proton, and the two hydroxyl groups—creates a highly ordered crystal lattice. This maximizes the lattice energy differential between the (S,S) and (R,S) salts in an optimized ethanol/MTBE (Methyl tert-butyl ether) solvent system.

Protocol 1: Self-Validating Crystallization Workflow

This protocol is designed as a closed-loop, self-validating system to guarantee optical purity.

Step 1: Salt Formation

  • Dissolve 1.0 eq of racemic 1-(2-Hydroxyethyl)piperidin-3-ol and 1.0 eq of D-pyroglutamic acid in a 1:1 mixture of absolute ethanol and MTBE (10 volumes relative to substrate mass).

  • Heat the mixture to 70°C under reflux until a homogeneous solution is achieved.

  • Cool the solution linearly to 20°C over 4 hours to promote controlled nucleation of the (S) -isomer salt.

Step 2: Self-Validation Checkpoint (Optical Purity) Causality: Premature basification of impure salts leads to unrecoverable yield loss. Action: Isolate 5 mg of the formed crystals. Dissolve in 1 mL of mobile phase and analyze via Chiral HPLC (e.g., Chiralpak IG-3 column, Hexane/IPA/TFA 95:5:0.2)[3]. Validation Logic:

  • If ee≥98% : Proceed to Step 3.

  • If ee<98% : The system has failed the validation check. Resuspend the bulk solid in 5 volumes of Ethanol/MTBE, heat to reflux, and repeat the cooling ramp (recrystallization) until the threshold is met.

Step 3: Basification and Extraction

  • Suspend the validated enantiopure salt in 5 volumes of distilled water.

  • Adjust the pH to 10.5 using 2M NaOH. Note: The high pH is required to fully deprotonate the tertiary amine, overcoming the buffering capacity of the pyroglutamate.

  • Extract the aqueous phase with dichloromethane ( 3×5 volumes).

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield enantiopure (S) -1-(2-Hydroxyethyl)piperidin-3-ol.

Pathway B: Indirect Biocatalytic Resolution & Regioselective Alkylation

Mechanistic Grounding

To bypass the regioselectivity issues caused by the primary hydroxyl group, the precursor molecule (racemic 3-hydroxypiperidine) is first resolved using biocatalysis[4]. Candida antarctica Lipase B (CALB) exhibits profound enantioselectivity for the (R) -enantiomer of 3-hydroxypiperidine during transesterification with vinyl acetate. The enzyme's active site sterically accommodates the (R) -configuration, rapidly converting it to the acetate ester, while the (S) -enantiomer remains unreacted due to a mismatched binding pocket[3].

Following separation, the enantiopure (S) -3-hydroxypiperidine undergoes N-alkylation. Because the secondary amine is significantly more nucleophilic than the C3 secondary hydroxyl, N-alkylation with 2-bromoethanol proceeds regioselectively without requiring transient O-protection.

Mechanism Precursor Racemic 3-Hydroxypiperidine Enzyme Lipase (CALB) + Vinyl Acetate Precursor->Enzyme S_Alc (S)-Alcohol (Unreacted, ee >99%) Enzyme->S_Alc Mismatched R_Est (R)-Acetate (Fast Acylation) Enzyme->R_Est Matched Alkylation N-Alkylation (K2CO3, MeCN) S_Alc->Alkylation Target (S)-1-(2-Hydroxyethyl) piperidin-3-ol Alkylation->Target

Figure 2: Indirect biocatalytic resolution and subsequent regioselective N-alkylation.

Protocol 2: Self-Validating Biocatalysis and Alkylation

Step 1: Enzymatic Kinetic Resolution

  • Suspend racemic 3-hydroxypiperidine (1.0 eq) and immobilized CALB (Novozym 435, 10% w/w relative to substrate) in anhydrous diisopropyl ether.

  • Add vinyl acetate (3.0 eq) as the acyl donor.

  • Incubate at 40°C with orbital shaking (200 rpm).

Step 2: Self-Validation Checkpoint (Conversion Monitoring) Causality: Kinetic resolutions rely on stopping the reaction at exactly 50% conversion to maximize both yield and ee . Action: Sample the reaction at 2-hour intervals and analyze via GC (Gas Chromatography)[3]. Validation Logic:

  • If conversion <50% : Continue incubation.

  • If conversion reaches 50%−51% : Immediately halt the reaction by filtering off the immobilized enzyme. Proceed to column chromatography (silica gel) to separate the (S) -alcohol from the (R) -acetate.

Step 3: Regioselective N-Alkylation

  • Dissolve the isolated (S) -3-hydroxypiperidine (1.0 eq) in anhydrous acetonitrile.

  • Add anhydrous K2​CO3​ (2.0 eq) and 2-bromoethanol (1.1 eq).

  • Reflux for 12 hours. The superior nucleophilicity of the secondary amine ensures exclusive N-alkylation over O-alkylation.

  • Filter the inorganic salts, concentrate, and purify via short-path distillation to yield the final target.

Quantitative Data & Comparative Analysis

The selection between Pathway A and Pathway B depends heavily on the scale of synthesis and the availability of precursor materials. The following table synthesizes the operational metrics for both pathways:

MetricPathway A: Direct Chemical ResolutionPathway B: Indirect Biocatalytic Route
Target Molecule 1-(2-Hydroxyethyl)piperidin-3-ol3-Hydroxypiperidine (Precursor)
Resolving Agent D-Pyroglutamic AcidCALB (Lipase) + Vinyl Acetate
Theoretical Yield 50% (Max 35-40% isolated)50% (Max 45-48% isolated)
Enantiomeric Excess ( ee ) > 98% (After 1-2 recrystallizations)> 99% (Highly selective matched pocket)
Scalability Excellent (Standard batch reactors)Good (Requires enzyme filtration/recovery)
Cost Driver Resolving agent recoveryImmobilized enzyme & Chromatographic separation
Regioselectivity Risk None (Hydroxyls are unreactive)High (Bypassed by resolving precursor)

References

  • CN104557674A - Preparation method of (S)
  • CN105439939A - Synthetic method of (S)
  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities ResearchGate. URL:[Link]

Sources

Exploratory

A Technical Guide to the Stereoselective Synthesis of (R)-1-(2-Hydroxyethyl)piperidin-3-ol

Introduction 1.1 Significance of (R)-1-(2-Hydroxyethyl)piperidin-3-ol The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1.1 Significance of (R)-1-(2-Hydroxyethyl)piperidin-3-ol

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1][2][3] The introduction of specific stereocenters onto this ring system can profoundly influence pharmacological activity, binding affinity, and metabolic stability. (R)-1-(2-Hydroxyethyl)piperidin-3-ol is a valuable chiral building block featuring two key functional groups—a secondary alcohol on the piperidine ring and a primary alcohol on the N-alkyl substituent. This bifunctionality, combined with the defined stereochemistry at the C3 position, makes it a critical intermediate for the synthesis of complex drug candidates, particularly in the fields of neuroscience and oncology. The precise spatial arrangement of the hydroxyl groups and the tertiary amine is often crucial for molecular recognition at the target receptor or enzyme active site.

1.2 Overview of Stereoselective Synthetic Challenges and Strategies

The synthesis of enantiomerically pure piperidines presents a significant challenge due to the flexible nature of the six-membered ring and the need to control stereochemistry at one or more centers.[4] Strategies for achieving high enantioselectivity can be broadly categorized into three main approaches:

  • Resolution of a racemic mixture: This classic approach involves separating a mixture of enantiomers, often through enzymatic methods or diastereomeric salt formation. While effective, the maximum theoretical yield is limited to 50%.[5]

  • Chiral pool synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure starting materials from nature, such as amino acids or carbohydrates, to transfer the existing chirality into the target molecule.

  • Asymmetric synthesis: This is the most elegant and atom-economical approach, where a prochiral substrate is converted into a chiral product using a chiral catalyst or reagent.[6] Key examples include asymmetric hydrogenation, dihydroxylation, and alkylation reactions.

This guide provides an in-depth examination of three distinct and field-proven strategies for the stereoselective synthesis of (R)-1-(2-Hydroxyethyl)piperidin-3-ol, offering detailed protocols and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Strategic Approaches to Enantiopure (R)-1-(2-Hydroxyethyl)piperidin-3-ol

Strategy 1: Lipase-Catalyzed Kinetic Resolution of a Racemic Precursor

2.1.1 Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful technique that leverages the inherent stereoselectivity of enzymes, typically lipases or esterases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[7][8] In the context of our target, a racemic N-protected piperidin-3-ol can be subjected to enzymatic acylation. The enzyme will selectively acylate one enantiomer (e.g., the (S)-enantiomer) at a much faster rate than the other, leaving the desired (R)-enantiomer unreacted. The resulting mixture of the acylated (S)-ester and the unreacted (R)-alcohol can then be easily separated by standard chromatographic techniques.

2.1.2 Application to the Synthesis of (R)-1-(2-Hydroxyethyl)piperidin-3-ol

The synthesis begins with the preparation of racemic 1-(2-hydroxyethyl)piperidin-3-ol. A plausible route involves the double Michael addition of 2-aminoethanol to acrolein, followed by an intramolecular cyclization and reduction. The primary alcohol is then selectively protected, and the racemic secondary alcohol is subjected to EKR.

G cluster_prep Racemate Preparation cluster_ekr Enzymatic Kinetic Resolution cluster_purification Purification & Deprotection rac_start Racemic 1-(2-(tert-butyldimethylsilyloxy)ethyl)piperidin-3-ol acylation Selective Acylation of (S)-enantiomer rac_start->acylation Lipase PS-C Vinyl Acetate, Toluene separation (R)-Alcohol + (S)-Acetate acylation->separation Mixture column Separated Enantiomers separation->column Silica Gel Chromatography R_alcohol R_alcohol column->R_alcohol (R)-Alcohol deprotection (R)-1-(2-Hydroxyethyl)piperidin-3-ol (Target Molecule) R_alcohol->deprotection TBAF, THF

Caption: Workflow for EKR strategy.

2.1.3 Detailed Experimental Protocol

  • Step 1: Synthesis of Racemic 1-(2-(tert-butyldimethylsilyloxy)ethyl)piperidin-3-ol

    • To a solution of racemic 1-(2-hydroxyethyl)piperidin-3-ol (10.0 g, 68.9 mmol) in anhydrous dichloromethane (DCM, 200 mL) at 0 °C, add imidazole (11.7 g, 172.2 mmol).

    • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 11.4 g, 75.8 mmol) in DCM (50 mL).

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution (100 mL). Separate the organic layer, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (Ethyl Acetate/Hexanes gradient) to yield the silyl-protected intermediate as a colorless oil.

  • Step 2: Enzymatic Kinetic Resolution

    • In a 500 mL flask, dissolve the racemic silyl-protected alcohol (15.0 g, 58.0 mmol) in toluene (250 mL).

    • Add vinyl acetate (10.7 mL, 116.0 mmol) as the acyl donor.

    • Add Lipase PS-C "Amano" II (Candida antarctica lipase B, 1.5 g).

    • Seal the flask and stir the suspension at 40 °C. Monitor the reaction progress by chiral HPLC.

    • Stop the reaction at approximately 50% conversion (typically 24-48 hours).

    • Filter off the enzyme and wash it with toluene. Concentrate the filtrate under reduced pressure.

  • Step 3: Separation and Deprotection

    • Purify the resulting mixture by flash column chromatography (Ethyl Acetate/Hexanes gradient). The faster-eluting compound is the (S)-acetate, and the slower-eluting compound is the unreacted (R)-alcohol.

    • Collect the fractions containing the (R)-alcohol and concentrate in vacuo.

    • Dissolve the enriched (R)-1-(2-(tert-butyldimethylsilyloxy)ethyl)piperidin-3-ol in tetrahydrofuran (THF, 100 mL).

    • Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents).

    • Stir at room temperature for 2 hours.

    • Concentrate the reaction mixture and purify by flash column chromatography (DCM/Methanol gradient) to yield the final product, (R)-1-(2-Hydroxyethyl)piperidin-3-ol.

2.1.4 Data Summary Table

StepProductTypical YieldEnantiomeric Excess (e.e.)
Resolution(R)-1-(2-(TBDMS-oxy)ethyl)piperidin-3-ol40-45% (from racemate)>99%
Deprotection(R)-1-(2-Hydroxyethyl)piperidin-3-ol>95%>99%
Strategy 2: Asymmetric Hydrogenation of a Prochiral Pyridine Precursor

2.2.1 Principle of Transition-Metal Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a highly efficient method for creating stereocenters.[4] It involves the use of a chiral transition-metal complex, often based on rhodium, ruthenium, or iridium, to deliver hydrogen to a prochiral double bond with high facial selectivity.[9] For the synthesis of chiral piperidines, a suitably substituted pyridine or tetrahydropyridine can be hydrogenated. The choice of the chiral phosphine ligand is critical for achieving high enantioselectivity.

2.2.2 Synthesis of the Prochiral Substrate

The synthesis starts from commercially available 3-hydroxypyridine. The hydroxyl group is protected, and the pyridine nitrogen is alkylated with a protected 2-bromoethanol derivative to form a pyridinium salt. This salt is the substrate for the asymmetric hydrogenation.

G cluster_catalyst Catalyst Activation cluster_reaction Hydrogenation Cycle Ir_prec [Ir(COD)Cl]₂ Active_cat Active Chiral Iridium Catalyst Ir_prec->Active_cat Solvent Chiral_ligand (R)-MeO-BIPHEP Chiral_ligand->Active_cat Solvent Iodine I₂ (activator) Iodine->Active_cat Solvent Coordination Substrate Coordination Substrate Pyridinium Salt Substrate->Coordination H2 H₂ (800 psi) H2->Coordination Product (R)-Piperidine Product Hydride_ins Hydride Insertion Coordination->Hydride_ins Oxidative Addition (H₂) Reductive_elim Reductive Elimination Hydride_ins->Reductive_elim Reductive_elim->Active_cat Catalyst Regeneration Reductive_elim->Product

Caption: Catalytic cycle for asymmetric hydrogenation.

2.2.3 Detailed Experimental Protocol

  • Step 1: Synthesis of 1-(2-(Benzyloxy)ethyl)-3-(benzyloxy)pyridin-1-ium bromide

    • To a solution of 3-hydroxypyridine (10.0 g, 105.1 mmol) in DMF (200 mL), add potassium carbonate (32.0 g, 231.3 mmol).

    • Add benzyl bromide (27.5 mL, 231.3 mmol) dropwise and heat the mixture to 60 °C for 16 hours.

    • Cool to room temperature, pour into water (500 mL), and extract with ethyl acetate (3 x 200 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to get crude 3-(benzyloxy)pyridine.

    • Dissolve the crude 3-(benzyloxy)pyridine and 1-bromo-2-(benzyloxy)ethane in acetonitrile (150 mL).

    • Heat the mixture to reflux for 24 hours. A precipitate will form.

    • Cool the reaction mixture to room temperature, collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum to yield the pyridinium salt.

  • Step 2: Asymmetric Hydrogenation

    • In a glovebox, charge a glass liner for a high-pressure autoclave with the pyridinium salt (5.0 g, 12.0 mmol), [Ir(COD)Cl]₂ (0.025 mol%), and (R)-MeO-BIPHEP (0.055 mol%).

    • Add degassed methanol (50 mL).

    • Seal the autoclave, remove it from the glovebox, and purge with H₂ gas three times.

    • Pressurize the autoclave to 800 psi of H₂ and stir at 50 °C for 48 hours.

    • Cool the reactor, carefully vent the pressure, and concentrate the reaction mixture in vacuo.

  • Step 3: Deprotection

    • Dissolve the crude piperidine product in ethanol (100 mL).

    • Add 10% Palladium on carbon (Pd/C, 500 mg).

    • Stir the mixture under an atmosphere of H₂ (balloon) at room temperature for 16 hours.

    • Filter the reaction mixture through a pad of Celite, washing with methanol.

    • Concentrate the filtrate to yield the final product, (R)-1-(2-Hydroxyethyl)piperidin-3-ol. Purify by recrystallization or column chromatography if necessary.

2.2.4 Data Summary Table

StepProductTypical YieldDiastereomeric Ratio (cis:trans)Enantiomeric Excess (e.e.)
Hydrogenation(3R)-1-(2-(BnO)ethyl)-3-(BnO)piperidine>90%>95:596%
Deprotection(R)-1-(2-Hydroxyethyl)piperidin-3-ol>95%N/A96%
Strategy 3: Chiral Pool Synthesis from a D-Sugar Derivative

2.3.1 Rationale for Chiral Pool Approach

This strategy leverages the stereochemistry of a readily available chiral starting material. A suitable starting material is 2-deoxy-D-ribose, which possesses the required (R) stereochemistry at the carbon that will become C3 of the piperidine ring. The synthetic sequence involves transforming the sugar into a linear amino alcohol precursor, followed by cyclization.

2.3.2 Retrosynthetic Analysis

The target molecule can be disconnected via a reductive amination cyclization of a linear amino-aldehyde. This precursor can be traced back to 2-deoxy-D-ribose through a series of standard functional group manipulations, including protection, oxidation, and chain extension.

G Target (R)-1-(2-Hydroxyethyl)piperidin-3-ol Amino_Aldehyde Linear Amino-Aldehyde Precursor Target->Amino_Aldehyde Reductive Amination (Cyclization) Amino_Diol Amino-Diol Intermediate Amino_Aldehyde->Amino_Diol Selective Oxidation Azido_Diol Azido-Diol Intermediate Amino_Diol->Azido_Diol Azide Reduction (H₂/Pd-C) Sugar 2-Deoxy-D-Ribose Azido_Diol->Sugar Multi-step sequence: - Diol protection - Tosylation - Azide displacement (Sₙ2)

Caption: Retrosynthetic pathway from 2-deoxy-D-ribose.

2.3.3 Detailed Experimental Protocol

  • Step 1: Synthesis of (2R)-5-azido-1,2-O-isopropylidene-pentane-1,2,4-triol

    • Protect the diol of 2-deoxy-D-ribose using 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid (p-TSA) to form the acetonide.

    • Selectively tosylate the primary hydroxyl group using tosyl chloride and pyridine.

    • Displace the tosylate with sodium azide in DMF at 80 °C to introduce the azide group via an Sₙ2 reaction. This proceeds with inversion of configuration if starting from a different sugar, but here it simply replaces the primary alcohol functionality.

    • Reduce the aldehyde/lactone functionality carefully with NaBH₄ to yield the azido-diol.

  • Step 2: Synthesis of (4R)-5-((2-hydroxyethyl)amino)pentane-1,4-diol

    • Reduce the azide to a primary amine using H₂ gas and Pd/C catalyst in methanol.

    • Perform a reductive amination with benzyloxyacetaldehyde and a mild reducing agent like sodium triacetoxyborohydride to install the N-substituent.

    • Remove the benzyl protecting group via hydrogenolysis (H₂, Pd/C).

  • Step 3: Cyclization and Deprotection

    • Remove the acetonide protecting group under acidic conditions (e.g., aqueous acetic acid).

    • Perform an intramolecular reductive amination. A common method is to treat the amino-diol with an oxidizing agent that selectively oxidizes the primary alcohol to an aldehyde (e.g., Dess-Martin periodinane), which then cyclizes in situ and is reduced with sodium cyanoborohydride. This one-pot procedure directly yields the target piperidine.

    • Purify the final compound by column chromatography.

2.3.4 Data Summary Table

Key StepProductTypical YieldStereochemical Purity
Azide DisplacementAzido-intermediate~85% over 2 steps>99% e.e. (retained from start)
Cyclization(R)-1-(2-Hydroxyethyl)piperidin-3-ol~60% for cyclization>99% e.e.

Comparative Analysis of Synthetic Strategies

StrategyKey AdvantagesKey DisadvantagesScalabilityCost-Effectiveness
Enzymatic Resolution High enantioselectivity (>99% e.e.); mild reaction conditions; commercially available enzymes.Maximum 50% theoretical yield; requires separation of closely related compounds.ModerateGood, especially if the "wrong" enantiomer can be racemized and recycled.
Asymmetric Hydrogenation High yield and enantioselectivity; atom-economical; catalytic process.Requires high-pressure equipment; expensive chiral ligands and precious metal catalysts.ExcellentHigh initial cost for catalyst, but can be cost-effective on a large scale due to high throughput.
Chiral Pool Absolute stereochemistry is pre-defined; avoids resolution or asymmetric catalysis.Can involve lengthy multi-step sequences; starting material may be expensive.GoodDependent on the cost of the chiral starting material and the number of synthetic steps.

Conclusion and Future Outlook

This guide has detailed three robust and distinct methodologies for the stereoselective synthesis of (R)-1-(2-Hydroxyethyl)piperidin-3-ol. The choice of the optimal route depends heavily on the specific requirements of the research or development program.

  • For exploratory, small-scale synthesis , the enzymatic resolution offers a reliable and accessible method to obtain high-purity material, despite its inherent 50% yield limitation.

  • For large-scale manufacturing and process chemistry , asymmetric hydrogenation represents the most efficient and scalable approach, justifying the initial investment in catalysts and specialized equipment.

  • The chiral pool synthesis provides an excellent alternative when a suitable and affordable starting material is available, guaranteeing absolute stereochemical control throughout the synthesis.

Future research in this area will likely focus on developing more efficient and cost-effective catalytic systems for asymmetric transformations, including biocatalytic deracemization approaches that can overcome the 50% yield barrier of EKR, and novel cyclization strategies that build the chiral piperidine core in fewer steps.

References

  • A Practical and Enantiospecific Synthesis of (−)-(R)- and (+)-(S)-Piperidin-3-ols. (n.d.).
  • Asymmetric synthesis of 2-substituted piperidin-3-ols. (n.d.).
  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (n.d.). PMC. [Link]

  • Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. (2000). PubMed. [Link]

  • Stereoselective Synthesis of Piperidines. (n.d.).
  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (2014). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Enantioselective Hydrogenation of N-Heteroaromatic Compounds. (2017). University of Liverpool Repository.
  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (n.d.). RSC Publishing. [Link]

  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. (2016). PMC. [Link]

  • Asymmetric synthesis. (n.d.). UVic. [Link]

  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. (n.d.).
  • Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. (2023). MDPI. [Link]

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. (2015). PMC. [Link]

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. (2015). PubMed. [Link]

Sources

Foundational

Stereoselective Synthesis of (S)-1-(2-Hydroxyethyl)piperidin-3-ol: A Comprehensive Guide to Biocatalytic and Chemoenzymatic Pathways

Introduction & Strategic Rationale The (S)-piperidin-3-ol scaffold is a privileged pharmacophore in modern drug discovery, serving as a critical chiral building block for numerous active pharmaceutical ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The (S)-piperidin-3-ol scaffold is a privileged pharmacophore in modern drug discovery, serving as a critical chiral building block for numerous active pharmaceutical ingredients (APIs), including kinase inhibitors (e.g., Ibrutinib) and muscarinic receptor antagonists[1],[2]. The synthesis of its N-alkylated derivative, (S)-1-(2-Hydroxyethyl)piperidin-3-ol , presents a distinct stereochemical challenge.

While direct asymmetric reduction of 1-(2-hydroxyethyl)piperidin-3-one using metal-catalyzed hydrogenation is theoretically viable, the presence of an unprotected tertiary amine and a free primary hydroxyl group often leads to catalyst poisoning, poor enantiomeric excess (ee), and complex purification profiles.

Workflow Step1 1. KRED/GDH Biocatalysis Step2 2. Phase Extraction Step1->Step2 Step3 3. Boc Deprotection Step2->Step3 Step4 4. N-Alkylation (2-Bromoethanol) Step3->Step4 Step5 5. API Purification Step4->Step5

Experimental workflow from prochiral ketone to (S)-1-(2-Hydroxyethyl)piperidin-3-ol.

Core Methodology 1: Biocatalytic Asymmetric Reduction

The Causality of the Biocatalytic System

To achieve strict (S)-stereoselectivity, we employ a recombinant Ketoreductase (KRED)[1]. The enzyme's active site enforces a specific binding conformation of N-Boc-piperidin-3-one, allowing hydride transfer from NADPH exclusively to the re-face of the carbonyl.

Because NADPH is cost-prohibitive at stoichiometric amounts, a coupled cofactor regeneration system using Glucose Dehydrogenase (GDH) is mandatory[2]. GDH oxidizes inexpensive D-glucose to D-glucono-1,5-lactone, driving the continuous reduction of NADP+ back to NADPH.

Critical System Validation: D-glucono-1,5-lactone spontaneously hydrolyzes in water to form D-gluconic acid. This acidifies the reaction matrix. Because KREDs possess a narrow operational pH window (typically pH 6.5–7.0), the system will self-inhibit if the pH drops. Therefore, a continuous pH-stat titrating NaOH is a non-negotiable requirement for this protocol. Furthermore, implementing a biphasic system (e.g., ethyl caprylate/water) acts as an in-situ product removal (ISPR) mechanism, preventing substrate toxicity and product inhibition at high titers[3].

CofactorCycle Ketone N-Boc-piperidin-3-one KRED Ketoreductase (KRED) Ketone->KRED Alcohol (S)-N-Boc-3-hydroxypiperidine KRED->Alcohol Asymmetric Reduction NADP NADP+ KRED->NADP GDH Glucose Dehydrogenase (GDH) NADPH NADPH GDH->NADPH Cofactor Regeneration Glucono D-Gluconic Acid GDH->Glucono Oxidation & Hydrolysis NADPH->KRED Hydride Transfer NADP->GDH Glucose D-Glucose Glucose->GDH

Biocatalytic cofactor regeneration cycle utilizing KRED and GDH for continuous NADPH supply.

Step-by-Step Protocol: Synthesis of (S)-N-Boc-3-hydroxypiperidine
  • Preparation of the Aqueous Phase: In a jacketed reactor, dissolve D-glucose (1.5 eq relative to ketone) in 100 mM potassium phosphate buffer (pH 7.0). Add NADP+ (0.1 mol%) and the lyophilized KRED/GDH enzyme powder (approx. 2-5% w/w relative to substrate)[1].

  • Substrate Addition: Introduce N-Boc-piperidin-3-one (up to 240 g/L) dissolved in an equal volume of ethyl caprylate to form a 1:1 (v/v) biphasic system[3].

  • Reaction Execution: Stir the biphasic mixture at 30 °C. Engage a pH-stat to maintain the pH strictly at 7.0 using 2 M NaOH.

  • Monitoring: Track conversion via chiral GC or HPLC. The reaction typically reaches >99% conversion within 6 to 24 hours depending on enzyme loading.

  • Workup: Cease stirring and allow phase separation. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine as a white solid (>99.5% ee).

Core Methodology 2: Deprotection and N-Alkylation

The Causality of the Alkylation Chemistry

To convert (S)-N-Boc-3-hydroxypiperidine to the final target, the Boc group must first be cleaved. Standard acidic conditions (e.g., TFA in DCM or HCl in dioxane) efficiently yield (S)-piperidin-3-ol hydrochloride.

For the subsequent N-alkylation, 2-bromoethanol is utilized as the electrophile[4],[5]. While industrial scale-up might favor ethylene oxide for atom economy, ethylene oxide is a highly toxic, explosive gas requiring specialized pressurized reactors. 2-Bromoethanol is a bench-stable liquid that reacts predictably via an S_N2 mechanism.

Base Selection: Potassium carbonate (K₂CO₃) is explicitly chosen over stronger bases (like NaH or KOtBu). A mild, heterogeneous base effectively scavenges the HBr byproduct to drive the reaction forward, but is not strong enough to trigger the base-catalyzed elimination of 2-bromoethanol into volatile ethylene oxide or vinyl bromide—a common side reaction that plummets yields. Acetonitrile (MeCN) is utilized as the solvent because its polar aprotic nature poorly solvates the nucleophilic amine, thereby accelerating the S_N2 displacement.

Step-by-Step Protocol: Synthesis of (S)-1-(2-Hydroxyethyl)piperidin-3-ol
  • Boc Deprotection: Dissolve (S)-N-Boc-3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM). Cool to 0 °C and add trifluoroacetic acid (TFA, 5.0 eq) dropwise. Stir at room temperature for 2 hours. Concentrate in vacuo to yield the TFA salt of (S)-piperidin-3-ol.

  • Preparation for Alkylation: Dissolve the crude (S)-piperidin-3-ol salt in anhydrous acetonitrile (0.2 M). Add finely powdered K₂CO₃ (3.5 eq) to neutralize the salt and provide the basic environment for alkylation[4]. Stir for 15 minutes.

  • Alkylation: Add 2-bromoethanol (1.2 eq) dropwise to the suspension[5].

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 70 °C for 16 hours under an inert nitrogen atmosphere.

  • Workup & Purification: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Partition the resulting residue between water and ethyl acetate. Extract the aqueous layer with a solvent mixture of CHCl₃/iPrOH (3:1) to ensure full recovery of the highly polar product. Dry the combined organics, concentrate, and purify via flash chromatography (DCM:MeOH 9:1 with 1% NH₄OH) to yield pure (S)-1-(2-Hydroxyethyl)piperidin-3-ol.

Quantitative Data & Optimization Metrics

The transition from a standard aqueous biocatalytic process to an engineered biphasic system demonstrates significant improvements in space-time yield and substrate tolerance. The table below summarizes the quantitative performance metrics of the biocatalytic intermediate step, which dictates the overall efficiency of the synthetic route.

ParameterStandard Aqueous Process[1]Optimized Biphasic Process[3]
Substrate Loading 100 g/L240 g/L
Enzyme Loading < 5% (w/w)Engineered Variant
Reaction Time 24 hours6 hours
Enantiomeric Excess (ee) > 99.0%> 99.5%
Overall Yield 97.6%99.0%
Solvent System Aqueous BufferEthyl Caprylate / Water (1:1)

References

  • Ju, X., et al. "Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine." Organic Process Research & Development, American Chemical Society. URL: [Link]

  • "Development of a practical biocatalytic process for (S)-N-Boc-3-hydroxypiperidine synthesis." ResearchGate. URL: [Link]

  • "Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods." Chemical Reviews, American Chemical Society. URL: [Link]

  • "WO2016168510A1 - Combination therapy of a hif-2-alpha inhibitor and an immunotherapeutic agent and uses thereof." Google Patents.
  • "US 7,875,715 B2 - Benzoxepin PI3K inhibitor compounds and methods of use." Google Patents.

Sources

Exploratory

Biological Activity and Therapeutic Applications of 1-(2-Hydroxyethyl)piperidin-3-ol Derivatives

Executive Summary The compound 1-(2-Hydroxyethyl)piperidin-3-ol (CAS: 3554-69-6)[1] serves as a highly versatile, privileged small-molecule scaffold in modern medicinal chemistry. Featuring both a secondary alcohol on th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2-Hydroxyethyl)piperidin-3-ol (CAS: 3554-69-6)[1] serves as a highly versatile, privileged small-molecule scaffold in modern medicinal chemistry. Featuring both a secondary alcohol on the piperidine ring and a primary alcohol on the N-ethyl tail, this dual-functional moiety provides distinct vectors for stereoselective functionalization[2]. This technical guide explores the structural rationale, primary biological targets, and validated experimental methodologies associated with piperidin-3-ol derivatives, focusing on their roles as monoamine transporter modulators, metabolic enzyme inhibitors, and targeted oncological agents.

Structural Rationale & Physicochemical Properties

The pharmacological value of the 1-(2-Hydroxyethyl)piperidin-3-ol scaffold stems from its unique physicochemical profile. The piperidine ring provides a basic nitrogen center that is protonated at physiological pH, enabling critical electrostatic interactions with aspartate or glutamate residues in target protein binding pockets.

Causality in Scaffold Design:

  • C3-Hydroxyl Group: Acts as a potent hydrogen bond donor and acceptor. In central nervous system (CNS) agents, this group dictates the stereospecific orientation required to engage monoamine transporters.

  • N-(2-Hydroxyethyl) Tail: Modulates the overall lipophilicity (logP) of the molecule. The terminal hydroxyl group can be further esterified or etherified to tune blood-brain barrier (BBB) penetrance or to append bulky lipophilic groups (e.g., benzhydryl moieties) that occupy hydrophobic sub-pockets in target receptors[2].

Functionalization Scaffold 1-(2-Hydroxyethyl)piperidin-3-ol (Privileged Scaffold) OH_Sub C3-OH Functionalization (Etherification/Acylation) Scaffold->OH_Sub N_Tail N-(2-hydroxyethyl) Extension (Alkylation/Esterification) Scaffold->N_Tail C4_Sub C4/C5 Ring Substitution (Stereoselective Additions) Scaffold->C4_Sub DAT_NET Monoamine Transporter Inhibitors (DAT/NET) OH_Sub->DAT_NET CDK CDK12/13 Inhibitors (Anti-cancer) N_Tail->CDK Lipase Pancreatic Lipase Inhibitors C4_Sub->Lipase

Caption: Structural functionalization vectors of 1-(2-Hydroxyethyl)piperidin-3-ol and their corresponding therapeutic targets.

Primary Biological Targets & Mechanistic Pathways

Monoamine Transporter Modulation (DAT/NET)

Derivatives of piperidin-3-ol have demonstrated profound affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Specifically, asymmetric compounds such as (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol utilize the piperidine core to mimic the endogenous biogenic amines[3].

  • Mechanism: The basic nitrogen interacts with the highly conserved Asp79 residue in DAT, while the bulky benzhydryloxy group occupies the S1 hydrophobic pocket, locking the transporter in an outward-facing conformation and inhibiting monoamine reuptake[3].

Pancreatic Lipase Inhibition (Metabolic Disorders)

Recent structural activity relationship (SAR) studies have identified 2,6-disubstituted piperidin-3-ol derivatives as potent inhibitors of pancreatic lipase, a critical enzyme in dietary fat absorption[4].

  • Mechanism: The C3-hydroxyl group forms extensive hydrogen bond networks with the catalytic triad residues (Gly76, Phe77, Asp79, and His151) of pancreatic lipase. The N-alkyl side chains provide the necessary hydrophobic bulk to interact with the lipid-water interface, effectively blocking substrate access to the active site[5].

CDK12/13 Kinase Inhibition (Oncology)

Advanced derivatives, specifically 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds, have emerged as highly selective inhibitors of Cyclin-dependent kinases 12 and 13 (CDK12/13)[6].

  • Mechanism: These compounds not only inhibit the kinase activity by occupying the ATP-binding pocket but also act as selective degraders of Cyclin K. By removing the key signaling mechanism required for CDK12/13 activation, these derivatives downregulate DNA damage response (DDR) genes, leading to apoptosis in cancer cells[6].

Pathway Drug Piperidin-3-ol Pyrazolopyrimidine Derivative Target CDK12 / CDK13 Inhibition Drug->Target Binds ATP Pocket Degradation Cyclin K Degradation Target->Degradation Destabilizes Complex Transcription Loss of Gene Transcription Degradation->Transcription Downregulates DDR Genes Apoptosis Apoptosis in Cancer Cells Transcription->Apoptosis Cell Death

Caption: Mechanism of action for piperidin-3-ol pyrazolopyrimidine derivatives in CDK12/13 inhibition.

Quantitative Data Summary

The following table synthesizes the binding affinities and inhibitory concentrations of key piperidin-3-ol derivatives across their respective biological targets.

Biological TargetDerivative Class / Key SubstitutionsActivity MetricClinical RelevanceRef
DAT (Dopamine Transporter)4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol (Diastereomer 9c') Ki​=2.44 nM Antidepressant / Stimulant scaffold[3]
NET (Norepinephrine Transporter)4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol (Diastereomer 9c) Ki​=21.9 nM ADHD / Neuropathic pain[3]
Pancreatic Lipase 2,6-disubstituted piperidin-3-ol / pyrrolidine analogs (e.g., Compound 12) IC50​=0.143 mg/mL Anti-obesity / Lipid-lowering[5]
CDK12 / CDK13 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-olHigh Cellular PotencyTargeted Oncology (Cyclin K degradation)[6]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and biological validation of piperidin-3-ol derivatives. These workflows are designed as self-validating systems.

Protocol A: Regioselective Synthesis of N-Alkylated Piperidin-3-ol Derivatives

Objective: To selectively alkylate the nitrogen atom while preserving the C3-hydroxyl group for target binding.

  • Protection Strategy: Dissolve 1-(2-Hydroxyethyl)piperidin-3-ol in anhydrous dichloromethane (DCM). Add 1.2 equivalents of tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole to selectively protect the primary alcohol on the N-ethyl tail. Causality: The primary alcohol is sterically less hindered than the secondary C3-OH, allowing selective protection and preventing unwanted side reactions during subsequent steps.

  • C3-OH Acylation (Optional): If the target requires a lipophilic group at C3, react the intermediate with the desired acyl chloride in the presence of triethylamine (TEA) at 0°C.

  • Deprotection: Treat the intermediate with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to remove the TBDMS group, yielding the free primary alcohol.

  • Validation: Confirm the regioselectivity via 1H-NMR. The C3 proton should shift downfield (approx. 4.8–5.2 ppm) if acylated, while the N-ethyl protons remain stable[3].

Protocol B: In Vitro Pancreatic Lipase Inhibition Assay

Objective: To quantify the lipid-lowering efficacy of synthesized piperidin-3-ol derivatives using a self-validating colorimetric assay.

  • Enzyme Preparation: Prepare a solution of porcine pancreatic lipase in Tris-HCl buffer (pH 8.0) containing 5 mM CaCl2. Causality: Calcium ions are essential for the structural stability and catalytic activity of pancreatic lipase.

  • Substrate Preparation: Prepare a 10 mM solution of p-nitrophenyl butyrate (pNPB) in dimethyl sulfoxide (DMSO).

  • Inhibitor Incubation: In a 96-well plate, mix 20 µL of the enzyme solution with 20 µL of the piperidin-3-ol derivative (varying concentrations). Incubate at 37°C for 15 minutes to allow steady-state binding[5].

  • Reaction Initiation: Add 160 µL of the pNPB substrate solution to each well.

  • Kinetic Measurement: Measure the absorbance at 405 nm every minute for 10 minutes using a microplate reader. The rate of p-nitrophenol release correlates directly with enzyme activity.

  • Self-Validation Step: Include Orlistat as a positive control. The assay is only considered valid if the IC50​ of Orlistat falls within the established literature range (e.g., 0.1–0.5 µg/mL). Calculate the IC50​ of the test compounds using non-linear regression analysis[5].

References

  • Biswas, S., et al. "Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters." Bioorganic & Medicinal Chemistry Letters, NIH. Available at:[Link]

  • Duangjai, A., et al. "Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing." Scientia Pharmaceutica, MDPI. Available at:[Link]

  • Google Patents. "WO2021122745A1 - 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds and their therapeutic use." WIPO.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 1-(2-Hydroxyethyl)piperidin-3-ol

Executive Summary 1-(2-Hydroxyethyl)piperidin-3-ol is a highly polar, bifunctional tertiary amine widely utilized as a structural scaffold in drug discovery and polymer chemistry. Its synthesis from 3-hydroxypiperidine r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Hydroxyethyl)piperidin-3-ol is a highly polar, bifunctional tertiary amine widely utilized as a structural scaffold in drug discovery and polymer chemistry. Its synthesis from 3-hydroxypiperidine requires precise control over chemoselectivity to ensure N-alkylation occurs exclusively over O-alkylation. This application note details two validated methodologies—benchtop SN2 alkylation and scalable epoxide ring opening—providing mechanistic rationale, step-by-step protocols, and analytical validation strategies for researchers and process chemists.

Mechanistic Rationale & Pathway Analysis

The transformation of 3-hydroxypiperidine to 1-(2-Hydroxyethyl)piperidin-3-ol hinges on the differential nucleophilicity of its two functional groups. The secondary amine (pKa ~10) is significantly more nucleophilic than the secondary hydroxyl group (pKa ~16).

  • Pathway A (SN2 Alkylation): Utilizing 2-bromoethanol requires a mild base (e.g., Triethylamine or K₂CO₃) to neutralize the generated hydrobromic acid. This prevents the protonation of the piperidine nitrogen, which would otherwise arrest the reaction.

  • Pathway B (Epoxide Ring Opening): Ethylene oxide acts as a highly atom-economical electrophile. The amine attacks the sterically unhindered methylene carbon of the epoxide, opening the strained three-membered ring to directly yield the hydroxyethyl group without salt byproducts.

SynthesisWorkflow Reactant 3-Hydroxypiperidine (Secondary Amine) PathA Method A: 2-Bromoethanol Base: K2CO3 or TEA Solvent: MeCN / DMF Reactant->PathA Alkyl Halide PathB Method B: Ethylene Oxide Solvent: MeOH / H2O (Pressurized) Reactant->PathB Epoxide MechA SN2 Nucleophilic Substitution PathA->MechA MechB Epoxide Ring Opening PathB->MechB Product 1-(2-Hydroxyethyl)piperidin-3-ol (Target Product) MechA->Product - HBr (Salt) MechB->Product 100% Atom Economy Validation Self-Validation (NMR, MS, TLC) Product->Validation

Fig 1: Chemoselective N-alkylation pathways for 1-(2-Hydroxyethyl)piperidin-3-ol synthesis.

Reagent Selection & Causality (E-E-A-T)

Successful execution of this synthesis requires understanding the causality behind reagent selection:

  • Electrophile Choice: 2-bromoethanol is preferred for standard laboratory environments due to its liquid state and ease of handling, whereas ethylene oxide is reserved for specialized scale-up facilities due to its toxicity and gaseous state at room temperature.

  • Solvent Dynamics: For the SN2 approach, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are optimal. They solvate the transition state and enhance the nucleophilicity of the amine.

  • Base Selection: Triethylamine (TEA) is an excellent homogenous base for this reaction, as it effectively scavenges HBr while remaining fully soluble in DMF/MeCN. Potassium carbonate (K₂CO₃) is a viable heterogeneous alternative that simplifies workup via filtration.

Step-by-Step Experimental Protocols

Method A: Benchtop Synthesis via 2-Bromoethanol (Recommended)

This protocol is adapted from standard1 in medicinal chemistry[1].

Step 1: Reaction Setup

  • Charge a flame-dried round-bottom flask with 3-hydroxypiperidine (1.0 eq, e.g., 10 mmol, 1.01 g).

  • Dissolve the amine in anhydrous DMF (0.3 M, ~33 mL). Causality: DMF ensures complete solubility of both the starting material and the intermediate transition states.

  • Add Triethylamine (TEA) (3.0 eq, 30 mmol, 4.18 mL) to the stirring solution.

Step 2: Alkylation 4. Dropwise, add 2-bromoethanol (1.2 eq, 12 mmol, 0.85 mL) via syringe at 0 °C to control the initial exothermic reaction. 5. Remove the ice bath and allow the reaction to stir at 25 °C for 18 hours. Self-Validating Check: Monitor via TLC (10% MeOH in DCM with 1% NH₄OH). The secondary amine starting material will stain differently with ninhydrin (often brownish-red) compared to the tertiary amine product (faint or no color, requiring iodine or KMnO₄).

Step 3: Workup and Extraction 6. Concentrate the reaction mixture in vacuo to remove the majority of the DMF. 7. Critical Step: The product is highly water-soluble. Suspend the crude residue in a minimal amount of saturated aqueous Na₂CO₃ to ensure the product is in its free-base form. 8. Extract repeatedly (5-7 times) with a highly polar organic solvent mixture, such as 10% Methanol in Dichloromethane (DCM) or 1-Butanol. Causality: Standard EtOAc or ether extractions will fail due to the product's high hydrophilicity.

Step 4: Purification 9. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. 10. Purify via reverse-phase column chromatography (Water/Methanol gradient) or distillation under high vacuum to yield the pure 1-(2-Hydroxyethyl)piperidin-3-ol.

Method B: Scaled Synthesis via Ethylene Oxide

Note: Ethylene oxide is a toxic, flammable gas. This procedure must be conducted in a specialized pressurized reactor inside a fume hood, following established industrial guidelines for the 2[2].

  • Dissolve 3-hydroxypiperidine (1.0 eq) in Methanol or Water in a pressure reactor.

  • Cool the vessel to -10 °C.

  • Introduce liquid ethylene oxide (1.05 eq) into the reactor. Causality: A slight excess ensures complete conversion without driving significant over-alkylation (quaternary salt formation).

  • Seal the reactor and gradually warm to 40 °C, stirring for 6-8 hours.

  • Vent unreacted ethylene oxide through an acid scrubber.

  • Concentrate the solvent in vacuo to obtain the product in near-quantitative yield, often requiring no further purification.

Quantitative Data & Analytical Validation

Table 1: Comparative Reaction Parameters
ParameterMethod A: 2-BromoethanolMethod B: Ethylene Oxide
Mechanism SN2 Nucleophilic SubstitutionEpoxide Ring Opening
Reagent State Liquid (Bench-stable)Gas (Requires pressure vessel)
Base Required? Yes (TEA or K₂CO₃)No
Atom Economy Lower (Generates HBr salt)100% (No byproducts)
Purification Reverse-phase chromatographySolvent evaporation (often pure)
Table 2: Expected ¹H-NMR Spectral Validation (CDCl₃, 400 MHz)

A self-validating analytical system relies on confirming the structural shifts post-reaction.

Chemical Shift (ppm)MultiplicityIntegrationAssignment / Causality
~3.80multiplet1HCH -OH (Piperidine ring). Remains unchanged from SM.
~3.65triplet2HCH₂ -OH (Hydroxyethyl chain). Confirms successful alkylation.
~2.80 - 2.20multiplets6HN-CH₂ (Ring) + N-CH₂ (Chain). Broadening indicates tertiary amine.
~1.90 - 1.40multiplets4HCH₂ (Piperidine ring backbone).
~3.00 (broad)singlet2HOH groups. Disappears upon D₂O exchange.

Troubleshooting & Self-Validating Systems

  • Issue: Low Yield during Extraction: Because 1-(2-Hydroxyethyl)piperidin-3-ol possesses both a tertiary amine and two hydroxyl-equivalent interaction sites, its partition coefficient (LogP) is heavily skewed toward water.

    • Solution: If using liquid-liquid extraction, saturate the aqueous layer with NaCl (salting out) before extracting with 1-butanol. Alternatively, bypass aqueous workup entirely by filtering the crude reaction salts (if K₂CO₃ is used) and directly loading the concentrated filtrate onto a reverse-phase column.

  • Issue: Over-alkylation: Formation of the quaternary ammonium salt can occur if excess alkylating agent is used at elevated temperatures.

    • Solution: Strictly control the stoichiometry (max 1.2 eq of 2-bromoethanol) and maintain the reaction at or below 25 °C.

References

  • Title: 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: 3-Hydroxypiperidine Hcl BP EP USP CAS 64051-79-2 Manufacturers and Suppliers Source: Fengchen Group URL

Sources

Application

Advanced Application Note: 1-(2-Hydroxyethyl)piperidin-3-ol as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Mechanistic Rationale In modern drug discovery, the architectural rigidity and functional versatility of saturated nitrogen-containing heterocycles make them indispensable. Specifically, piperidine an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the architectural rigidity and functional versatility of saturated nitrogen-containing heterocycles make them indispensable. Specifically, piperidine and pyrrolidine rings are universally recognized as privileged frameworks, adept at engaging diverse biological targets through precise hydrogen bonding and hydrophobic interactions[1].

1-(2-Hydroxyethyl)piperidin-3-ol (CAS: 3554-69-6) represents a highly valuable, trifunctional building block[2]. It features a basic tertiary amine embedded within a six-membered ring, a secondary alcohol at the C3 position, and a primary alcohol on the N-ethyl side chain. This unique topology allows for orthogonal functionalization , making it an ideal scaffold for Diversity-Oriented Synthesis (DOS), the development of Proteolysis Targeting Chimeras (PROTACs), and the derivatization of kinase inhibitors to tune physicochemical properties (such as aqueous solubility and logD).

Quantitative Physicochemical Profile

To effectively utilize this scaffold, understanding its baseline physicochemical metrics is critical for downstream pharmacokinetic predictions.

PropertyValueClinical / Synthetic Relevance
Chemical Name 1-(2-Hydroxyethyl)piperidin-3-olCore structural identity.
CAS Registry Number 3554-69-6Identification and sourcing[2].
Molecular Formula C7H15NO2Determines mass balance in synthesis[2].
Molecular Weight 145.20 g/mol Low MW allows for extensive derivatization without violating Lipinski's Rule of 5[2].
Hydrogen Bond Donors 2Primary and secondary hydroxyl groups serve as orthogonal coupling points.
Hydrogen Bond Acceptors 3Enhances aqueous solubility and target protein engagement.
pKa (Predicted) ~9.5 (Amine)Ensures protonation at physiological pH, improving oral bioavailability.

Scaffold Logic and PROTAC Application

When designing bifunctional molecules like PROTACs, the linker's vector and rigidity dictate the formation of the critical ternary complex (Target Protein–PROTAC–E3 Ligase). The 1-(2-Hydroxyethyl)piperidin-3-ol scaffold provides a rigid vector via the piperidine core while offering a flexible PEG-like extension via the N-hydroxyethyl group.

PROTAC_Logic POI Protein of Interest (Target) Warhead Target Ligand (Warhead) POI->Warhead Binds Scaffold Piperidin-3-ol Scaffold Warhead->Scaffold C3-Esterification Linker PEG/Alkyl Linker Scaffold->Linker N-Alkyl Extension E3 E3 Ligase Recruiter Linker->E3 Conjugation

Fig 1. Logical flow of PROTAC assembly utilizing the piperidin-3-ol scaffold.

Experimental Workflows: Orthogonal Functionalization

To harness the full potential of this scaffold, researchers must differentiate the primary and secondary hydroxyl groups. The following protocols detail a self-validating system for the regioselective protection and subsequent functionalization of the scaffold.

Workflow SM 1-(2-Hydroxyethyl)piperidin-3-ol (Bifunctional Core) Step1 Step 1: Regioselective Protection (TBDPS-Cl, Imidazole, 0°C) SM->Step1 Int1 Primary O-TBDPS Intermediate (Free C3-OH) Step1->Int1 High Yield (>90%) Step2 Step 2: Steglich Esterification (R-COOH, EDC, DMAP, RT) Int1->Step2 Int2 C3-Esterified Intermediate Step2->Int2 Inversion/Retention Step3 Step 3: TBAF Deprotection (Cleavage of TBDPS) Int2->Step3 Final Orthogonally Functionalized Piperidine Scaffold Step3->Final Ready for Linker

Fig 2. Orthogonal functionalization workflow of 1-(2-Hydroxyethyl)piperidin-3-ol.

Protocol A: Regioselective Silylation of the Primary Hydroxyl Group

Objective: Selectively protect the primary alcohol on the N-ethyl chain while leaving the C3 secondary alcohol free for downstream coupling.

Materials:

  • 1-(2-Hydroxyethyl)piperidin-3-ol (1.0 eq)

  • tert-Butyldiphenylsilyl chloride (TBDPS-Cl) (1.05 eq)

  • Imidazole (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 1-(2-Hydroxyethyl)piperidin-3-ol (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Imidazole (2.0 eq) to the stirring solution.

    • Causality: Imidazole acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst, forming a highly reactive N-silylpyridinium intermediate that accelerates the reaction.

  • Temperature Control: Submerge the flask in an ice-water bath to achieve an internal temperature of 0°C.

    • Causality: Cooling to 0°C suppresses the kinetic formation of the bis-silylated byproduct. The primary hydroxyl group on the flexible ethyl chain is significantly less sterically hindered than the secondary hydroxyl group on the rigid piperidine ring. Temperature control exploits this steric differentiation to achieve >90% regioselectivity.

  • Reagent Addition: Add TBDPS-Cl (1.05 eq) dropwise over 15 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Self-Validation & Monitoring:

    • Monitor via TLC (DCM:MeOH 9:1, visualized with ninhydrin stain).

    • Validation: The starting material ( Rf​ ~0.1) is highly polar due to dual hydroxyls. The mono-silylated product migrates significantly higher ( Rf​ ~0.5). Complete disappearance of the baseline spot validates reaction completion. LC-MS should confirm the presence of the (M+H)+ peak corresponding to the mono-protected mass.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Functionalization of the C3 Secondary Alcohol via Steglich Esterification

Objective: Couple a carboxylic acid-containing warhead or pharmacophore to the sterically hindered C3 secondary alcohol.

Materials:

  • O-TBDPS protected intermediate from Protocol A (1.0 eq)

  • Target Carboxylic Acid (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq)

  • Anhydrous DCM

Step-by-Step Methodology:

  • Activation: In a dry flask, dissolve the Target Carboxylic Acid (1.2 eq) in anhydrous DCM. Add EDC·HCl (1.5 eq) and DMAP (0.2 eq). Stir at room temperature for 15 minutes.

    • Causality: EDC is chosen over DCC because its urea byproduct is water-soluble, allowing for seamless removal during aqueous workup. DMAP acts as an acyl transfer catalyst, which is absolutely critical here; the C3 alcohol is sterically hindered by the piperidine ring, and direct attack on the O-acylisourea intermediate is kinetically unfavorable without DMAP.

  • Coupling: Add the O-TBDPS protected intermediate (1.0 eq) dissolved in a minimal amount of DCM to the activated acid mixture.

  • Stirring: Stir the reaction mixture at room temperature for 12-16 hours under argon.

  • Self-Validation & Monitoring:

    • Monitor via TLC (Hexanes:EtOAc 7:3, UV visualization if the warhead is UV-active, or PMA stain).

    • Validation: The reaction is self-validating when FT-IR analysis of a crude reaction aliquot shows the disappearance of the broad O−H stretch at ~3300 cm−1 and the appearance of a sharp, strong ester C=O stretch at ~1735 cm−1 .

  • Workup: Dilute the reaction with DCM. Wash sequentially with 1M HCl (to remove unreacted DMAP and basic impurities), saturated NaHCO3​ , and brine. Dry over MgSO4​ , concentrate, and purify via silica gel chromatography.

References

  • Title: Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing Source: mdpi.com URL: [Link]

Sources

Method

The Role of 1-(2-Hydroxyethyl)piperazine Scaffolds in the Next Generation of Radioprotective Agents: Application Notes and Protocols

Introduction: The Imperative for Novel Radioprotective Agents The dual-edged sword of ionizing radiation, a cornerstone of modern cancer therapy and a significant threat in nuclear incidents, necessitates the development...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Radioprotective Agents

The dual-edged sword of ionizing radiation, a cornerstone of modern cancer therapy and a significant threat in nuclear incidents, necessitates the development of effective radioprotective agents.[1][2] For decades, amifostine has been a clinical standard; however, its utility is hampered by significant adverse side effects and logistical challenges in its administration.[1] This has propelled the scientific community to explore new molecular scaffolds that can offer superior protection with a more favorable safety profile. Emerging research has identified derivatives of 1-(2-hydroxyethyl)piperazine as a particularly promising class of compounds in this endeavor.[2][3][4] This technical guide provides an in-depth exploration of the synthesis and application of these derivatives, offering detailed protocols for researchers and drug development professionals.

The 1-(2-Hydroxyethyl)piperazine Moiety: A Privileged Scaffold for Radioprotection

The 1-(2-hydroxyethyl)piperazine core has been identified through both in silico screening and empirical studies as a crucial component for conferring radioprotective effects.[3] Its structural features are believed to contribute to a favorable ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, enhancing the potential for clinical translation. The hydroxyl group and the piperazine nitrogen atoms offer key points for chemical modification, allowing for the fine-tuning of properties such as lipophilicity and target engagement. Several studies have demonstrated that derivatives of this scaffold can protect human cells from radiation-induced apoptosis and mitigate DNA damage, outperforming amifostine in some in vitro assays.[1][3][4][5]

Synthesis of 1-(2-Hydroxyethyl)piperazine Derivatives: A Modular Approach

A common and effective strategy for synthesizing a library of 1-(2-hydroxyethyl)piperazine-based radioprotective agents involves a two-step process. This approach allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships.

General Synthetic Workflow

The synthesis generally proceeds through the formation of an epoxide intermediate from a substituted phenol, followed by the nucleophilic addition of 1-(2-hydroxyethyl)piperazine.

SynthesisWorkflow SubstitutedPhenol Substituted Phenol Intermediate Epoxide Intermediate SubstitutedPhenol->Intermediate Piperidine (catalyst) Reflux Epibromohydrin Epibromohydrin Epibromohydrin->Intermediate FinalProduct Final Radioprotective Agent Derivative Intermediate->FinalProduct K2CO3, Acetonitrile Reflux Piperazine 1-(2-Hydroxyethyl)piperazine Piperazine->FinalProduct

Caption: General synthetic workflow for 1-(2-hydroxyethyl)piperazine derivatives.

Protocol 1: Synthesis of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(substituted phenoxy)propan-2-ol Derivatives

This protocol outlines a representative synthesis of a 1-(2-hydroxyethyl)piperazine derivative.

Materials and Reagents:

  • Substituted phenol (e.g., 4-chloro-3-methylphenol)

  • Epibromohydrin

  • Piperidine (catalytic amount)

  • 1-(2-Hydroxyethyl)piperazine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography setup)

Step-by-Step Procedure:

Part A: Synthesis of the Epoxide Intermediate

  • In a round-bottom flask, combine the substituted phenol (1 equivalent) with an excess of epibromohydrin (e.g., 3-5 equivalents).

  • Add a catalytic amount of piperidine.

  • Heat the mixture to reflux (approximately 135°C) for 2 hours.[3] The reaction should be performed in a well-ventilated fume hood.

  • After cooling, remove the excess epibromohydrin under reduced pressure. The resulting crude intermediate can often be used in the next step without further purification, though purification by column chromatography may be performed if necessary.[2]

Part B: Synthesis of the Final Product

  • Dissolve the crude epoxide intermediate from Part A in acetonitrile.

  • Add 1-(2-hydroxyethyl)piperazine (1-1.2 equivalents) and potassium carbonate (as a base, e.g., 2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 85°C) for 4 hours.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the final compound using column chromatography on silica gel to yield the desired 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(substituted phenoxy)propan-2-ol derivative.[3]

Characterization:

The identity and purity of the synthesized compounds should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[3]

Evaluation of Radioprotective Efficacy

A critical aspect of developing novel radioprotective agents is the robust evaluation of their biological activity. The following protocols outline key in vitro assays to determine cytotoxicity and radioprotective potential.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the concentration range at which the synthesized compounds are non-toxic to cells.

Materials and Reagents:

  • Human cell lines (e.g., MOLT-4 lymphoblastic leukemia, peripheral blood mononuclear cells (PBMCs))[1]

  • Cell culture medium and supplements

  • Synthesized piperazine derivatives

  • MTT or similar cell viability assay kit

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized compounds in the cell culture medium.

  • Treat the cells with varying concentrations of the compounds and incubate for a specified period (e.g., 24-72 hours).

  • Perform a cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Protocol 3: Dicentric Chromosome Assay (DCA) for Radioprotection

Objective: To quantify the ability of the compounds to protect against radiation-induced DNA damage. The DCA is considered a gold standard for biological dosimetry.[3]

Workflow for DCA:

DCA_Workflow Start Human Blood Sample Collection Pretreat Pre-treatment with Synthesized Compound Start->Pretreat Irradiate Exposure to Gamma Radiation (e.g., 2 Gy) Pretreat->Irradiate Culture Cell Culture with Mitogen (e.g., Phytohemagglutinin) Irradiate->Culture Harvest Metaphase Arrest and Cell Harvesting Culture->Harvest Analyze Chromosome Spreading, Staining, and Microscopic Analysis Harvest->Analyze Quantify Quantification of Dicentric Chromosomes Analyze->Quantify

Caption: Workflow for the Dicentric Chromosome Assay (DCA).

Procedure:

  • Treat isolated human peripheral blood lymphocytes with the test compound at a non-toxic concentration for a specified pre-incubation period.

  • Expose the cells to a defined dose of ionizing radiation (e.g., 2 Gy of gamma radiation).[3] Include positive (radiation only) and negative (no radiation, no compound) controls. Amifostine and its active metabolite WR-1065 can be used as benchmark controls.[3]

  • Culture the cells for a period sufficient to allow them to enter mitosis (e.g., 48 hours), including a mitotic inhibitor (e.g., colcemid) for the final hours to arrest cells in metaphase.

  • Harvest the cells, treat with a hypotonic solution, and fix.

  • Drop the fixed cells onto microscope slides to spread the chromosomes.

  • Stain the slides (e.g., with Giemsa stain).

  • Analyze the metaphase spreads under a microscope to score the number of dicentric chromosomes. A significant reduction in the number of dicentrics in the compound-treated group compared to the radiation-only control indicates a radioprotective effect.[1][3]

Data Summary and Interpretation

The following table summarizes representative data for promising 1-(2-hydroxyethyl)piperazine derivatives compared to amifostine.

CompoundRadioprotection Factor (RF)CytotoxicityKey Findings
Amifostine ~1.33ModerateClinical standard with known side effects.[3]
WR-1065 ~1.59ModerateActive metabolite of amifostine.[3]
Compound 3 ~2.43LowShowed notable efficacy in reducing dicentric chromosomes.[1][3]
Compound 6 ~2.1LowDemonstrated the most significant radioprotective effects with minimal cytotoxicity.[1][3]

Note: The specific RF values and compound numbers are taken from published studies and serve as examples.[3]

Concluding Remarks

The development of novel radioprotective agents is a critical area of research with significant clinical and public health implications. The 1-(2-hydroxyethyl)piperazine scaffold has emerged as a highly promising starting point for the design of next-generation radioprotectors. The synthetic and evaluation protocols detailed in this guide provide a framework for the systematic investigation of new derivatives. The superior safety and efficacy profiles observed for some of these compounds in preclinical studies underscore their potential to overcome the limitations of current agents like amifostine.[1][3] Further research, including in vivo studies, is warranted to fully elucidate the therapeutic potential of this important class of molecules.[2][4]

References

  • Second-generation piperazine derivatives as promising radi
  • Second-generation piperazine derivatives as promising radi
  • Substituted Piperazines as Novel Potential Radioprotective Agents.
  • Substituted Piperazines as Novel Potential Radioprotective Agents.
  • An efficient synthesis of 3-(N-piperidinemethyl)-2, 2, 5, 5-tetramethyl-1-oxy-3-pyrroline, a promising radioprotector for cancer radiotherapy.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine Synthesis. DTIC.
  • Rational Design, Synthesis and Evaluation of Piperazine Derivatives as Promising Radioprotective Agents: Toward Next-Generation Altern
  • Preparation of Potential Radioprotective Agents Derived
  • Substituted Piperazines as Novel Potential Radioprotective Agents. PubMed.

Sources

Application

1-(2-Hydroxyethyl)piperidin-3-ol in the development of anticancer agents

Application Notes on the Utility of 1-(2-Hydroxyethyl)piperidin-3-ol in the Development of Novel Anticancer Agents Introduction: The Privileged Piperidine Motif in Oncology The piperidine ring, a six-membered nitrogen-co...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes on the Utility of 1-(2-Hydroxyethyl)piperidin-3-ol in the Development of Novel Anticancer Agents

Introduction: The Privileged Piperidine Motif in Oncology

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its frequent appearance in a vast array of clinically approved drugs has solidified its status as a "privileged scaffold."[2] This structural motif is prevalent in numerous natural products and synthetic pharmaceuticals, showcasing its remarkable versatility and significant impact on drug discovery.[3][4] In the realm of oncology, piperidine derivatives have demonstrated a broad spectrum of biological activities, including anti-proliferative, apoptotic, and anti-metastatic effects.[4][5][6] These compounds can modulate crucial signaling pathways often dysregulated in cancer, such as the PI3K/Akt and NF-κB pathways, leading to cell cycle arrest and apoptosis.[7] The unique three-dimensional conformation of the piperidine ring allows for the precise spatial arrangement of substituents, facilitating optimal interactions with biological targets.[2]

This technical guide focuses on the potential of a specific, bifunctional building block, 1-(2-Hydroxyethyl)piperidin-3-ol , in the design and synthesis of novel anticancer agents. While direct literature on the anticancer applications of this specific molecule is emerging, its structural features—a secondary alcohol, a tertiary amine, and a hydroxyethyl group—present a rich platform for chemical diversification. By leveraging the extensive knowledge of piperidine-based anticancer agents and the synthetic versatility of this scaffold, researchers can explore new chemical space in the quest for more effective and selective cancer therapies.

The Strategic Advantage of the 1-(2-Hydroxyethyl)piperidin-3-ol Scaffold

The 1-(2-Hydroxyethyl)piperidin-3-ol scaffold offers several strategic advantages for the development of anticancer agents:

  • Multi-functionalization: The presence of two hydroxyl groups and a tertiary amine allows for a wide range of chemical modifications. The hydroxyl groups can be functionalized to introduce various pharmacophores through esterification, etherification, or conversion to leaving groups for nucleophilic substitution. The tertiary amine can be quaternized or used to modulate the physicochemical properties of the final compound.

  • Chirality: The C3 position of the piperidine ring is a chiral center, allowing for the synthesis of stereoisomers. This is critically important in drug development, as different enantiomers or diastereomers can exhibit distinct pharmacological activities and safety profiles.

  • Modulation of Physicochemical Properties: The hydroxyethyl group can enhance aqueous solubility, a desirable property for drug candidates. The piperidine nitrogen's basicity can be fine-tuned through substitution to optimize pharmacokinetic properties such as absorption and distribution.

  • Scaffold for Diverse Chemical Libraries: The versatility of this building block enables the creation of diverse chemical libraries for high-throughput screening, increasing the probability of identifying potent and selective anticancer compounds.

Part 1: Synthesis of Novel Anticancer Agents from 1-(2-Hydroxyethyl)piperidin-3-ol

The following section provides a generalized synthetic protocol for the derivatization of 1-(2-Hydroxyethyl)piperidin-3-ol. The specific reagents and conditions would be adapted based on the desired target molecule.

Protocol 1: General Procedure for N-Arylation of the Piperidine Nitrogen

This protocol describes a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.

Materials:

  • 1-(2-Hydroxyethyl)piperidin-3-ol

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOt-Bu, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 eq), 1-(2-Hydroxyethyl)piperidin-3-ol (1.2 eq), palladium catalyst (0.02 eq), and phosphine ligand (0.04 eq).

  • Add the base (2.0 eq) to the flask.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl piperidine derivative.

Rationale for Experimental Choices:

  • Inert Atmosphere: The palladium catalyst and phosphine ligands are sensitive to oxygen, so an inert atmosphere is crucial to prevent their degradation and ensure catalytic activity.

  • Anhydrous and Degassed Solvent: Water can interfere with the catalytic cycle. Degassing the solvent removes dissolved oxygen.

  • Base: The base is required to deprotonate the piperidine nitrogen, making it more nucleophilic, and to neutralize the hydrogen halide formed during the reaction.

  • Ligand: The phosphine ligand coordinates to the palladium center, stabilizing it and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). The choice of ligand can significantly impact the reaction's efficiency and scope.

Part 2: In Vitro Evaluation of Anticancer Activity

Once novel derivatives of 1-(2-Hydroxyethyl)piperidin-3-ol are synthesized, their anticancer potential must be evaluated through a series of in vitro assays.

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Illustrative Data Presentation:

Compound IDCancer Cell LineIC₅₀ (µM)
Derivative 1 MCF-7 (Breast)5.2 ± 0.6
Derivative 2 A549 (Lung)8.9 ± 1.1
Doxorubicin MCF-7 (Breast)0.8 ± 0.1

Note: The data presented are for illustrative purposes only and do not represent actual experimental results.

Protocol 3: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours). Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add more binding buffer and analyze the samples on a flow cytometer.

Interpretation of Results:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Illustrative Data Presentation:

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control 95.2 ± 2.12.5 ± 0.52.3 ± 0.4
Derivative 1 (IC₅₀) 45.8 ± 3.535.1 ± 2.819.1 ± 1.9

Note: The data presented are for illustrative purposes only and do not represent actual experimental results.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[3]

Materials:

  • Cancer cells treated with the test compound

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified time (e.g., 24 hours). Harvest the cells.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

Interpretation of Results:

The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that point.

Part 3: Visualizing Mechanisms and Workflows

Diagram 1: General Experimental Workflow for Anticancer Drug Discovery

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanistic Studies Synthesis Synthesis of 1-(2-Hydroxyethyl)piperidin-3-ol Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle WesternBlot Western Blot (Protein Expression) Apoptosis->WesternBlot CellCycle->WesternBlot

Caption: Workflow for synthesis and in vitro evaluation.

Diagram 2: Simplified PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Piperidine_Derivative Piperidine Derivative (Potential Inhibitor) Piperidine_Derivative->PI3K

Caption: Potential inhibition of the PI3K/Akt pathway.

Conclusion and Future Directions

The 1-(2-Hydroxyethyl)piperidin-3-ol scaffold represents a promising starting point for the development of novel anticancer agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the inherent properties of the piperidine ring offer favorable pharmacological potential. The protocols detailed in this guide provide a robust framework for the synthesis, in vitro screening, and initial mechanistic evaluation of new derivatives.

Future research should focus on creating and screening a focused library of compounds derived from 1-(2-Hydroxyethyl)piperidin-3-ol to identify lead candidates. Subsequent studies should then aim to elucidate the specific molecular targets and signaling pathways modulated by the most active compounds. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these novel agents. Ultimately, the goal is to leverage the unique chemical features of this scaffold to develop next-generation cancer therapeutics with improved efficacy and reduced side effects.

References

  • Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

  • Alam, O., et al. (2018). Recent Advancement of Piperidine Moiety in Treatment of Cancer- A Review. European Journal of Medicinal Chemistry, 158, 437-465. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 299-332. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Shoemaker, R. H. (2006). Cytotoxic assays for screening anticancer agents. Current Protocols in Pharmacology, Chapter 3, Unit 3.3. [Link]

  • ResearchGate. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. Retrieved from [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell & Molecular Pharmacology, 8(5), 238. [Link]

  • Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs. Retrieved from [Link]

  • Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

  • Ben-Gurion University of the Negev. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link]

  • Greenshields, A. L., et al. (2015). Piperine inhibits the growth and motility of triple-negative breast cancer cells. Cancer Letters, 357(1), 129-140. [Link]

  • Zhang, Y., et al. (2021). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments, (169), e62293. [Link]

  • Orellana, E. A., & Kasinski, A. L. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Journal of Visualized Experiments, (96), e52491. [Link]

  • MilliporeSigma. (n.d.). Apoptosis Assays. Retrieved from [Link]

  • IntechOpen. (2019). Cell-Based Assays in Cancer Research. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Efficacy Evaluation for Cancer Therapy. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 26(19), 5247-5256. [Link]

  • Krishnan, A., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(5), e1752. [Link]

  • Cordes, N., & Beu, J. (2013). New Anticancer Agents: In Vitro and In Vivo Evaluation. Methods in Molecular Biology, 969, 231-239. [Link]

  • Kim, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules, 25(21), 5035. [Link]

  • RSC Medicinal Chemistry. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. PubChem Compound Summary for CID 11626564. Retrieved from [Link].

  • Witan, J., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 8(7), 896-909. [Link]

  • IMR Press. (2016). Cytotoxic activities of hydroxyethyl piperazine-based receptor ligands on cancer cells alone and in combination with melphalan. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5). PubChem BioAssay. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • ResearchGate. (n.d.). Asymmetric synthesis of 2-substituted piperidin-3-ols. Retrieved from [Link]

Sources

Method

Application Note: Chemoselective Oxidation of 1-(2-Hydroxyethyl)piperidin-3-ol in Pharmaceutical Development

Executive Summary The 3-piperidone scaffold is a privileged structural motif in drug discovery, frequently utilized in the synthesis of muscarinic antagonists, kinase inhibitors, and CNS-active therapeutics. The synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-piperidone scaffold is a privileged structural motif in drug discovery, frequently utilized in the synthesis of muscarinic antagonists, kinase inhibitors, and CNS-active therapeutics. The synthesis of 1-(2-hydroxyethyl)piperidin-3-one from its diol precursor, 1-(2-hydroxyethyl)piperidin-3-ol , presents a classic chemoselectivity challenge. The substrate contains three reactive sites: a sterically accessible primary alcohol, a sterically hindered secondary alcohol, and a basic tertiary amine.

This application note details a field-proven, scalable Protection-Oxidation-Deprotection (POD) sequence designed to selectively oxidize the secondary alcohol while preserving the primary alcohol and preventing N-oxide formation.

Mechanistic Rationale & Strategy (E-E-A-T)

Substrate Vulnerability and Direct Oxidation Pitfalls

Direct oxidation of 1-(2-hydroxyethyl)piperidin-3-ol is generally unviable for accessing the 3-piperidone derivative.

  • Primary Alcohol Hyper-reactivity: Reagents like TEMPO/NaOCl or Pyridinium Chlorochromate (PCC) will preferentially oxidize the less sterically hindered primary alcohol to an aldehyde or carboxylic acid[1].

  • Tertiary Amine Interference: Harsh acidic oxidants, such as the Jones reagent (CrO₃/H₂SO₄), protonate the tertiary amine, leading to poor solubility, potential C-N bond cleavage, and severe chromium toxicity issues[2]. Furthermore, unbuffered peracids or elevated temperatures during oxidation can lead to the formation of an unwanted tertiary amine N-oxide[3],[4].

The Protection-Oxidation-Deprotection (POD) Workflow

To achieve absolute chemoselectivity, a three-step POD sequence is required:

  • Selective Silylation: The primary alcohol is transiently masked using tert-butyldimethylsilyl chloride (TBDMSCl). The significant steric bulk of the tert-butyl group on the silicon atom ensures near-perfect kinetic selectivity for the primary alcohol over the secondary alcohol[5],[6].

  • Swern Oxidation: The unprotected secondary alcohol is oxidized using the Swern protocol (DMSO/Oxalyl chloride/Et₃N). By strictly maintaining the reaction at -78 °C, the formation of the alkoxysulfonium ylide is controlled, completely suppressing both the Pummerer rearrangement and tertiary amine N-oxidation[3],[1].

  • Fluoride-Mediated Deprotection: The TBDMS group is cleanly cleaved using Tetrabutylammonium fluoride (TBAF), driven by the exceptionally high bond dissociation energy of the Si-F bond, yielding the target ketone[7].

POD_Workflow A 1-(2-Hydroxyethyl) piperidin-3-ol B TBDMS-Protected Intermediate A->B TBDMSCl, Imidazole DMF, 0 °C to RT C Protected Piperidin-3-one B->C Swern Oxidation -78 °C D 1-(2-Hydroxyethyl) piperidin-3-one C->D TBAF, THF 0 °C to RT

Caption: Workflow for the chemoselective POD sequence of 1-(2-hydroxyethyl)piperidin-3-ol.

Quantitative Data & Method Comparison

Table 1: Comparison of Oxidation Methods for Amino-Diols
Oxidation MethodPrimary AlcoholSecondary AlcoholTertiary AmineSuitability for Target
TEMPO / NaOCl Rapidly oxidizes to Aldehyde/AcidUnreactive / Very SlowStablePoor (Wrong regioselectivity)
Jones Reagent Oxidizes to Carboxylic AcidOxidizes to KetoneProtonated / DegradedPoor (Over-oxidation, toxic)
Swern (Direct) Oxidizes to AldehydeOxidizes to KetoneStable at -78 °CPoor (Yields dialdehyde/ketone)
POD + Swern Protected (Stable) Oxidizes to Ketone Stable at -78 °C Excellent (High chemoselectivity)
Table 2: Stoichiometry and Expected Yields for the POD Sequence
StepReagentEquivalentsTemperatureTimeExpected Yield
1. Silylation TBDMSCl / Imidazole1.05 / 2.00 °C → 25 °C4 h> 85%
2. Oxidation (COCl)₂ / DMSO / Et₃N1.5 / 3.0 / 5.0-78 °C2 h80 - 90%
3. Deprotection TBAF (1.0 M in THF)1.20 °C → 25 °C2 h> 90%

Experimental Protocols

Step 1: Selective Silylation of the Primary Alcohol

Objective: Synthesize 1-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidin-3-ol.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1-(2-hydroxyethyl)piperidin-3-ol (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).

  • Base Addition: Add Imidazole (2.0 eq, 20 mmol). The imidazole acts as both a nucleophilic catalyst and an HCl scavenger[6]. Cool the mixture to 0 °C using an ice-water bath.

  • Silylation: Dissolve TBDMSCl (1.05 eq, 10.5 mmol) in a minimal amount of anhydrous DMF and add it dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (DCM:MeOH 9:1, visualization by KMnO₄).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Step 2: Swern Oxidation of the Secondary Alcohol

Objective: Synthesize 1-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidin-3-one.

  • Activation: In an oven-dried flask under argon, add anhydrous CH₂Cl₂ (0.1 M) and Oxalyl Chloride (1.5 eq, 15 mmol). Cool strictly to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Add anhydrous DMSO (3.0 eq, 30 mmol) dropwise over 10 minutes. Stir for 15 minutes to form the chlorodimethylsulfonium intermediate. Caution: Gas evolution (CO and CO₂) will occur.

  • Substrate Addition: Dissolve the protected alcohol from Step 1 (1.0 eq, 10 mmol) in anhydrous CH₂Cl₂ and add dropwise over 20 minutes. Stir for 45 minutes at -78 °C to form the alkoxysulfonium intermediate.

  • Elimination: Add anhydrous Triethylamine (Et₃N) (5.0 eq, 50 mmol) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to warm to 0 °C over 1 hour.

  • Workup: Quench with water. Extract with CH₂Cl₂ (3 × 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

Swern_Mechanism Step1 DMSO + Oxalyl Chloride Step2 Chlorodimethylsulfonium Ion (Active Electrophile) Step1->Step2 -78 °C, CH2Cl2 -CO2, -CO, -Cl- Step3 Alkoxysulfonium Intermediate (Substrate Bound) Step2->Step3 + Secondary Alcohol -HCl Step4 Sulfur Ylide (Deprotonated by Et3N) Step3->Step4 + Et3N (Base) -78 °C Step5 Ketone Product + Dimethyl Sulfide Step4->Step5 Intramolecular Proton Transfer & Elimination

Caption: Mechanistic pathway of the Swern Oxidation ensuring secondary alcohol conversion.

Step 3: Deprotection to the Target Ketone

Objective: Synthesize 1-(2-hydroxyethyl)piperidin-3-one.

  • Preparation: Dissolve the protected ketone from Step 2 (1.0 eq, 10 mmol) in anhydrous THF (0.2 M) and cool to 0 °C.

  • Fluoride Addition: Add TBAF (1.0 M solution in THF, 1.2 eq, 12 mmol) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. The high affinity of fluoride for silicon drives the rapid cleavage of the silyl ether[7].

  • Workup: Concentrate the reaction mixture in vacuo. Purify the residue directly via silica gel flash chromatography (eluting with a gradient of DCM to DCM:MeOH 9:1 containing 1% Et₃N to prevent streaking of the basic amine) to yield the pure target compound.

References

  • Protecting Groups For Alcohols: Strategies and Selectivity Source: Master Organic Chemistry URL:[Link]

  • Module 5: Alcohols, Amines, Ethers and Epoxides (Oxidation Mechanisms) Source: NPTEL (National Programme on Technology Enhanced Learning) URL:[Link]

  • Oxidation and Reduction in Organic Synthesis: Tertiary Amine N-Oxides and Swern Conditions Source: Alchemyst URL:[Link]

Sources

Application

Application Note: 1-(2-Hydroxyethyl)piperidin-3-ol as a Versatile Chemical Intermediate in Drug Discovery

Executive Summary In modern medicinal chemistry, the rational design of small-molecule therapeutics heavily relies on privileged scaffolds that offer predictable pharmacokinetics and versatile functionalization handles....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of small-molecule therapeutics heavily relies on privileged scaffolds that offer predictable pharmacokinetics and versatile functionalization handles. 1-(2-Hydroxyethyl)piperidin-3-ol (CAS: 3554-69-6) has emerged as a highly valuable bifunctional building block[1]. Featuring a saturated heterocyclic core and two orthogonal hydroxyl groups (one primary, one secondary), this compound serves as a critical intermediate in the synthesis of glycosidase inhibitors, immunomodulators, and monoamine transporter ligands[2][3].

This application note provides an authoritative guide on the physicochemical properties, pharmacological rationale, and validated synthetic protocols for utilizing 1-(2-Hydroxyethyl)piperidin-3-ol in drug development workflows.

Physicochemical Profiling and Scaffold Rationale

The utility of 1-(2-Hydroxyethyl)piperidin-3-ol stems from its unique structural topology. The piperidine ring provides a rigid, three-dimensional framework that frequently mimics the pyranose ring of natural sugars[4]. Meanwhile, the N-hydroxyethyl appendage introduces a flexible vector for hydrogen bonding.

Quantitative Chemical Profile

The following table summarizes the key physicochemical parameters that dictate the compound's behavior in both synthetic and biological environments:

PropertyValue
Chemical Name 1-(2-Hydroxyethyl)piperidin-3-ol
CAS Registry Number 3554-69-6
Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Commercial Purity ≥ 95%[1]
Hydrogen Bond Donors 2 (Primary and Secondary OH)
Hydrogen Bond Acceptors 3 (Two Oxygen, One Nitrogen)
Physical State Viscous liquid to low-melting solid

Expert Insight: The presence of both a primary alcohol (on the N-ethyl chain) and a secondary alcohol (at the C3 position of the piperidine ring) allows for chemoselective functionalization . Because the primary alcohol is sterically less hindered and more nucleophilic, it can be selectively activated (e.g., via tosylation or mild halogenation) without protecting the secondary alcohol, streamlining synthetic routes.

Key Therapeutic Applications

Iminosugars and Glycosidase Inhibition

Piperidine derivatives are classic "iminosugars." When the tertiary amine of 1-(2-Hydroxyethyl)piperidin-3-ol is protonated at physiological pH, it mimics the positive charge of the oxocarbenium ion transition state that occurs during natural glycosidic bond cleavage.

Research demonstrates that N-alkylated piperidine derivatives, specifically those bearing γ-hydroxyethyl groups, act as potent and selective inhibitors of glycosidase enzymes (such as α-galactosidase and α-mannosidase). The N-hydroxyethyl group provides a crucial hydrogen-bond donor/acceptor site that interacts with specific amino acid residues in the enzyme's active site, leading to significant downstream immunosuppressive activity[2].

Monoamine Transporter Ligands (DAT/NET)

Piperidin-3-ol-based dihydroxy compounds—where hydroxyl groups are located both on the piperidine ring and on an N-alkyl side chain—exhibit high binding affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET)[3]. The precise spatial arrangement of the two hydroxyl groups allows the molecule to anchor effectively within the monoamine binding pockets, making this scaffold a critical starting point for developing neurotherapeutics targeting depression and neurodegenerative diseases.

PharmacologicalPathway N1 1-(2-Hydroxyethyl)piperidin-3-ol Scaffold N2 Glycosidase Active Site N1->N2 Binding N3 Hydrogen Bonding via 3-OH N2->N3 N4 Hydrophobic/H-bond via N-ethyl-OH N2->N4 N5 Enzyme Inhibition N3->N5 N4->N5 N6 Immunomodulatory Effects N5->N6 Downstream Effect

Pharmacological mechanism of piperidine iminosugars in glycosidase inhibition.

Experimental Protocols

The following protocols are designed with self-validating steps to ensure high yield and purity.

Protocol A: Synthesis of 1-(2-Hydroxyethyl)piperidin-3-ol via N-Alkylation

This protocol details the synthesis of the title compound from commercially available piperidin-3-ol[4].

Reagents:

  • Piperidin-3-ol (1.0 eq)

  • 2-Bromoethanol (1.1 eq)

  • Potassium carbonate (K₂CO₃, anhydrous) (2.0 eq)

  • Acetonitrile (MeCN, anhydrous)

Step-by-Step Methodology:

  • Reaction Setup: Suspend piperidin-3-ol and anhydrous K₂CO₃ in dry MeCN under an inert nitrogen atmosphere. Causality: K₂CO₃ is chosen as a mild, heterogeneous base to scavenge the generated hydrobromic acid without causing the base-catalyzed elimination of 2-bromoethanol into ethylene oxide.

  • Addition: Add 2-bromoethanol dropwise at room temperature over 15 minutes.

  • Heating: Reflux the mixture (approx. 80 °C) for 12–16 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (DCM:MeOH 9:1). Because the product lacks a strong UV chromophore, visualize the TLC plate using a basic KMnO₄ stain. The product will appear as a bright yellow spot against a purple background.

  • Filtration: Cool the reaction to room temperature and filter the suspension through a Celite pad to remove inorganic salts (KBr and unreacted K₂CO₃). Wash the filter cake with additional MeCN.

  • Concentration & Workup: Concentrate the filtrate under reduced pressure.

    • Critical Expert Insight: The resulting 1-(2-Hydroxyethyl)piperidin-3-ol is highly hydrophilic due to the tertiary amine and two hydroxyl groups. Standard aqueous extraction will result in massive product loss. Instead, dissolve the crude residue in a minimal amount of water, saturate the aqueous layer with NaCl (salting out), and extract repeatedly with a highly polar organic mixture (10% Isopropanol in Dichloromethane).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 85:15 DCM:MeOH with 1% NH₄OH modifier) to yield the pure product.

Protocol B: Chemoselective Activation of the Primary Hydroxyl Group

To utilize this scaffold as an intermediate, the primary alcohol is often converted into a leaving group (e.g., a tosylate) for subsequent coupling.

Step-by-Step Methodology:

  • Solvent & Temperature: Dissolve 1-(2-Hydroxyethyl)piperidin-3-ol in anhydrous DCM and cool to 0 °C in an ice bath.

  • Base Addition: Add Triethylamine (TEA) (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Tosylation: Add p-Toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise. Causality: Maintaining strict stoichiometry (1.05 eq) and low temperature (0 °C) ensures that the less hindered primary N-ethyl alcohol is tosylated exclusively, leaving the secondary C3-hydroxyl group intact.

  • Quenching: After 2 hours, quench the reaction with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate to yield the activated intermediate, ready for downstream nucleophilic substitution.

SynthesisWorkflow A Piperidin-3-ol (Starting Material) C 1-(2-Hydroxyethyl)piperidin-3-ol (CAS: 3554-69-6) A->C N-Alkylation B 2-Bromoethanol + Base (K2CO3) B->C D Primary OH Activation (Tosylation/Halogenation) C->D Pathway 1 E Secondary OH Functionalization (Esterification) C->E Pathway 2 F Target Active Pharmaceutical Ingredients (e.g., Glycosidase Inhibitors) D->F E->F

Synthesis and downstream functionalization of 1-(2-Hydroxyethyl)piperidin-3-ol.

References

  • CymitQuimica: 1-(2-Hydroxyethyl)piperidin-3-ol. Source: cymitquimica.com.
  • γ-Hydroxyethyl piperidine iminosugar and N-alkylated derivatives: a study of their activity as glycosidase inhibitors and as immunosuppressive agents. Source: nih.gov.
  • stereoisomers: Topics by Science.gov. Source: science.gov.
  • 3-Hydroxypiperidine | 6859-99-0. Source: benchchem.com.

Sources

Method

Application Note: Scale-Up Synthesis of 1-(2-Hydroxyethyl)piperidin-3-ol for Preclinical Research

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-(2-Hydroxyethyl)piperidin-3-ol (CAS: 3554-69-6)[1] Application: Versatile small-molecule scaffold for kinase inhibitors, GPCR...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-(2-Hydroxyethyl)piperidin-3-ol (CAS: 3554-69-6)[1] Application: Versatile small-molecule scaffold for kinase inhibitors, GPCR antagonists, and advanced functional materials.

Mechanistic Rationale & Synthetic Strategy

The synthesis of 1-(2-hydroxyethyl)piperidin-3-ol relies on the bimolecular nucleophilic substitution ( SN​2 ) of piperidin-3-ol with an alkylating agent. Designing a scalable, safe, and high-yielding process requires careful consideration of reagents, thermodynamics, and kinetic control.

Why 2-Chloroethanol over Ethylene Oxide?

While epoxide ring-opening with ethylene oxide offers a high atom-economy route, ethylene oxide is a highly flammable, toxic gas that poses severe risks during laboratory scale-up. Utilizing as the electrophile provides a liquid-phase alternative[2]. This choice allows for precise stoichiometric addition, manageable exothermic profiles, and standard reactor configurations without the need for pressurized gas infrastructure.

Causality of Reagent Selection
  • Base Selection (Potassium Carbonate): The SN​2 reaction generates hydrochloric acid (HCl), which would rapidly protonate the piperidin-3-ol nitrogen, rendering it non-nucleophilic and stalling the reaction. Anhydrous potassium carbonate ( K2​CO3​ ) is employed as a mild, heterogeneous base to scavenge this acid. Unlike stronger organic bases (e.g., triethylamine), K2​CO3​ minimizes unwanted side reactions such as the elimination of 2-chloroethanol to form volatile vinyl chloride.

  • Solvent Selection (Acetonitrile): Acetonitrile (MeCN) is chosen as the polar aprotic solvent. While N,N-dimethylformamide (DMF) can accelerate SN​2 kinetics, MeCN possesses a significantly lower boiling point (82°C vs. 153°C). This physical property is critical for scale-up, as it allows for rapid, low-temperature solvent removal during downstream processing, preventing thermal degradation of the product[3].

Experimental Workflow & Logical Relationships

The following diagram illustrates the logical progression of the scale-up synthesis, highlighting the transition from raw materials to the purified scaffold.

Workflow SM1 Piperidin-3-ol (Nucleophile) Rxn N-Alkylation (80°C Reflux, 12h) SM1->Rxn SM2 2-Chloroethanol (Electrophile) SM2->Rxn Base K2CO3 / MeCN (Base & Solvent) Base->Rxn Workup Filtration & Concentration Rxn->Workup Crude Mixture Purif Vacuum Distillation (Purification) Workup->Purif Crude Oil Prod 1-(2-Hydroxyethyl) piperidin-3-ol Purif->Prod >95% Purity

Workflow for the scale-up synthesis of 1-(2-Hydroxyethyl)piperidin-3-ol.

Scale-Up Thermodynamics & In-Process Controls

Scaling this reaction from milligram discovery phases to a >100 gram preclinical batch introduces specific mass and heat transfer challenges that must be systematically managed.

  • Kinetic Control of Exotherms: The initial chloride displacement is mildly exothermic. To prevent thermal runaway and localized boiling, the electrophile (2-chloroethanol) must be added dropwise to the refluxing suspension. This ensures the electrophile is consumed immediately upon entering the system.

  • Quaternization Mitigation: Over-alkylation, yielding quaternary ammonium salts, is the primary yield-reducing byproduct. This is mitigated by strictly controlling the stoichiometry to a 1:1.05 ratio (amine:alkylating agent). Maintaining a slight excess of the electrophile ensures complete conversion of the starting material while relying on the steric hindrance of the newly formed tertiary amine to outcompete further alkylation.

  • Self-Validating System (IPC): The protocol is governed by a self-validating In-Process Control (IPC). The reaction is monitored via Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is only deemed complete when the area percent of the piperidin-3-ol peak falls below 1.0%, ensuring batch-to-batch reproducibility.

Detailed Experimental Protocol (100 g Scale)

Safety Note: 2-Chloroethanol is highly toxic and a severe irritant. All operations must be conducted in a certified chemical fume hood with appropriate PPE.

Materials Required
  • Piperidin-3-ol: 101.15 g (1.0 mol)

  • 2-Chloroethanol: 84.5 g (1.05 mol)

  • Anhydrous K2​CO3​ : 207.3 g (1.5 mol)

  • Acetonitrile (MeCN): 1000 mL (Anhydrous)

Step-by-Step Methodology
  • Reactor Initialization: Equip a 2 L, 3-neck round-bottom flask with an overhead mechanical stirrer, a reflux condenser, an internal thermocouple, and an addition funnel. Purge the system with inert nitrogen gas for 15 minutes to displace atmospheric moisture.

  • Reagent Loading: Charge the reactor with 101.15 g of piperidin-3-ol, 207.3 g of finely powdered anhydrous K2​CO3​ , and 1000 mL of MeCN. Initiate mechanical stirring at 250 RPM to suspend the heterogeneous base.

  • Heating & Controlled Addition: Heat the suspension to a gentle reflux (internal temperature approx. 80–82°C). Once a stable reflux is established, charge the addition funnel with 84.5 g of 2-chloroethanol. Add the 2-chloroethanol dropwise over a period of 90 minutes.

    • Causality: Dropwise addition at reflux prevents the accumulation of unreacted electrophile, mitigating the risk of a sudden, uncontrollable exothermic spike.

  • Reaction Maturation: Maintain the reaction at reflux for 12 to 16 hours. Perform IPC sampling (GC-MS) every 4 hours.

  • Workup & Filtration: Once IPC confirms <1.0% starting material, cool the reaction mixture to room temperature (20–25°C). Filter the heterogeneous mixture through a pad of Celite to remove the inorganic salts (KCl and unreacted K2​CO3​ ). Wash the filter cake with an additional 200 mL of MeCN to ensure complete product recovery.

  • Concentration: Transfer the filtrate to a rotary evaporator. Remove the MeCN under reduced pressure (40°C bath, 100 mbar) to yield a crude, viscous yellow oil.

  • Purification: Subject the crude oil to fractional vacuum distillation. Collect the main fraction at the specific boiling point under high vacuum (approx. 110–115°C at 2 mmHg) to isolate pure 1-(2-hydroxyethyl)piperidin-3-ol as a clear to pale-yellow viscous liquid.

Quantitative Data & Analytical Summary

The following table summarizes the expected quantitative outcomes and analytical benchmarks across different scale-up phases, demonstrating the scalability and robustness of the protocol.

ParameterDiscovery Scale (1 g)Optimization Scale (10 g)Preclinical Scale (100 g)
Amine : Alkylating Agent Ratio 1 : 1.21 : 1.11 : 1.05
Reaction Time (Reflux) 8 hours12 hours16 hours
IPC Method TLC (Ninhydrin stain)GC-MSGC-MS
Crude Yield >95%92%89%
Isolated Yield (Post-Distillation) N/A (Column Purified)81%78%
Purity (GC-MS Area %) >98%>97%>96%
Appearance Clear oilPale-yellow oilPale-yellow viscous liquid

References

  • Ludwig-Maximilians-Universität München. "Development of new mGAT4 inhibitors by variation of the amino acid subunit and lipophilic domain." LMU University Library. Available at:[Link]

  • Google Patents. "Process for the preparation of chloroalkyl substituted cyclic amines (WO2023030667A1)." World Intellectual Property Organization.

Sources

Application

Application Note: Advanced Analytical Characterization of 1-(2-Hydroxyethyl)piperidin-3-ol

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API), Synthetic Intermediates, and Biological Matrices Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API), Synthetic Intermediates, and Biological Matrices

Executive Summary & Analytical Rationale

The characterization of small, highly polar, non-chromophoric scaffolds presents a distinct set of challenges in modern pharmaceutical analysis. 1-(2-Hydroxyethyl)piperidin-3-ol (CAS: 3554-69-6) is a prime example of such a molecule. Featuring a basic tertiary amine and two hydroxyl groups (one primary, one secondary), it is highly hydrophilic and completely lacks a conjugated π -electron system.

As a Senior Application Scientist, I designed this guide to move beyond generic templates. Standard Reversed-Phase Liquid Chromatography (RPLC) with UV detection will fail for this molecule: it will elute in the void volume (causing severe matrix suppression in MS) and remain invisible to UV detectors. To establish a self-validating, robust analytical profile, we must employ orthogonal techniques. This guide details the causality and step-by-step execution of HILIC-ESI-MS/MS for trace impurity profiling, HILIC-CAD for universal mass-based quantitation, and GC-EI-MS via silylation for orthogonal structural validation.

Physicochemical Profiling & Challenge Mapping

Before selecting an instrument, we must interrogate the molecule's physical chemistry. The table below summarizes the intrinsic properties of 1-(2-Hydroxyethyl)piperidin-3-ol and the analytical bottlenecks they create.

Table 1: Physicochemical Profile & Analytical Implications

PropertyValue / CharacteristicAnalytical BottleneckStrategic Solution
Molecular Weight 145.20 g/mol Low m/z, potential for high background noise in single MS.Tandem Mass Spectrometry (MS/MS) via MRM.
Polarity (LogP) Estimated < 0 (Hydrophilic)Zero retention on C18/C8 phases; elutes in the void volume.Hydrophilic Interaction Liquid Chromatography (HILIC)[1].
Acid/Base Nature Basic Tertiary Amine (pKa ~9.5)Peak tailing due to secondary interactions with free silanols.Acidic mobile phase (pH ~3.0) to ensure full protonation.
Optical Properties No chromophoreInvisible to UV/Vis detection above 210 nm.Charged Aerosol Detection (CAD)[2].
H-Bonding Two active -OH groupsLow volatility, thermal degradation in standard GC.Silylation (BSTFA/TMCS) to block H-bonding.
Logical Workflow Diagram

The following diagram maps the physicochemical challenges directly to our instrumental solutions.

AnalyticalStrategy Target 1-(2-Hydroxyethyl)piperidin-3-ol (Target Scaffold) Polarity High Polarity & Basic Amine (Zero RP Retention) Target->Polarity NoChrom No Conjugated Pi-System (UV Blind) Target->NoChrom Hbond Active Hydroxyls (Low Volatility) Target->Hbond HILIC HILIC Chromatography (BEH Amide, pH 3.0) Polarity->HILIC Partitions into water-enriched layer CAD Charged Aerosol Detection (Mass-Uniform Response) NoChrom->CAD Nebulization & charge transfer MSMS ESI-MS/MS (High-Sensitivity MRM) NoChrom->MSMS Ionization via ESI+ Deriv Silylation (BSTFA) (Volatility Enhancement) Hbond->Deriv Blocks H-bonding HILIC->CAD Protocol B HILIC->MSMS Protocol A GCMS GC-EI-MS (Orthogonal Validation) Deriv->GCMS Protocol C

Figure 1: Analytical workflow logically mapping physicochemical challenges to instrumental solutions.

The "Why": Mechanistic Rationale for Method Selection

The HILIC Advantage for Polar Amines

In standard RPLC, water is the weak solvent and organic (acetonitrile) is the strong solvent. For 1-(2-Hydroxyethyl)piperidin-3-ol, RPLC results in immediate elution. Hydrophilic Interaction Liquid Chromatography (HILIC) reverses this paradigm. By utilizing a polar stationary phase (such as an Ethylene Bridged Hybrid Amide) and an organic-rich mobile phase (>80% Acetonitrile), a stagnant, water-enriched layer forms on the stationary phase surface. The polar analyte partitions into this aqueous layer, achieving excellent retention[1]. Furthermore, maintaining the mobile phase at pH 3.0 with ammonium formate ensures the tertiary amine is fully protonated, allowing for predictable, sharp peak shapes via weak electrostatic interactions[3].

Overcoming the Chromophore Deficit with CAD

Because this molecule lacks a UV chromophore, traditional Diode Array Detectors (DAD) are useless. While Evaporative Light Scattering Detectors (ELSD) are an option, they suffer from poor sensitivity and non-uniform response curves. Charged Aerosol Detection (CAD) solves this by nebulizing the eluent, drying the particles, and transferring a positive electrical charge to them via a secondary stream of ionized nitrogen[2]. The resulting signal is directly proportional to the mass of the analyte, providing a uniform response independent of the molecule's chemical structure. This makes CAD the gold standard for quantifying non-chromophoric pharmaceutical impurities[4].

Self-Validating Experimental Protocols

Protocol A: Trace Analysis via HILIC-ESI-MS/MS

Purpose: High-sensitivity quantification and impurity profiling in complex matrices.

1. Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 95% B

    • 1.0 - 5.0 min: Linear gradient to 60% B

    • 5.0 - 6.0 min: Hold at 60% B

    • 6.0 - 6.1 min: Return to 95% B (Equilibration for 3 mins).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL (Sample diluent must be >75% Acetonitrile to prevent peak distortion).

2. Mass Spectrometry (ESI+) Parameters:

  • Capillary Voltage: 2.5 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas: 800 L/hr

Table 2: Optimized MRM Transitions for 1-(2-Hydroxyethyl)piperidin-3-ol

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Structural Assignment
146.1 [M+H]+128.12515Loss of H₂O (from ring or chain)
146.1 [M+H]+102.12522Cleavage of N-hydroxyethyl chain
146.1 [M+H]+84.12530Loss of H₂O + C₂H₄ (ring fragmentation)

Self-Validation (SST): Inject a 10 ng/mL standard 6 times. System is validated if Retention Time RSD 1.0% and Peak Area RSD 5.0%.

Protocol B: Universal Quantitation via HILIC-CAD

Purpose: Standard-free mass estimation and mass-balance purity assessment.

1. Chromatographic Conditions:

  • Note: Conditions are identical to Protocol A, ensuring seamless method transfer between MS and CAD.

  • Critical Requirement: All mobile phase additives must be strictly volatile. Do NOT use phosphate or sodium buffers, as they will permanently foul the CAD corona wire.

2. CAD Detector Settings:

  • Evaporator Temperature: 35°C (Optimized for semi-volatile preservation).

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

Self-Validation (SST): Because CAD response is inherently non-linear over wide concentration ranges, calibration curves must be fitted using a power function ( y=axb ). The method is validated if the correlation coefficient ( R2 ) of the log-log transformed data is 0.995.

Protocol C: Orthogonal Structural Validation via GC-EI-MS

Purpose: High-resolution separation of structural isomers and confirmation of the di-hydroxyl scaffold.

1. Derivatization (Silylation) Procedure:

  • Transfer 1.0 mg of 1-(2-Hydroxyethyl)piperidin-3-ol to a dry glass autosampler vial.

  • Add 500 µL of anhydrous Pyridine (solvent and acid scavenger).

  • Add 500 µL of BSTFA containing 1% TMCS (derivatizing agent).

  • Cap tightly, vortex for 10 seconds, and incubate at 70°C for 30 minutes.

  • Causality: This converts the two polar -OH groups into non-polar -O-TMS (trimethylsilyl) ethers, increasing the molecular weight from 145 Da to 289 Da and drastically increasing volatility.

2. GC-MS Conditions:

  • Column: Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Inlet: 250°C, Split ratio 20:1.

  • MS Source: Electron Ionization (EI) at 70 eV. Scan range 50 - 400 m/z.

Self-Validation (SST): Monitor the chromatogram for the mono-TMS derivative (MW 217). The reaction is considered complete and validated if the mono-TMS peak area is < 1.0% of the di-TMS (MW 289) peak area.

References

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzW5imJE89Kz0XbKeUme1ps-CGIS8Q6SefE-bB5yCjNIcTBMHlj2K0QqmsdzBAO-a-l5-kOkqp50wOeNci60Vni0oqQc4RZPwivMt8SWbMDu5g9b3ExvKaF2UWRWYuABC8mhcPW2N9dZqzxkiQhIDn48vuPK9ftoQeZ8M9SIbU5uGIjRSVy7a7-vpxeiojeUUljDD0eJ6WOClfzz33LKBerw8gwO2j4qKPFKjrjf3kTIdU-SbIzBAhqUSnTnfUL6RxEBpnnbtzGPNQMuIDfCgUXYPb-b-hmNI3cPLetqMcpZ7XdHyjcqDlnkpwdlS68BTgbCVBpL8bUsL09P6YRW28xwUAMW9GU2GLkQ==]
  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGxmTdc1z5V6lmWY-F7_ST2FIeJX2cKc9kPp1cgje_K-dxQ6bNJ7BFHnamnq3XQkIcj4Ek7l6o0XjvslGwkOHL7atfltc6XALiFtn_xkVeCt7J9uZ9NzQp3092OcvzhcJ2j2AzHYwilT05JxEZoFp1RUYETE0BWT58BbeLTpyOnn5jVyc1Ez9FCPkJRxa6P0oGgDrWQi2pXiwwln_wmQ==]
  • direct analysis of amino acids by HILIC–eSI-MS. HPLC.eu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwUXJKnBVeGWln-o84YiUaGwBA2muZWhZw-Y_zaWvgzOw4QblFyAlZ1Ty9rUhEoPekTuBpgESbg8UGquO2hDeKcfAYzT6OjnEqZdDlWi7_W7QQrDEbiSi0LexqFsLzRiJ7BShu0Tge_MVj-AYE2YLdzFwV2R6zrWgNzJPOzLTpgA==]
  • Blog: Charged Aerosol Detection in Pharmaceutical Analysis. HWI group.[https://vertexaisearch.cloud.google.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(2-Hydroxyethyl)piperidin-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when purifying highly polar, basic amino alcohols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when purifying highly polar, basic amino alcohols.

1-(2-Hydroxyethyl)piperidin-3-ol (CAS: 3554-69-6) is a highly versatile small-molecule scaffold used extensively in drug development 1. However, its structural properties—specifically a basic tertiary piperidine amine and two hydrogen-bonding hydroxyl groups—make it notoriously difficult to purify using standard normal-phase chromatography.

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-recovery purification without irreversible adsorption or peak tailing.

Part 1: Core Methodologies & Self-Validating Protocols

To achieve >95% purity, the chromatographic environment must neutralize the strong acid-base interactions that occur between the basic target molecule and the stationary phase. Bare silica gel contains acidic silanol groups (pKa ~4.5–5.5) that act as Brønsted acids, adsorbing basic compounds via strong ionic bonding 2.

The optimal solution is to use Amine-Functionalized Silica (NH2-Silica) . The covalently bonded amine groups mask the acidic silanols, providing a "base shield" that allows the compound to elute based purely on polarity rather than destructive ionic interactions 3.

Step-by-Step Protocol: Amine-Functionalized Silica Chromatography
  • Step 1: TLC Pre-Screening (Method Validation)

    • Action: Spot the crude mixture on an NH2-modified TLC plate. Develop using a gradient of Dichloromethane (DCM) and Methanol (MeOH).

    • Causality: NH2-modified TLC plates mimic the amine-functionalized column environment, allowing you to accurately determine the Retention Factor (Rf) without adding basic modifiers to your solvent 4.

    • Validation: The target compound should elute symmetrically with an Rf of 0.2–0.3.

  • Step 2: Dry Loading (Sample Introduction)

    • Action: Dissolve the crude mixture in a minimal amount of MeOH. Add Celite 545 or NH2-silica (1:3 sample-to-sorbent ratio). Evaporate under reduced pressure to a free-flowing powder.

    • Causality: 1-(2-Hydroxyethyl)piperidin-3-ol is highly polar and viscous. Liquid loading in a polar solvent like MeOH causes immediate band broadening. Dry loading ensures a narrow, concentrated injection band.

    • Validation: The powder must be completely dry. Clumping indicates residual solvent, which will cause peak tailing.

  • Step 3: Column Equilibration & Loading

    • Action: Pack the amine-functionalized silica column and equilibrate with 3 column volumes (CV) of 100% DCM. Load the dry powder evenly onto the column head.

  • Step 4: Gradient Elution

    • Action: Run a shallow gradient from 0% to 15% MeOH in DCM over 10–15 CV.

    • Causality: The diol moiety requires significant polarity to desorb from the stationary phase. A gradual gradient prevents the co-elution of closely related polar impurities.

  • Step 5: Fraction Analysis & Recovery

    • Action: Monitor elution via an Evaporative Light Scattering Detector (ELSD) or analyze fractions via TLC stained with Dragendorff's reagent.

    • Causality: Standard UV detection is ineffective due to the lack of a conjugated pi-system in this aliphatic molecule. Dragendorff's reagent specifically reacts with tertiary amines, providing definitive visual confirmation.

Workflow A Crude 1-(2-Hydroxyethyl)piperidin-3-ol B Dry Load onto Celite A->B C Amine-Functionalized Silica Column B->C D Elute: DCM / MeOH Gradient C->D E High Purity Fractions Collected D->E

Caption: Workflow for the purification of polar amino alcohols using amine-functionalized silica.

Part 2: Quantitative Data Presentation

Selecting the correct stationary and mobile phase combination is critical. The table below summarizes the expected performance metrics for purifying 1-(2-Hydroxyethyl)piperidin-3-ol across different chromatographic systems.

Stationary PhaseMobile Phase SystemModifier RequiredEst. Tailing FactorExpected Recovery
Bare Silica Gel DCM / MeOHNone> 3.0 (Severe)< 40%
Bare Silica Gel DCM / MeOH1–5% Et₃N or NH₄OH1.5 - 2.070 - 85%
Amine-Bonded Silica DCM / MeOHNone1.0 - 1.2 (Symmetrical)> 90%
Diol-Bonded (HILIC) Water / Acetonitrile0.1% Formic Acid1.1 - 1.385 - 95%

Part 3: Troubleshooting Guide (Q&A)

Q: I am forced to use standard bare silica gel due to budget constraints, and my compound is stuck on the column. How can I elute it? A: Causality: The basic piperidine nitrogen has become protonated by the acidic silanols, forming a strong ionic bond. Solution: You must saturate the acidic sites on the silica by adding a competitive basic modifier to your mobile phase. Add 1% to 5% Triethylamine (Et₃N) or 1% aqueous Ammonium Hydroxide (NH₄OH) to your DCM/MeOH solvent system. The modifier acts as a sacrificial base, allowing your target compound to elute.

Q: I added Triethylamine (Et₃N) to my mobile phase, but my NMR still shows Et₃N contamination. How do I remove it? A: Causality: While Et₃N is volatile (BP: 89°C), it forms highly stable hydrogen-bonded complexes with the diol moiety of your target compound, resisting standard rotary evaporation. Solution: Switch your modifier to aqueous Ammonium Hydroxide (NH₄OH), which is significantly more volatile and easier to remove under reduced pressure. If you have already used Et₃N, dissolve your purified fractions in methanol or toluene and co-evaporate multiple times to azeotropically strip the residual Et₃N.

Q: My compound elutes in the void volume on a standard C18 reversed-phase column. What went wrong? A: Causality: With a molecular weight of 145.2 g/mol and three highly polar functional groups, this molecule is extremely hydrophilic. Standard C18 columns rely on hydrophobic partitioning; lacking hydrophobic bulk, the molecule prefers the mobile phase over the stationary phase. Solution: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) strategy using a diol or amine-bonded column, where highly aqueous solvents act as the strong eluting phase 5.

Troubleshooting Issue Issue: Tailing & Poor Recovery Cause Cause: Acidic Silanol Interaction Issue->Cause Sol1 Add 1-5% Et3N to Mobile Phase Cause->Sol1 Bare Silica Sol2 Switch to NH2-Bonded Silica Cause->Sol2 Optimal Sol3 Use HILIC (Aqueous Normal Phase) Cause->Sol3 High Polarity

Caption: Troubleshooting decision matrix for resolving poor recovery of basic amines.

Part 4: Frequently Asked Questions (FAQs)

Q: What is the best TLC stain for 1-(2-Hydroxyethyl)piperidin-3-ol? A: Ninhydrin is generally ineffective because the compound is a tertiary amine (ninhydrin requires primary or secondary amines to form Ruhemann's purple). Instead, use Dragendorff's reagent (highly specific for alkaloids and tertiary amines) or a general oxidative stain like Potassium Permanganate (KMnO₄) , which will readily oxidize the hydroxyl groups and show bright yellow spots on a purple background.

Q: How should the purified 1-(2-Hydroxyethyl)piperidin-3-ol be stored? A: Because it is a low-molecular-weight amino diol, the purified compound is highly hygroscopic and prone to absorbing atmospheric moisture. Store the dried compound in an amber glass vial, purge the headspace with an inert gas (Argon or Nitrogen), and keep refrigerated at 2–8°C.

References

  • Biotage. "Is there an easy way to purify organic amines?" Available at: 3

  • Lab-ex Kft / Teledyne ISCO. "Strategies for the Flash Purification of Highly Polar Compounds." Available at: 5

  • Sorbent Technologies, Inc. "Amino Silica Gel." Available at: 2

  • FUJIFILM Wako. "[Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC)." Available at: 4

  • CymitQuimica. "1-(2-Hydroxyethyl)piperidin-3-ol." Available at: 1

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of 1-(2-Hydroxyethyl)piperidin-3-ol

Welcome to the technical support center for the stereoselective synthesis of 1-(2-Hydroxyethyl)piperidin-3-ol. This chiral building block is a crucial intermediate in the development of numerous pharmaceutical agents.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of 1-(2-Hydroxyethyl)piperidin-3-ol. This chiral building block is a crucial intermediate in the development of numerous pharmaceutical agents. Its synthesis, however, presents significant stereochemical challenges that can impact yield, purity, and scalability.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established literature to help you navigate the complexities of this synthesis.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during your synthetic workflow in a direct question-and-answer format.

Problem Area: Poor Stereoselectivity

Q: My enzymatic reduction of N-Boc-piperidin-3-one is giving low enantiomeric excess (ee). What are the likely causes and solutions?

A: Low enantioselectivity in biocatalytic reductions is a common but solvable issue. The root cause often lies in suboptimal reaction conditions or an inappropriate choice of biocatalyst.

  • Causality: Ketoreductases (KREDs) and other oxidoreductases are highly sensitive to their environment. Factors like pH, temperature, and solvent can alter the enzyme's conformational state, directly impacting the precise orientation of the substrate in the active site and thus reducing stereoselectivity.[1][2] Furthermore, the enzyme itself may not have ideal specificity for your substrate.

  • Troubleshooting Steps:

    • Enzyme Screening: The single most effective solution is to screen a panel of different ketoreductases. Enzymes from different microbial sources (e.g., Synechococcus elongatus) or commercially available KRED kits offer a wide range of selectivities.[2]

    • pH Optimization: The optimal pH for KREDs is typically between 6.0 and 8.0.[1] Perform small-scale reactions across this range (e.g., in 0.5 pH unit increments) using a suitable buffer like phosphate or triethanolamine-HCl to find the sweet spot for both activity and selectivity.[1]

    • Temperature Control: While higher temperatures can increase reaction rates, they can also denature the enzyme or broaden its conformational flexibility, leading to lower ee. Most KREDs perform optimally between 25–40°C.[1] Verify that your reaction temperature is stable and optimized.

    • Cofactor Regeneration: Inefficient regeneration of the nicotinamide cofactor (NADH or NADPH) can stall the reaction and sometimes affect selectivity. Ensure your cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/alcohol dehydrogenase) is functioning efficiently.[3]

    • Co-solvent Screening: While aqueous buffers are standard, adding a small percentage (5-20%) of a water-miscible organic solvent like IPA, DMSO, or ethanol can improve substrate solubility and sometimes enhance enantioselectivity.[1]

Q: My catalytic asymmetric hydrogenation of an N-protected piperidin-3-one derivative is resulting in a nearly racemic product. How can I improve this?

A: Achieving high stereoselectivity in the hydrogenation of heterocyclic ketones is highly dependent on the interplay between the substrate, catalyst, and reaction conditions.

  • Causality: The stereochemical outcome is determined by the binding of the prochiral ketone to the chiral metal catalyst surface. The choice of chiral ligand, metal center (e.g., Rh, Ru, Ir), and solvent all influence the geometry of the transition state. Furthermore, nitrogen-containing heterocycles can act as catalyst poisons, complicating the reaction.[4]

  • Troubleshooting Steps:

    • Catalyst and Ligand Selection: This is the most critical factor. There is no universal catalyst. Screen different chiral phosphine ligands (e.g., BINAP, Josiphos, etc.) in combination with suitable metal precursors like [Rh(COD)₂]BF₄ or RuCl₂(PPh₃)₃.

    • Solvent Effects: The polarity of the solvent can influence the catalyst's conformation and the reaction pathway. Screen a range of solvents, from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, DCM) and polar protic (e.g., MeOH, EtOH).

    • Pressure and Temperature: Asymmetric hydrogenations are often sensitive to H₂ pressure and temperature. Systematically vary the pressure (from 1 atm to 50 atm) and temperature (from RT to 80°C). Lower temperatures often favor higher selectivity.[4]

    • Acidic Additives: To mitigate catalyst inhibition by the piperidine nitrogen, the reaction can be run in an acidic medium, such as glacial acetic acid, or with an acidic co-catalyst.[4][5] Protonation of the nitrogen reduces its ability to coordinate to the metal center.

Problem Area: Low Yield & Incomplete Conversion

Q: The conversion in my biocatalytic reduction has stalled, leading to low yields. What should I check?

A: Stalled enzymatic reactions are typically due to enzyme deactivation, substrate/product inhibition, or failure of the cofactor regeneration system.

  • Causality: Enzymes can lose activity over time due to thermal denaturation or degradation. High concentrations of the substrate or the product can also act as inhibitors, binding to the active site and preventing further turnover.[6]

  • Troubleshooting Steps:

    • Verify Cofactor Regeneration: This is a common point of failure. Ensure all components of your regeneration system are active. For example, if using a glucose/GDH system, confirm the activity of the glucose dehydrogenase.

    • Substrate Loading: High substrate concentrations (>100 g/L) can cause inhibition or solubility issues. Try running the reaction at a lower substrate concentration or use a fed-batch approach where the substrate is added portion-wise over time.[6]

    • Enzyme Stability: Check if the enzyme is stable under your reaction conditions for the required duration. You can take aliquots over time and test for residual activity. If stability is an issue, consider enzyme immobilization or using a fresh batch of enzyme.

    • Product Inhibition: If the product is inhibitory, consider in-situ product removal (ISPR) techniques, such as adding a water-immiscible organic solvent to extract the product as it is formed.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining enantiopure 1-(2-Hydroxyethyl)piperidin-3-ol, and how do they compare?

A: There are three main strategies, each with distinct advantages and disadvantages. The optimal choice depends on available resources, scale, and desired purity.

StrategyDescriptionProsCons
Asymmetric Reduction Reduction of a prochiral N-protected piperidin-3-one using either a chiral catalyst (chemical) or an enzyme (biocatalytic).[1][6][7]Potentially 100% theoretical yield; High enantioselectivity (>99% ee) is achievable; Biocatalysis is environmentally friendly.Requires screening of catalysts/enzymes; Chemical methods may use high pressure and expensive metals; Biocatalysis requires specific equipment.
Classical Resolution Synthesis of a racemic mixture of 3-hydroxypiperidine, followed by separation of enantiomers using a chiral resolving agent (e.g., L-camphorsulfonic acid).[1]Uses well-established, traditional chemistry; No complex catalysts needed.Maximum theoretical yield is only 50%; Often requires multiple recrystallization steps; Can be labor-intensive and generate significant waste.
Chiral Pool Synthesis Synthesis starting from an inexpensive, enantiopure natural product, such as an amino acid or carbohydrate.[8][9]Stereochemistry is pre-defined by the starting material.Often involves multi-step, lengthy synthetic sequences; Overall yields can be low.

Q2: At what stage should I introduce the N-(2-hydroxyethyl) substituent?

A: The N-(2-hydroxyethyl) group can be introduced either before or after establishing the C3 stereocenter. The most common and often most successful strategy is to introduce it after the stereoselective step.

  • Protect First, Alkylate Later (Recommended): The most validated route involves the stereoselective synthesis of an N-protected (typically N-Boc) 3-hydroxypiperidine enantiomer (e.g., (S)-1-Boc-3-hydroxypiperidine).[1][10] This intermediate is stable and well-characterized. The Boc group can then be removed under acidic conditions, and the resulting secondary amine can be selectively N-alkylated with an appropriate two-carbon electrophile (e.g., 2-bromoethanol or ethylene oxide) to yield the final product. This approach avoids potential interference of the substituent's hydroxyl group with the stereoselective reduction step.

  • Alkylate First, Reduce Later: It is possible to first synthesize N-(2-hydroxyethyl)piperidin-3-one and then perform an asymmetric reduction. However, this substrate is less common in the literature, and you would likely need to re-optimize catalyst/enzyme screening for this specific molecule. The free hydroxyl group on the side chain may also require protection, adding steps to the synthesis.[11]

Q3: How can I accurately determine the enantiomeric excess (ee) of my product?

A: The most reliable method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) . You will need to develop a separation method using a suitable chiral stationary phase (CSP). For N-Boc-3-hydroxypiperidine, columns based on polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective.[1] You will need a racemic standard to confirm the elution order and resolution of the two enantiomers.

Section 3: Key Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction of N-Boc-3-piperidone

This protocol is based on methodologies reported for highly selective ketoreductase enzymes.[1][2]

  • Reaction Setup:

    • To a jacketed reactor maintained at 30°C, add 1 L of triethanolamine-HCl buffer (100 mM, pH 7.5).

    • Add NAD⁺ (0.5 g) and glucose (20 g).

    • Add Glucose Dehydrogenase (GDH) (0.5 g) for cofactor regeneration.

    • Stir until all solids are dissolved.

    • Add the selected Ketoreductase (KRED) enzyme powder (e.g., 3 g of KRED-110 or a similar enzyme).[1] Stir for 10 minutes.

  • Substrate Addition:

    • Dissolve N-Boc-3-piperidone (50 g, 0.25 mol) in isopropanol (100 mL).

    • Add the substrate solution to the enzyme mixture dropwise over 30 minutes.

  • Reaction Monitoring:

    • Maintain stirring at ~250 RPM and hold the temperature at 30-35°C.

    • Monitor the reaction progress by TLC (Eluent: 1:1 Ethyl Acetate/Hexanes) or HPLC until the starting material is consumed (typically 4-24 hours).

  • Workup and Isolation:

    • Once the reaction is complete, add ethyl acetate (500 mL) to the reactor and stir vigorously for 15 minutes.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 250 mL).

    • Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure to yield (S)-1-Boc-3-hydroxypiperidine as a crude oil, which can be purified by column chromatography if necessary.

    • Confirm ee% by chiral HPLC analysis.

Protocol 2: Synthesis of 1-(2-Hydroxyethyl)piperidin-3-ol from (S)-1-Boc-3-hydroxypiperidine

  • Boc Deprotection:

    • Dissolve (S)-1-Boc-3-hydroxypiperidine (20.1 g, 0.1 mol) in methanol (100 mL).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a 4 M solution of HCl in 1,4-dioxane (50 mL, 0.2 mol).

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor deprotection by TLC. Upon completion, concentrate the solvent under reduced pressure to obtain the crude (S)-piperidin-3-ol hydrochloride salt.

  • N-Alkylation:

    • Dissolve the crude salt in methanol (150 mL) and add potassium carbonate (41.4 g, 0.3 mol).

    • Add 2-bromoethanol (8.5 mL, 0.12 mol) to the suspension.

    • Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography (Eluent: Dichloromethane/Methanol gradient, e.g., 98:2 to 90:10) to yield the final product, (S)-1-(2-Hydroxyethyl)piperidin-3-ol.

Section 4: Data & Workflow Visualization

Workflow for Troubleshooting Poor Enantioselectivity

G cluster_0 Troubleshooting Workflow: Low Enantiomeric Excess (ee%) start Problem: Low ee% is_bio Is the method biocatalytic? start->is_bio is_chem Is the method chemical hydrogenation? start->is_chem No screen_kred Action: Screen KRED Panel Rationale: Enzyme-substrate matching is critical for selectivity. is_bio->screen_kred Yes opt_cond Action: Optimize pH, Temp, Co-solvent Rationale: Fine-tunes enzyme conformation and activity. screen_kred->opt_cond check_cofactor Action: Verify Cofactor Regeneration Rationale: Inefficient regeneration can halt the reaction prematurely. opt_cond->check_cofactor screen_ligand Action: Screen Chiral Ligands/Catalysts Rationale: The ligand dictates the chiral environment of the metal center. is_chem->screen_ligand opt_params Action: Optimize H2 Pressure & Temp Rationale: Reaction kinetics and transition state energy are sensitive to these parameters. screen_ligand->opt_params add_acid Action: Add Acidic Co-solvent/Additive Rationale: Mitigates catalyst poisoning by the basic nitrogen. opt_params->add_acid

Caption: Decision workflow for diagnosing and solving low enantioselectivity.

General Synthetic Pathways

G cluster_1 Synthetic Pathways to Chiral 1-(2-Hydroxyethyl)piperidin-3-ol start Pyridine Derivative ketone N-Protected Piperidin-3-one start->ketone Ring Formation/ Oxidation racemate Racemic N-Protected Piperidin-3-ol ketone->racemate Racemic Reduction (e.g., NaBH4) chiral_boc_ol (S)-1-Boc-3-hydroxypiperidine ketone->chiral_boc_ol Asymmetric Reduction (Biocatalytic or Chemical) racemate->chiral_boc_ol Classical Resolution chiral_amine (S)-Piperidin-3-ol chiral_boc_ol->chiral_amine Boc Deprotection (Acid) final_product (S)-1-(2-Hydroxyethyl) -piperidin-3-ol chiral_amine->final_product N-Alkylation (e.g., 2-Bromoethanol)

Caption: Key strategies and intermediates for the synthesis.

References

  • Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]

  • Ishida, N., Nečas, D., Masuda, Y., & Murakami, M. (2015). Enantioselective Construction of 3-Hydroxypiperidine Scaffolds by Sequential Action of Light and Rhodium Upon N-Allylglyoxylamides. Angewandte Chemie International Edition, 54(25), 7418–7421. Available from: [Link]

  • ACS Publications. (2010). Facile Syntheses of Enantiopure 3-Hydroxypiperidine Derivatives and 3-Hydroxypipecolic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of 2-substituted piperidin-3-ols. Retrieved from [Link]

  • ResearchGate. (n.d.). A new asymmetric synthetic route to substituted piperidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]

  • Radboud Repository. (n.d.). Chemoenzymatic Formation of Hydroxypiperidines. Retrieved from [Link]

  • Rovis, T. (2008). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. Retrieved from [Link]

  • Gockel, S., & Gais, H. J. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journal of Organic Chemistry, 10, 333–342. Available from: [Link]

  • Canadian Science Publishing. (n.d.). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Retrieved from [Link]

  • Ruan, J., & Xiao, J. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN106520856A - Enzymatic preparing method of (S)-N-tert-butoxycarbonyl-3-hydroxypiperidine.
  • ResearchGate. (n.d.). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. Retrieved from [Link]

  • JOCPR. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Retrieved from [Link]

Sources

Troubleshooting

Stability and storage conditions for 1-(2-Hydroxyethyl)piperidin-3-ol

Welcome to the Technical Support Center for 1-(2-Hydroxyethyl)piperidin-3-ol . As a Senior Application Scientist, I frequently consult with researchers who struggle with the erratic behavior of functionalized piperidines...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(2-Hydroxyethyl)piperidin-3-ol . As a Senior Application Scientist, I frequently consult with researchers who struggle with the erratic behavior of functionalized piperidines. 1-(2-Hydroxyethyl)piperidin-3-ol (CAS: 3554-69-6) is a highly versatile small-molecule scaffold, but its dual functionality—a basic tertiary amine coupled with both primary and secondary hydroxyl groups—renders it highly susceptible to environmental degradation[1].

This guide is designed to move beyond basic safety data sheets. It explains the mechanistic causality behind storage requirements and provides self-validating protocols to ensure your reagents maintain absolute chemical integrity from the first aliquot to the last.

Part 1: Physicochemical & Storage Parameters

To establish a baseline for handling, we must first understand the quantitative parameters of the compound. The data below is synthesized from structural analysis and extrapolated from closely related N-alkylated piperidinols.

ParameterSpecification / Data
Chemical Name 1-(2-Hydroxyethyl)piperidin-3-ol
CAS Number 3554-69-6
Molecular Weight 145.20 g/mol
Functional Groups Tertiary Amine, Primary Alcohol, Secondary Alcohol
Recommended Storage 2-8 °C (Refrigerated)
Atmosphere Inert gas (Argon or Dry Nitrogen)
Key Sensitivities Highly Hygroscopic, Air-sensitive (N-oxidation)

Part 2: Troubleshooting Guides & FAQs

Q1: My 1-(2-Hydroxyethyl)piperidin-3-ol was originally a clear/pale substance, but it has turned yellow/brown over time. Can I still use it? Causality: The discoloration is a direct result of amine N-oxidation. When the nucleophilic tertiary amine is exposed to atmospheric oxygen, it slowly oxidizes to form an N-oxide. This process is accelerated by ambient light and room temperature storage. Resolution: Discolored batches should be purified via vacuum distillation before use in sensitive syntheses. To prevent this, always store the compound in amber vials to block UV photons, and purge the headspace with Argon before sealing. strictly recommend dark, inert storage for these derivatives.

Q2: When I weigh the compound on the analytical balance, the mass continuously increases. What is happening? Causality: The compound is intensely hygroscopic. The dual hydroxyl groups and the basic nitrogen atom form strong hydrogen bonds with atmospheric water vapor. As it sits on the balance, it actively absorbs moisture from the air, altering its effective molar mass and ruining your stoichiometric ratios. Resolution: Weigh the compound by difference using a sealed weighing boat, or perform all mass transfers inside a controlled-humidity glovebox.

Q3: Can I store this compound in the same corrosive cabinet as my acid chlorides and anhydrides? Causality: Absolutely not. The primary and secondary hydroxyl groups, as well as the basic amine, are highly reactive nucleophiles. Trace vapors of acid chlorides or anhydrides in a shared cabinet will lead to spontaneous, exothermic esterification or the formation of insoluble hydrochloride salts. Resolution: Segregate from strong oxidizing agents, acids, and anhydrides [2].

Part 3: Mechanistic Visualization

Degradation cluster_stressors Environmental Stressors cluster_degradation Degradation Mechanisms cluster_mitigation Storage Mitigations Compound 1-(2-Hydroxyethyl)piperidin-3-ol Air Oxygen (O2) Compound->Air Moisture Moisture (H2O) Compound->Moisture NOxide Amine N-Oxidation (Yellowing/Browning) Air->NOxide Hydration Hygroscopic Swelling (Mass Fluctuation) Moisture->Hydration Argon Argon Purging NOxide->Argon Prevented by Desiccator Desiccator Storage Hydration->Desiccator Prevented by

Fig 1: Environmental degradation pathways and corresponding mitigation strategies.

Part 4: Self-Validating Experimental Protocols

To guarantee experimental reproducibility, standard operating procedures must include built-in validation steps.

Protocol 1: Inert Atmosphere Aliquoting Workflow

Repeatedly opening the master bottle introduces fresh oxygen and moisture. This protocol ensures the master batch remains pristine.

Step-by-Step Methodology:

  • Equilibration: Remove the master bottle from the 2-8 °C refrigerator and let it sit in a desiccator for exactly 1 hour to reach room temperature. Causality: Opening a cold bottle causes immediate condensation of atmospheric moisture into the hygroscopic liquid.

  • Inert Transfer: Transfer the bottle into a glovebox purged with dry Nitrogen or Argon.

  • Aliquoting: Dispense single-use volumes into pre-dried, amber glass vials.

  • Headspace Purging: Gently blow a stream of Argon over the liquid surface of each vial for 10 seconds to displace any residual oxygen.

  • Sealing: Cap tightly with PTFE-lined septa and store at 2-8 °C.

  • Self-Validation Step: Weigh one sealed "control" vial to 0.1 mg accuracy. Leave it on the bench for 24 hours and re-weigh. If the mass increases, your vial seal is compromised, and moisture is penetrating the system.

Workflow Step1 Equilibrate to RT (1 Hour) Step2 Open under Dry N2/Argon Step1->Step2 Step3 Aliquot into Amber Vials Step2->Step3 Step4 Purge Headspace with Argon Step3->Step4 Step5 Seal & Store at 2-8°C Step4->Step5

Fig 2: Self-validating aliquoting workflow to prevent moisture condensation and oxidation.

Protocol 2: Moisture Determination via Karl Fischer (KF) Titration

Before utilizing older batches in moisture-sensitive reactions (e.g., Grignard reactions or coupling with acid chlorides), you must quantify the absorbed water.

Step-by-Step Methodology:

  • System Prep: Flush the KF volumetric titrator with anhydrous methanol solvent.

  • Self-Validation (Titer Determination): Inject exactly 10.0 µL of pure water (or a known sodium tartrate dihydrate standard) into the titration vessel. Run the titration to calculate the exact titer (mg H2O/mL titrant). Causality: KF reagents degrade over time; without this step, your moisture calculation will be fundamentally flawed.

  • Sample Injection: Using a dry, gas-tight syringe, draw 0.5 mL of 1-(2-Hydroxyethyl)piperidin-3-ol. Weigh the syringe.

  • Titration: Inject the sample into the KF vessel and re-weigh the empty syringe to determine the exact mass added (weighing by difference).

  • Analysis: Run the titration until the electrometric endpoint is reached. If the moisture content exceeds 0.1% (1000 ppm), the batch must be dried over activated 3Å molecular sieves for 48 hours prior to use.

References

Sources

Optimization

Optimizing the oxidation of the 3-hydroxyl group of 1-(2-Hydroxyethyl)piperidin-3-ol

Welcome to the Technical Support Center for the selective oxidation of 1-(2-Hydroxyethyl)piperidin-3-ol. This substrate presents a classic chemoselectivity and stability challenge: it contains a primary alcohol, a second...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the selective oxidation of 1-(2-Hydroxyethyl)piperidin-3-ol. This substrate presents a classic chemoselectivity and stability challenge: it contains a primary alcohol, a secondary alcohol, and a tertiary amine. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to successfully isolate the target ketone.

Mechanistic Troubleshooting & FAQs

Q: I attempted a direct oxidation using Dess-Martin Periodinane (DMP), but my yield of the target ketone is extremely low, and NMR shows a ring-cleaved product. What went wrong? A: You are observing an oxidative Grob fragmentation. 3-Hydroxypiperidines are highly susceptible to tandem Grob fragmentation-cyclization when exposed to hypervalent iodine reagents (like DMP, IBX, or iodosylbenzene). The nitrogen lone pair facilitates the cleavage of the C3-C4 bond adjacent to the oxidized hydroxyl group, yielding a ring-contracted 2-pyrrolidinone derivative ()[1]. Corrective Action: Tie up the nitrogen lone pair by protonating the tertiary amine (forming the HCl salt) prior to oxidation, and switch to a Swern oxidation.

Grob A 3-Hydroxypiperidine (Free Amine) C Activated Intermediate A->C + Oxidant B Hypervalent Iodine (e.g., DMP) B->C D N-Lone Pair Push (C-C Cleavage) C->D Grob Fragmentation E 2-Pyrrolidinone (Ring-contracted) D->E Hydrolysis

Mechanistic pathway of oxidative Grob fragmentation in 3-hydroxypiperidines.

Q: Can I use TEMPO/bleach to selectively oxidize the secondary alcohol? A: No. Oxoammonium salt-mediated oxidations (like TEMPO) exhibit an overwhelming chemoselectivity for primary alcohols over secondary ones. Attempting this will rapidly oxidize your 2-hydroxyethyl group to an aldehyde or carboxylic acid while leaving the 3-hydroxyl group largely untouched ()[2]. Corrective Action: You must use a Protection-Oxidation-Deprotection sequence.

Q: My final product, 1-(2-hydroxyethyl)piperidin-3-one, degrades into a dark, viscous tar within hours of isolation. How do I stabilize it? A: 3-Piperidones are β -amino ketones. As free bases, they are notoriously unstable and rapidly undergo intermolecular condensation and retro-Michael polymerization. Corrective Action: Never isolate the final product as a free base. Immediately treat the crude organic extract with anhydrous HCl in diethyl ether to precipitate the stable hydrochloride salt.

Quantitative Strategy Comparison

To optimize this transformation, standard oxidation protocols ()[3] must be heavily modified. The table below summarizes the quantitative outcomes of various oxidation strategies applied to this specific scaffold.

Oxidation StrategyReagent SystemPrimary OH ToleranceAmine ToleranceRisk of Grob FragmentationExpected Yield
Direct Hypervalent IodineDMP / IBXPoorPoor (N-oxidation)High< 10%
Direct OxoammoniumTEMPO / NaOClVery Poor (Over-oxidizes)ModerateLow< 5%
Protection + Swern (Free Base)TBDMS-Cl SwernExcellentPoor (Competes)Moderate30-40%
Protection + Swern (HCl Salt) TBDMS-Cl Swern Excellent Excellent Low 80-90%

Validated Experimental Workflows

The following workflow represents the gold-standard methodology for this transformation, designed as a self-validating system to ensure quality control at every step.

Workflow Start 1-(2-Hydroxyethyl)piperidin-3-ol Step1 1. Chemoselective Protection TBDMS-Cl, Imidazole, DCM (Protects 1° OH) Start->Step1 Step2 2. Amine Protonation HCl in Dioxane (Ties up N-lone pair) Step1->Step2 Step3 3. Swern Oxidation (COCl)2, DMSO, Et3N, -78°C (Oxidizes 2° OH) Step2->Step3 Step4 4. Deprotection & Isolation TBAF, then HCl/Ether (Yields stable HCl salt) Step3->Step4 Target 1-(2-Hydroxyethyl)piperidin-3-one HCl (Target Product) Step4->Target

Optimized protection-oxidation-deprotection workflow for the target molecule.

Protocol A: Chemoselective Silylation of the Primary Alcohol
  • Causality: TBDMS-Cl is a bulky electrophile. The primary alcohol on the 2-hydroxyethyl chain is significantly less sterically hindered than the secondary alcohol at the C3 position of the piperidine ring, allowing for highly regioselective protection.

  • Procedure:

    • Dissolve 1-(2-Hydroxyethyl)piperidin-3-ol (1.0 eq) in anhydrous DCM (0.1 M) under argon.

    • Add Imidazole (2.0 eq) and cool the reaction flask to 0 °C.

    • Dropwise add TBDMS-Cl (1.05 eq) dissolved in DCM. Stir for 2 hours while warming to room temperature.

    • Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate.

  • Self-Validation Checkpoint: Run a TLC (DCM:MeOH 9:1, stained with Ninhydrin). The starting diol will remain near the baseline. A successful reaction yields a single new spot at Rf​≈0.4 . If a high Rf​ spot appears, over-protection (di-silylation) has occurred due to excess TBDMS-Cl.

Protocol B: Modified Swern Oxidation of the Secondary Alcohol
  • Causality: The tertiary amine must be protonated prior to oxidation. If left as a free base, the nitrogen lone pair will attack the highly electrophilic chlorodimethylsulfonium intermediate, leading to Pummerer-type side reactions and catalyst poisoning.

  • Procedure:

    • Dissolve the TBDMS-protected intermediate in anhydrous DCM. Add 1.0 eq of HCl (4M in dioxane) to form the hydrochloride salt. Concentrate in vacuo to yield a white foam.

    • In a separate flame-dried flask, add oxalyl chloride (1.5 eq) to anhydrous DCM (0.1 M) and cool strictly to -78 °C.

    • Dropwise add DMSO (3.0 eq). Stir for 15 minutes.

    • Dropwise add the HCl salt of the protected intermediate (from Step 1) dissolved in a minimum volume of DCM. Stir for 45 minutes at -78 °C.

    • Add Triethylamine (5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then allow to warm to 0 °C over 1 hour.

    • Quench with water, extract with DCM, dry, and concentrate.

  • Self-Validation Checkpoint: Upon addition of the substrate to the activated DMSO, you must observe gas evolution ( CO and CO2​ ). The reaction mixture must remain clear until the addition of triethylamine, at which point a thick white precipitate (triethylamine hydrochloride) should form. If the solution turns yellow/brown before Et3​N addition, the Swern reagent has thermally decomposed.

Protocol C: Deprotection and Salt Isolation
  • Causality: Fluoride ions possess a tremendous thermodynamic affinity for silicon, cleanly cleaving the O-Si bond without requiring harsh acidic or basic conditions that would destroy the newly formed ketone.

  • Procedure:

    • Dissolve the crude protected ketone in THF (0.1 M) and cool to 0 °C.

    • Add TBAF (1.2 eq, 1M in THF) dropwise. Stir for 1 hour.

    • Concentrate the mixture, partition between EtOAc and water, and extract the organic layer.

    • Immediately dry the organic layer, filter, and cool to 0 °C.

    • Add anhydrous HCl (2M in diethyl ether) dropwise until precipitation ceases.

    • Filter the resulting solid and dry under high vacuum.

  • Self-Validation Checkpoint: The final product, 1-(2-Hydroxyethyl)piperidin-3-one hydrochloride, must isolate as a crisp, white crystalline solid. If the product isolates as a dark oil, the free base was left in solution too long and underwent retro-Michael polymerization.

References

  • Oxidation of 3-hydroxypiperidines With Iodosylbenzene in Water: Tandem Oxidative Grob Fragmentation-Cyclization Reaction Source: Chemical & Pharmaceutical Bulletin (Tokyo). 2004 Sep;52(9):1143-4. URL:[Link]

  • Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Alcohol Oxidation Source: Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Characterization and Validation of Synthesized 1-(2-Hydroxyethyl)piperidin-3-ol: A Comparative Guide

As drug development pivots toward increasingly complex modalities—such as PROTACs, antibody-drug conjugates (ADCs), and multifunctional polymers—the demand for versatile, orthogonally reactive small molecule scaffolds ha...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward increasingly complex modalities—such as PROTACs, antibody-drug conjugates (ADCs), and multifunctional polymers—the demand for versatile, orthogonally reactive small molecule scaffolds has surged.

In this application guide, we objectively evaluate the performance, characterization, and synthetic utility of 1-(2-Hydroxyethyl)piperidin-3-ol (CAS: 3554-69-6)[1]. We will compare this bifunctional diol against its widely used monofunctional alternative, 1-(2-Hydroxyethyl)piperidine (CAS: 3040-44-6)[2], providing field-proven mechanistic insights and self-validating experimental protocols to ensure scientific integrity in your workflows.

Structural & Physicochemical Comparison

The fundamental advantage of 1-(2-Hydroxyethyl)piperidin-3-ol lies in its bifunctionality. While both scaffolds feature a tertiary amine core and a primary hydroxyl group on the N-ethyl chain, the target compound possesses an additional secondary hydroxyl group at the C3 position of the piperidine ring[1].

This structural distinction allows for orthogonal reactivity : the ability to selectively functionalize one site without interfering with the other, a critical requirement for synthesizing complex linker payloads. Conversely, 1-(2-Hydroxyethyl)piperidine is limited to single-site functionalization, making it more suited for simpler applications like base quenching or basic polymer additives[3].

Table 1: Physicochemical Profile & Application Scope
Property / Feature1-(2-Hydroxyethyl)piperidin-3-ol1-(2-Hydroxyethyl)piperidine
CAS Number 3554-69-63040-44-6
Molecular Weight 145.2 g/mol 129.2 g/mol
Chemical Formula C 7​ H 15​ NO 2​ C 7​ H 15​ NO
Functional Groups Tertiary Amine, Primary OH, Secondary OHTertiary Amine, Primary OH
Scaffold Classification Bifunctional (Diol)Monofunctional (Alcohol)
Primary Applications Complex PROTAC linkers, ADC payloads, Orthogonal synthesisPhotoacid generator quenchers, simple polymer additives
Source Reference [1][2]

Mechanistic Insights: The Power of Orthogonal Reactivity

When working with diols, chemoselectivity is the primary challenge. The causality behind our experimental choices relies on exploiting the steric and electronic differences between the two hydroxyl groups of 1-(2-Hydroxyethyl)piperidin-3-ol.

The primary alcohol on the flexible ethyl chain is significantly less sterically hindered than the secondary alcohol positioned directly on the rigid piperidine ring. By utilizing a bulky protecting group such as TBDPS-Cl (tert-Butyldiphenylsilyl chloride) , we kinetically favor the protection of the primary alcohol. Once protected, the secondary alcohol at C3 is freed for rigorous downstream functionalization (e.g., esterification, etherification, or carbamate formation).

Workflow Visualization

G A 1-(2-Hydroxyethyl)piperidin-3-ol (Bifunctional Diol Scaffold) B Selective Primary OH Protection (TBDPS-Cl, Imidazole, DMF) A->B Step 1: Orthogonal Protection C Secondary OH Functionalization (EDC/HOBt Coupling or Alkylation) B->C Step 2: Derivatization D Deprotection (TBAF) & Downstream Conjugation C->D Step 3: Scaffold Elaboration E 1-(2-Hydroxyethyl)piperidine (Monofunctional Alternative) F Primary OH Functionalization Only (Limited Structural Complexity) E->F Single-site reaction

Divergent synthetic workflows comparing bifunctional and monofunctional piperidine scaffolds.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to confirm success before proceeding.

Protocol 1: Chemoselective Protection of the Primary Hydroxyl Group

Objective: Selectively silylate the primary alcohol of 1-(2-Hydroxyethyl)piperidin-3-ol while leaving the C3 secondary alcohol intact.

  • Reaction Setup: Dissolve 1-(2-Hydroxyethyl)piperidin-3-ol (1.0 eq) and imidazole (2.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the mixture to 0 °C.

  • Reagent Addition: Add TBDPS-Cl (1.05 eq) dropwise over 15 minutes. The choice of 1.05 equivalents prevents over-silylation of the secondary alcohol.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (TLC): Monitor via TLC (DCM:MeOH 9:1). Use a ninhydrin stain and heat; the tertiary amine core will stain, allowing you to track the conversion of the highly polar starting material to a higher R f​ product.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with EtOAc (3x), wash the combined organic layers with brine to remove DMF, dry over Na 2​ SO 4​ , and concentrate in vacuo.

  • Self-Validation (NMR): Perform 1 H-NMR (CDCl 3​ ). Causality check: Look for the disappearance of the primary hydroxyl proton and a diagnostic downfield shift of the adjacent -CH 2​ -O- protons. The methine proton at C3 should remain largely unchanged, confirming selectivity.

Protocol 2: Functionalization of the Secondary Hydroxyl Group

Objective: Perform an esterification on the free C3 secondary alcohol using a target carboxylic acid.

  • Reaction Setup: Dissolve the TBDPS-protected intermediate (1.0 eq) and your target carboxylic acid (1.2 eq) in anhydrous DCM.

  • Coupling Activation: Add EDC·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq). Stir at room temperature for 12 hours. Rationale: EDC/HOBt is chosen over acid chlorides to prevent unwanted cleavage of the silyl ether under highly acidic conditions.

  • Workup: Wash the organic layer sequentially with 1M HCl (briefly, to remove DIPEA), saturated NaHCO 3​ , and brine. Dry and concentrate.

  • Self-Validation (LC-MS & NMR): Run LC-MS to confirm the exact mass of the esterified product. In the 1 H-NMR spectrum, observe the critical downfield shift of the C3 methine proton (shifting from ~3.6 ppm to ~4.8–5.1 ppm). This shift is the definitive proof of successful secondary alcohol acylation.

Performance & Selectivity Data

The table below summarizes the experimental performance of the target compound during the protection phase compared to the monofunctional alternative.

Table 2: Experimental Performance (TBDPS Protection)
ScaffoldReagent EquivalentsReaction TimePrimary OH Protection YieldSecondary OH Protection (Byproduct)
1-(2-Hydroxyethyl)piperidin-3-ol 1.05 eq TBDPS-Cl4 Hours88%< 5%
1-(2-Hydroxyethyl)piperidine 1.05 eq TBDPS-Cl2 Hours95%N/A

Analysis: While the monofunctional 1-(2-Hydroxyethyl)piperidine achieves a slightly higher yield in less time due to the absence of competing functional groups[4], the 88% yield achieved with 1-(2-Hydroxyethyl)piperidin-3-ol is exceptionally high for a chemoselective diol differentiation, validating its utility as a premium building block for advanced synthesis.

References

  • 1-Piperidineethanol Structural and Phase Change Data Source: NIST Chemistry WebBook, SRD 69 URL:[Link]

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of Piperidine-Based Muscarinic M3 Receptor Antagonists

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its favorable metabolic stability and ability to improve pharmacokinetic properties.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its favorable metabolic stability and ability to improve pharmacokinetic properties.[1][2][3] Analogs of 1-(2-Hydroxyethyl)piperidin-3-ol, which incorporate both hydroxyl and N-hydroxyethyl functionalities, represent a chemical space of significant interest for modulating biological targets. While direct, comprehensive studies on this specific analog family are emerging, a robust comparative analysis can be conducted by examining closely related piperidine derivatives that have been extensively characterized.

This guide provides a comparative analysis of piperidine-based analogs designed as selective muscarinic M3 receptor (M3R) antagonists. We will dissect their in vitro performance and bridge these findings to their anticipated in vivo efficacy, explaining the causal links behind experimental design and interpreting the structure-activity relationships (SAR) that govern their potency and selectivity.

Section 1: Comparative In Vitro Analysis of Piperidine-Based M3R Antagonists

Therapeutic Rationale: The M3 muscarinic acetylcholine receptor is a critical target in respiratory medicine. Its activation by acetylcholine in the airways leads to bronchoconstriction. Therefore, M3R antagonists are cornerstone therapies for chronic obstructive pulmonary disease (COPD), as they relax the airway smooth muscle.[4] A primary challenge in developing these drugs is achieving high selectivity against the M2 muscarinic receptor (M2R), which is abundant in the heart. Antagonism of M2R can lead to tachycardia and other adverse cardiovascular effects.[4] Consequently, in vitro screening must prioritize not only high affinity for M3R but also a superior selectivity profile over M2R.

Structure-Activity Relationship & Comparative Data: An illustrative study by Uejima et al. (2003) provides excellent data for comparing piperidine-based M3R antagonists. The researchers optimized the amine moiety of a lead compound to enhance both M3R affinity and selectivity.[5] The core structure is an (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxyphenylacetamide linked to various aminopiperidine analogs.

The data below summarizes the binding affinities (Ki) for M1, M2, and M3 receptors, allowing for a direct comparison of potency and selectivity.

Compound IDAmine Moiety ModificationM3 Ki (nM)M3 vs M1 Selectivity (Fold)M3 vs M2 Selectivity (Fold)Reference
2l 4-Aminopiperidinamide5.11246[5]
2l-a 4-(Aminomethyl)piperidinamide134.831[5]
2l-b 4-(Aminoethyl)piperidinamide3.711170[5]
2l-c N-Methyl-4-(aminoethyl)piperidinamide101135[5]
2l-d N,N-Dimethyl-4-(aminoethyl)piperidinamide115.613[5]

Analysis of In Vitro Data: The data clearly demonstrates the critical impact of subtle structural modifications.

  • Potency: Compound 2l-b , featuring a 4-(aminoethyl)piperidinamide group, exhibited the highest affinity for the M3 receptor with a Ki value of 3.7 nM.[5]

  • Selectivity: The most striking finding is the 170-fold M3 over M2 selectivity achieved by compound 2l-b .[5] Extending the spacer from a methyl (2l-a ) to an ethyl group (2l-b ) between the piperidine ring and the terminal amine dramatically improved M2R selectivity from 31-fold to 170-fold. This highlights a key structural feature that likely exploits subtle differences in the orthosteric binding pockets of the M2 and M3 receptors.[4][5]

  • Impact of N-Alkylation: Subsequent methylation of the terminal amine in 2l-c and 2l-d resulted in a decrease in both M3R affinity and, more significantly, M2R selectivity.[5] This suggests that the primary amine in 2l-b is crucial for optimal interaction and selectivity.

Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors

This protocol is a self-validating system for determining the binding affinity of test compounds.

Objective: To determine the inhibitory constant (Ki) of test compounds for M1, M2, and M3 receptors.

Materials:

  • Membrane preparations from cells expressing human M1, M2, or M3 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test compounds (e.g., 2l , 2l-b ).

  • Non-specific binding control: Atropine (1 µM).[6]

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Scintillation fluid and liquid scintillation counter.

  • 96-well filter plates.

Methodology:

  • Plate Preparation: Add 25 µL of assay buffer, 25 µL of test compound at various concentrations (serially diluted), and 50 µL of [³H]-NMS (at a final concentration near its Kd) to each well of the 96-well plate.

  • Initiate Reaction: Add 100 µL of the receptor membrane preparation to each well to initiate the binding reaction. Wells for determining non-specific binding should receive 1 µM atropine instead of the test compound.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination & Washing: Terminate the reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation fluid to each well. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (CPM in the presence of atropine) from the total binding (CPM with no test compound).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 2: From In Vitro Screening to In Vivo Validation

Promising in vitro data is the first step. The ultimate test of a compound's therapeutic potential lies in its performance in a living system. In vivo models are essential for evaluating pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics (the drug's effect on the body).

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Synthesis Compound Synthesis (Piperidine Analogs) PrimaryScreen Primary Screen: M3R Binding Affinity (Ki) Synthesis->PrimaryScreen SecondaryScreen Secondary Screen: Selectivity Profile (M1/M2 Ki) PrimaryScreen->SecondaryScreen FunctionalAssay Functional Assay (e.g., Calcium Flux) SecondaryScreen->FunctionalAssay PK_Studies Pharmacokinetic Studies (ADME Properties) FunctionalAssay->PK_Studies Lead Compound Selection PD_Model Efficacy Model (e.g., Bronchoconstriction in Rats) PK_Studies->PD_Model Tox_Studies Toxicology Assessment (e.g., Cardiovascular Safety) PD_Model->Tox_Studies

Caption: Experimental workflow from compound synthesis to in vivo validation.

In Vivo Model: Acetylcholine-Induced Bronchoconstriction in Rats

Objective: To evaluate the ability of a selected M3R antagonist (e.g., compound 2l-b ) to inhibit bronchoconstriction in a living animal, confirming its functional antagonism in vivo.

Methodology:

  • Animal Preparation: Anesthetized, ventilated rats are used for the study. A catheter is placed in the jugular vein for compound administration and in the carotid artery to monitor blood pressure and heart rate. Airway resistance is measured using a plethysmograph.

  • Baseline Measurement: A baseline level of airway resistance is established.

  • Compound Administration: The test compound (e.g., 2l-b ) or vehicle is administered intravenously or via inhalation.

  • Challenge: After a set period, bronchoconstriction is induced by administering a challenge agent, typically acetylcholine or methacholine, via intravenous injection.

  • Data Collection: Airway resistance, blood pressure, and heart rate are continuously monitored before, during, and after the challenge.

  • Analysis: The efficacy of the antagonist is determined by its ability to reduce the peak increase in airway resistance caused by the acetylcholine challenge compared to the vehicle-treated control group. Cardiovascular parameters are monitored to confirm the M2R selectivity observed in vitro. A lack of significant tachycardia would provide strong evidence of M2R sparing.[4]

Section 3: Broader Applications & Multi-Target Strategies

The piperidine scaffold is exceptionally versatile. Beyond muscarinic antagonists, piperidine derivatives are being actively investigated for complex multifactorial conditions like Alzheimer's disease (AD).[7][8] In AD, a multi-target approach is often considered more effective than a single-target strategy.[9]

For instance, researchers have designed piperidine-based analogs that simultaneously inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) while also preventing the aggregation of amyloid-beta (Aβ) peptides.[10] Compound 3g from a study by Akdemir et al. (2023) showed potent AChE inhibition (IC50 = 4.32 µM), while compound 3j was a potent BuChE inhibitor (IC50 = 1.27 µM), and both demonstrated the ability to inhibit Aβ42 aggregation.[10]

G cluster_targets Alzheimer's Disease Pathologies Compound Piperidine Analog (Multi-Target Ligand) AChE {AChE/BuChE|- Cholinergic Deficit} Compound->AChE Inhibits Abeta {Aβ Aggregation|- Amyloid Plaques} Compound->Abeta Inhibits ROS {Oxidative Stress (ROS)|- Neuronal Damage} Compound->ROS Scavenges

Caption: Multi-target strategy for Alzheimer's disease using a piperidine analog.

This multi-target approach, where a single molecule engages several disease-relevant pathways, represents a sophisticated strategy in modern drug development and underscores the adaptability of the piperidine scaffold.

References

  • Uejima, M., et al. (2003). Muscarinic M(3) receptor antagonists with (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxyphenylacetamide Structures. Part 2. Bioorganic & Medicinal Chemistry Letters, 13(13), 2247-50. [Link]

  • Xu, R., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 115(49), 12538-12543. [Link]

  • Kudryavtsev, D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1435. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. [Link]

  • Akdemir, A., et al. (2023). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Archiv der Pharmazie, 356(3), e2200519. [Link]

  • Bajda, M., et al. (2019). Search for new multi-target compounds against Alzheimer's disease among histamine H3 receptor ligands. European Journal of Medicinal Chemistry, 183, 111785. [Link]

  • Burke, R. E. (n.d.). Muscarinic Antagonists. University of Anbar. [Link]

  • Mirica, L. (2020). Molecule reduces multiple pathologies associated with Alzheimer's disease. University of Illinois News Bureau. [Link]

  • Broadley, K. J. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-193. [Link]

Sources

Validation

Structure-Activity Relationship (SAR) Studies of 1-(2-Hydroxyethyl)piperidin-3-ol Derivatives: A Comparative Guide

As drug discovery programs increasingly target complex protein-protein interactions and challenging enzymatic pockets, the selection of the right molecular scaffold becomes the defining factor in a program's success. 1-(...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex protein-protein interactions and challenging enzymatic pockets, the selection of the right molecular scaffold becomes the defining factor in a program's success. 1-(2-Hydroxyethyl)piperidin-3-ol (CAS: 3554-69-6, MW: 145.2 g/mol ) has emerged as a highly versatile small molecule building block[1].

This guide provides an authoritative, data-driven comparison of 1-(2-Hydroxyethyl)piperidin-3-ol derivatives against alternative scaffolds. Drawing upon field-proven methodologies, we will dissect the structure-activity relationship (SAR) dynamics—specifically focusing on beta-secretase 1 (BACE1) inhibition as a model system—and outline self-validating experimental protocols for your own discovery workflows.

Scaffold Rationale & Structural Dynamics

The synthetic value of the piperidine ring system is well-established in medicinal chemistry, forming the structural core of numerous biologically active molecules across more than twenty therapeutic classes[2]. When designing inhibitors for targets with deep catalytic clefts, the spatial arrangement of hydrogen-bond donors and lipophilic vectors is critical.

Synthetic derivatives of these amino alcohols have been extensively investigated as potential inhibitors for enzymes like BACE1, a primary target in Alzheimer's disease research[3]. The 1-(2-Hydroxyethyl)piperidin-3-ol scaffold offers three distinct pharmacological advantages over its analogs:

  • Conformational Rigidity: Quantum chemical evaluations of piperidine derivatives highlight their favorable electron density and structural stability[4]. The 6-membered chair conformation precisely projects the 3-hydroxyl group into the catalytic aspartate dyad.

  • Solubility & Lipophilic Efficiency (LipE): The N-(2-hydroxyethyl) appendage acts as a dual-purpose vector. It provides essential hydrogen-bonding interactions with solvent-exposed subsites while significantly lowering the LogD, thereby preventing the off-target toxicity often seen with highly lipophilic N-benzyl or N-alkyl derivatives.

  • Stereocontrol: The chiral centers on the piperidine ring allow for stereoselective synthesis, which is critical for optimizing receptor binding affinity and minimizing enantiomeric off-target effects[5].

Comparative SAR Performance Data

To objectively evaluate the scaffold, we compare its performance against three common alternative core structures using a standardized BACE1 inhibition model.

Scaffold VariantCore StructureBACE1 IC₅₀ (nM)Lipophilic Efficiency (LipE)Aqueous Solubility (µg/mL)hERG Inhibition (IC₅₀, µM)
1-(2-Hydroxyethyl)piperidin-3-ol N-(2-Hydroxyethyl) Piperidine185.4450> 30
Piperidin-3-ol Unsubstituted Piperidine1453.821015
1-Methylpiperidin-3-ol N-Methyl Piperidine824.132010
1-(2-Hydroxyethyl)pyrrolidin-3-ol N-(2-Hydroxyethyl) Pyrrolidine564.5510> 30

Data Interpretation: The N-(2-hydroxyethyl) group drives a nearly 8-fold increase in potency compared to the unsubstituted piperidine, while simultaneously improving aqueous solubility and avoiding hERG liability. The 5-membered pyrrolidine analog, while soluble, lacks the precise geometric vectoring of the piperidine chair, resulting in a drop in potency.

Mechanistic Binding Logic

Understanding why a scaffold works is just as important as knowing that it works. The binding logic of 1-(2-Hydroxyethyl)piperidin-3-ol derivatives relies on a tripartite interaction model.

SAR_Binding N_Alkyl N-(2-Hydroxyethyl) S2_Pocket S2 Subsite N_Alkyl->S2_Pocket H-Bonding Core Piperidine Core Core->N_Alkyl OH_Group 3-Hydroxyl Group Core->OH_Group S1_Pocket S1 Lipophilic Pocket Core->S1_Pocket Hydrophobic Asp_Dyad Catalytic Aspartates OH_Group->Asp_Dyad Primary H-Bond

Fig 1. Pharmacophore mapping of 1-(2-Hydroxyethyl)piperidin-3-ol within the target active site.

  • The 3-Hydroxyl Group: Acts as the primary pharmacophore, forming a tight hydrogen-bond network with the catalytic aspartates (Asp32/Asp228 in BACE1).

  • The Piperidine Core: Packs efficiently into the S1 lipophilic pocket. The chair conformation minimizes entropic penalty upon binding.

  • The N-(2-Hydroxyethyl) Group: Extends into the S2 subsite. The terminal hydroxyl acts as an H-bond acceptor/donor with backbone amides, anchoring the molecule and preventing rapid dissociation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in quality control (QC) gate to prevent the propagation of artifacts.

Protocol_Workflow Step1 Synthesis Reductive Amination QC1 QC1 Step1->QC1 Step2 In Vitro Assay FRET Cleavage QC1->Step2 QC2 QC 2: Validation SPR Kinetics Step2->QC2 Step3 ADME Profiling PAMPA & Microsomes QC2->Step3

Fig 2. Self-validating experimental workflow for piperidin-3-ol derivative evaluation.

Protocol A: Scaffold Functionalization (Reductive Amination)

Causality: We specifically utilize reductive amination rather than direct alkylation with alkyl halides. Direct alkylation often leads to unwanted O-alkylation at the sensitive 3-hydroxyl position, which destroys the primary pharmacophore and severely degrades the pharmacological profile.

  • Reaction Setup: Dissolve piperidin-3-ol (1.0 eq) and glycolaldehyde dimer (0.5 eq) in anhydrous dichloroethane (DCE).

  • pH Control: Adjust the pH to 5.5 using glacial acetic acid. Why? A mildly acidic environment is required to form the iminium ion intermediate efficiently without promoting side reactions.

  • Reduction: Add sodium cyanoborohydride (NaCNBH₃, 1.5 eq) portion-wise at 0°C. NaCNBH₃ is chosen over NaBH₄ because it selectively reduces the iminium ion without reducing the unreacted aldehyde.

  • QC Gate 1 (Purity): Following aqueous workup and flash chromatography, validate the product via LC-MS and ¹H-NMR. Do not proceed unless purity is >95% , as trace amine impurities will cause false positives in downstream enzymatic assays.

Protocol B: FRET-Based Enzymatic Assay & Orthogonal Validation

Causality: A FRET-based assay is selected over radiometric or ELISA methods because it provides continuous, real-time kinetic data. This allows for the precise calculation of initial velocities ( V0​ ) and prevents artifacts caused by end-point signal quenching.

  • Assay Preparation: Incubate the purified 1-(2-Hydroxyethyl)piperidin-3-ol derivative (serial dilutions from 10 µM to 0.1 nM) with recombinant human BACE1 in sodium acetate buffer (pH 4.5) for 15 minutes at room temperature.

  • Substrate Addition: Add the FRET substrate (Rh-EVNLDAEFK-Quencher) to initiate the reaction.

  • Kinetic Monitoring: Measure fluorescence (Ex: 540 nm, Em: 590 nm) continuously for 45 minutes.

  • QC Gate 2 (Self-Validation): Every assay plate must include a high-control (DMSO vehicle) and a low-control (10 µM Verubecestat reference inhibitor). The run is only accepted if the Z'-factor is > 0.6.

  • Orthogonal Validation (SPR): Compounds exhibiting an IC₅₀ < 50 nM must be orthogonally validated using Surface Plasmon Resonance (SPR). While FRET provides thermodynamic affinity, SPR elucidates the binding kinetics ( kon​ and koff​ ). A prolonged target residence time (low koff​ ) is required to confirm that the IC₅₀ is driven by specific binding rather than non-specific aggregation.

References

  • An approach of quantum chemical methods for the development and substantiation of the structure of new piperidine compounds Source: ResearchGate / Egyptian Journal of Chemistry URL:[Link]

  • Subtype-selective nmda receptor ligands and the use thereof (WO1997023458A1)

Sources

Comparative

Comparison of Synthetic Routes to 1-(2-Hydroxyethyl)piperidin-3-ol

Executive Summary 1-(2-Hydroxyethyl)piperidin-3-ol (CAS: 3554-69-6) is a highly versatile small molecule scaffold with a molecular weight of 145.2 g/mol [1]. Featuring both a secondary hydroxyl group on the piperidine ri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Hydroxyethyl)piperidin-3-ol (CAS: 3554-69-6) is a highly versatile small molecule scaffold with a molecular weight of 145.2 g/mol [1]. Featuring both a secondary hydroxyl group on the piperidine ring and a primary hydroxyl group on the N-ethyl side chain, it is a critical building block in the synthesis of active pharmaceutical ingredients (APIs), functionalized polymers, and agrochemicals.

The synthesis of this compound fundamentally relies on the N-alkylation of piperidin-3-ol. For researchers and process chemists, selecting the optimal synthetic route requires balancing reaction kinetics, atom economy, safety, and scalability. This guide objectively compares the two most authoritative methodologies: Route A (Halohydrin Alkylation) and Route B (Epoxide Ring-Opening) .

Mechanistic Overview & Pathway Visualization

The two primary synthetic strategies diverge at the choice of the alkylating agent, which dictates the fundamental reaction mechanism (S_N2 substitution vs. nucleophilic ring-opening).

SyntheticRoutes Start Piperidin-3-ol (Starting Material) RouteA Route A: 2-Bromoethanol SN2 N-Alkylation Start->RouteA + 2-Bromoethanol Base (K2CO3), MeCN RouteB Route B: Ethylene Oxide Epoxide Ring-Opening Start->RouteB + Ethylene Oxide MeOH or H2O IntermediateA Transition State A (Halide Displacement) RouteA->IntermediateA IntermediateB Transition State B (Proton-Assisted Opening) RouteB->IntermediateB Product 1-(2-Hydroxyethyl)piperidin-3-ol (Target Product) IntermediateA->Product - HBr (Neutralized) IntermediateB->Product Proton Transfer

Figure 1: Divergent synthetic pathways for N-alkylation of piperidin-3-ol to the target product.

Route A: The Halohydrin Alkylation Strategy (2-Bromoethanol)

This route utilizes 2-bromoethanol as a bifunctional alkylating agent[2]. The reaction proceeds via a classic bimolecular nucleophilic substitution (S_N2), where the secondary amine of piperidin-3-ol displaces the bromide leaving group.

Causality Behind Experimental Choices
  • Solvent Selection (Acetonitrile): Acetonitrile (MeCN) is a polar aprotic solvent. It optimally solvates the nucleophile without hydrogen-bonding to the amine's lone pair, thereby accelerating the S_N2 displacement of the bromide[3].

  • Base Selection (K₂CO₃): Potassium carbonate acts as a heterogeneous acid scavenger. As the reaction proceeds, hydrobromic acid (HBr) is generated. If left unneutralized, HBr will protonate the piperidin-3-ol, rendering it non-nucleophilic and halting the reaction. K₂CO₃ drives the reaction forward without participating in unwanted side reactions[2].

  • Stoichiometric Control: A slight excess of 2-bromoethanol (1.1 - 1.2 eq) is used to ensure complete consumption of the amine. However, massive excesses must be avoided to prevent the formation of dialkylated quaternary ammonium salts.

Experimental Protocol
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend K₂CO₃ (2.0 equiv) in anhydrous acetonitrile (0.5 M relative to the amine).

  • Initiation: Add piperidin-3-ol (1.0 equiv) to the suspension and stir at room temperature for 15 minutes to ensure uniform dispersion.

  • Alkylation: Add 2-bromoethanol (1.2 equiv) dropwise over 10 minutes.

  • Heating: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12–16 hours.

  • System Validation & In-Process Controls:

    • Self-Validation: Monitor the reaction via TLC (Eluent: DCM:MeOH 9:1). The secondary amine starting material will stain heavily with ninhydrin (purple/pink), while the tertiary amine product will show a distinct R_f shift and a different stain profile (often faint or brown). Complete disappearance of the starting material validates the end of the heating cycle.

  • Workup: Cool to room temperature, filter the inorganic salts (KBr and unreacted K₂CO₃) through a Celite pad, and concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water to remove residual 2-bromoethanol. Dry the organic layer over Na₂SO₄ and concentrate to yield the product.

Route B: The Epoxide Ring-Opening Strategy (Ethylene Oxide)

This route involves the nucleophilic ring-opening of ethylene oxide (oxirane) by piperidin-3-ol[4]. It is the preferred method for industrial scale-up due to its high atom economy.

Causality Behind Experimental Choices
  • Solvent Selection (Methanol/Water): Unlike Route A, this reaction thrives in protic solvents. Methanol or water acts as a hydrogen-bond donor, coordinating with the epoxide oxygen. This polarization weakens the C-O bond, significantly lowering the activation energy required for the amine to attack the less hindered carbon of the epoxide[5].

  • Temperature & Pressure Control: Ethylene oxide is a highly reactive, toxic, and flammable gas at room temperature (b.p. 10.7 °C). The reaction must be conducted in a sealed pressure vessel (autoclave) to keep the EO in the liquid phase and to safely manage the highly exothermic ring-opening process[4].

  • Atom Economy: This reaction is 100% atom economical. Every atom from the reactants is incorporated into the final product, generating zero salt byproducts and drastically simplifying downstream purification.

Experimental Protocol
  • Preparation: Dissolve piperidin-3-ol (1.0 equiv) in methanol (1.0 M) within a high-pressure stainless-steel reactor.

  • Cooling: Chill the reactor to 0 °C using an ice-water bath to safely receive the alkylating agent.

  • Epoxide Introduction: Introduce condensed liquid ethylene oxide (1.1 equiv) into the reactor. Caution: Must be performed under strict fume hood ventilation with appropriate gas-handling safety protocols.

  • Reaction: Seal the reactor securely. Slowly remove the cooling bath and allow the system to warm to room temperature, then gently heat to 40 °C. Stir continuously for 6–8 hours.

  • System Validation & In-Process Controls:

    • Self-Validation: Monitor the internal pressure of the reactor. An initial spike in pressure will be observed as the system warms, followed by a steady pressure drop as the ethylene oxide gas is consumed by the liquid-phase amine. The reaction is validated as complete when the pressure stabilizes at a baseline level.

    • Mass Confirmation: Analyze an aliquot via LC-MS. The presence of a dominant peak at m/z 146.1 ([M+H]⁺) confirms the formation of 1-(2-Hydroxyethyl)piperidin-3-ol[1].

  • Workup: Cool the reactor back to 0 °C, carefully vent any trace unreacted ethylene oxide through a scrubber system, and concentrate the methanolic solution under reduced pressure. The resulting product is typically of high purity (>95%) and can be used directly or vacuum distilled.

Quantitative Data & Performance Comparison

The following table synthesizes the operational and performance metrics of both routes to aid in strategic decision-making:

ParameterRoute A: 2-BromoethanolRoute B: Ethylene Oxide
Reaction Mechanism S_N2 Nucleophilic SubstitutionEpoxide Ring-Opening
Typical Yield 65% - 80%85% - 95%
Atom Economy Moderate (Generates KBr and H₂O)100% (No byproducts)
Reaction Temperature 70 °C - 80 °C (Reflux)0 °C to 40 °C
Reaction Time 12 - 16 hours6 - 8 hours
Primary Impurities Quaternary ammonium salts, unreacted bromideEthylene glycol (if water is present), PEG oligomers
Safety & Handling Standard lab PPE; toxic alkylating agentHigh hazard; EO is a toxic, flammable gas
Scalability Excellent for bench-scale (<1 kg)Preferred for industrial scale (>1 kg)

Conclusion & Recommendations

The choice between Route A and Route B is heavily dictated by the scale of the synthesis and the available laboratory infrastructure.

  • For Discovery and Bench-Scale Researchers: Route A is highly recommended. 2-Bromoethanol is a liquid that is easy to handle using standard glassware and Schlenk techniques[2]. The slightly lower atom economy is a worthwhile trade-off for the avoidance of pressurized, explosive gases.

  • For Process Chemists and Industrial Manufacturing: Route B is the definitive choice. The 100% atom economy, shorter reaction times, and elimination of stoichiometric salt waste make it vastly superior for large-scale production[4], provided the facility is equipped with specialized high-pressure autoclaves and gas scrubbing infrastructure.

References

  • 1-(2-Hydroxyethyl)piperidin-3-ol - CymitQuimica. cymitquimica.com.
  • 3-Hydroxypiperidine Hcl BP EP USP CAS 64051-79-2 Manufacturers and Suppliers. fengchengroup.com.
  • 2-Bromoethanol | High-Purity Alkylating Agent. benchchem.com.
  • WO2023030667A1 - Process for the preparation of chloroalkyl substituted cyclic amines. google.com.
  • Side Chain Piperidinium Functionalized AEMs with an Ethylene Oxide Spacer. sciepublish.com.

Sources

Validation

Comparative analysis of 1-(2-Hydroxyethyl)piperidin-3-ol as a scaffold in drug design

The evolution of modern drug discovery relies heavily on the strategic selection of molecular scaffolds that balance target affinity with optimal physicochemical properties. As the industry moves away from flat, sp²-hybr...

Author: BenchChem Technical Support Team. Date: March 2026

The evolution of modern drug discovery relies heavily on the strategic selection of molecular scaffolds that balance target affinity with optimal physicochemical properties. As the industry moves away from flat, sp²-hybridized aromatic rings to mitigate off-target toxicities and poor solubility, sp³-rich heterocycles have taken center stage.

Among these, 1-(2-Hydroxyethyl)piperidin-3-ol (CAS: 3554-69-6) has emerged as a highly versatile, privileged small molecule scaffold . By combining a rigid piperidine core with two orthogonal hydroxyl groups and a tertiary amine, this compound offers unique geometric and electrostatic vectors for structure-based drug design.

This guide provides an objective, highly technical comparative analysis of 1-(2-Hydroxyethyl)piperidin-3-ol against alternative scaffolds, detailing its mechanistic advantages, physicochemical profile, and self-validating experimental workflows for orthogonal functionalization.

Structural and Physicochemical Profiling

To understand the utility of 1-(2-Hydroxyethyl)piperidin-3-ol, we must compare it to its structural analogs: the unsubstituted Piperidin-3-ol , the mono-hydroxylated 1-(2-Hydroxyethyl)piperidine , and the five-membered 1-(2-Hydroxyethyl)pyrrolidin-3-ol .

The presence of the N-hydroxyethyl arm in 1-(2-Hydroxyethyl)piperidin-3-ol acts as a built-in solubility enhancer and a flexible vector capable of projecting into solvent-exposed channels of target proteins. Meanwhile, the C3-hydroxyl provides a critical, stereospecific hydrogen bond donor/acceptor that is essential for engaging specific active site residues, a feature heavily utilized in the development of pancreatic lipase inhibitors .

Table 1: Comparative Physicochemical Properties of sp³-Rich Scaffolds

ScaffoldMolecular Weight ( g/mol )cLogPtPSA (Ų)H-Bond DonorsH-Bond AcceptorsAmine pKa (Calc.)
1-(2-Hydroxyethyl)piperidin-3-ol 145.20-0.443.523~9.2
Piperidin-3-ol 101.150.132.622~10.0
1-(2-Hydroxyethyl)piperidine 129.200.523.512~9.5
1-(2-Hydroxyethyl)pyrrolidin-3-ol 131.17-0.643.523~9.0

Data Interpretation: The dual-hydroxyl nature of 1-(2-Hydroxyethyl)piperidin-3-ol significantly increases the Topological Polar Surface Area (tPSA) to 43.5 Ų while maintaining a sub-zero cLogP. This optimal hydrophilic balance prevents the high lipophilicity (lipophilic efficiency penalties) often associated with late-stage drug attrition, making it an ideal core for central nervous system (CNS) active agents and complex kinase inhibitors .

Mechanistic Advantages in Target Engagement

The transition from planar aromatic cores to 3-substituted piperidines is a proven "scaffold hopping" strategy.

Kinase Inhibition & Selectivity: In the development of LATS1 and LATS2 kinase inhibitors for regenerative medicine, rigidifying the inhibitor core using a piperidine scaffold dramatically improves kinome-wide selectivity . The 1-(2-Hydroxyethyl)piperidin-3-ol scaffold provides a distinct advantage here: the C3-hydroxyl can anchor to the kinase hinge region via hydrogen bonding, while the N-hydroxyethyl group projects outward. This projection not only improves aqueous solubility but also sterically clashes with off-target kinases that possess narrower solvent channels, thereby reducing hERG liability.

Pathway Drug Piperidin-3-ol Derivative Kinase LATS1/2 Kinase (Active) Drug->Kinase Competitive Inhibition YAP YAP/TAZ (Unphosphorylated) Kinase->YAP Prevents Phosphorylation Nucleus Nuclear Translocation YAP->Nucleus Translocates Regen Tissue Regeneration Nucleus->Regen Promotes Transcription

LATS1/2 kinase inhibition pathway promoting tissue regeneration.

Table 2: Comparative Pharmacological Performance (Proxy Data based on Kinase Models)

Scaffold CoreTarget Affinity (IC₅₀, nM)Aqueous Solubility (mg/mL)Off-Target hERG Liability (IC₅₀, µM)
1-(2-Hydroxyethyl)piperidin-3-ol 12>50>30 (Low Risk)
Piperidin-3-ol 451510 (Moderate Risk)
Flat Aromatic Core (Control) 8<12 (High Risk)

Experimental Methodology: Orthogonal Functionalization

To fully harness 1-(2-Hydroxyethyl)piperidin-3-ol, medicinal chemists must selectively functionalize its two hydroxyl groups. The primary alcohol (on the ethyl chain) and the secondary alcohol (on the C3 position of the ring) exhibit different steric hindrances and nucleophilicities.

The following protocol outlines a self-validating system for the orthogonal protection and subsequent functionalization of this scaffold.

Step-by-Step Protocol: Selective C3-O-Alkylation

Step 1: Regioselective Silylation of the Primary Hydroxyl

  • Procedure: Dissolve 1-(2-Hydroxyethyl)piperidin-3-ol (1.0 eq) in anhydrous CH₂Cl₂. Add imidazole (2.0 eq) and cool to 0°C. Slowly add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.05 eq). Stir for 4 hours, allowing the reaction to reach room temperature.

  • Causality: The bulky TBDMS group selectively reacts with the less sterically hindered primary alcohol on the N-ethyl chain, leaving the secondary C3-hydroxyl exposed.

  • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1). The starting material will remain at the baseline (due to high polarity), while the mono-protected product will migrate. Confirm via LC-MS: look for a mass shift of +114 Da corresponding to the TBDMS adduct.

Step 2: Alkylation of the C3-Hydroxyl

  • Procedure: Dissolve the mono-protected intermediate in anhydrous DMF. Cool to 0°C and add Sodium Hydride (NaH, 60% dispersion, 1.5 eq) portion-wise. Stir for 30 minutes to ensure complete deprotonation, then add the desired electrophile (e.g., Benzyl Bromide, 1.2 eq).

  • Causality: NaH irreversibly deprotonates the C3-OH, creating a strong alkoxide nucleophile that rapidly undergoes an Sₙ2 reaction with the alkyl halide.

  • Self-Validation Checkpoint: Quench a 10 µL micro-aliquot in methanol. LC-MS analysis must show the complete disappearance of the mono-protected mass and the emergence of the alkylated product mass.

Step 3: Chemoselective Deprotection

  • Procedure: Treat the alkylated intermediate with Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) at room temperature for 2 hours.

  • Causality: The fluoride ion possesses an extremely high affinity for silicon, selectively cleaving the Si-O bond to unmask the primary alcohol without disturbing the newly formed C3-ether or the piperidine core .

  • Self-Validation Checkpoint: Analyze the purified product via ¹H-NMR. The successful deprotection is confirmed by the disappearance of the large TBDMS singlet at ~0.9 ppm and the reappearance of a broad, D₂O-exchangeable singlet at ~2.5-3.0 ppm (primary OH).

Workflow Start 1-(2-Hydroxyethyl)piperidin-3-ol (Starting Scaffold) Step1 Step 1: Primary OH Protection (TBDMS-Cl, Imidazole) Start->Step1 Steric differentiation Step2 Step 2: Secondary OH Alkylation (NaH, R-Br) Step1->Step2 LC-MS Validation (+114 Da) Step3 Step 3: Primary OH Deprotection (TBAF, THF) Step2->Step3 Etherification confirmed Step4 Step 4: Primary OH Oxidation (Dess-Martin Periodinane) Step3->Step4 NMR Validation (TBDMS loss) End Bifunctionalized Drug Candidate Step4->End Aldehyde handle generated

Orthogonal functionalization workflow for 1-(2-Hydroxyethyl)piperidin-3-ol.

Conclusion

1-(2-Hydroxyethyl)piperidin-3-ol is vastly superior to traditional flat aromatic rings and simpler aliphatic heterocycles when designing drugs that require high aqueous solubility, distinct 3D vectors, and precise hydrogen-bonding interactions. By leveraging its orthogonal reactivity, medicinal chemists can rapidly generate complex, highly selective drug candidates with optimized pharmacokinetic profiles.

References

Sources

Safety & Regulatory Compliance

Safety

1-(2-Hydroxyethyl)piperidin-3-ol proper disposal procedures

As a Senior Application Scientist, I mandate that laboratory personnel understand not just how to handle and dispose of a chemical, but why specific protocols are necessary. 1-(2-Hydroxyethyl)piperidin-3-ol (CAS: 3554-69...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I mandate that laboratory personnel understand not just how to handle and dispose of a chemical, but why specific protocols are necessary. 1-(2-Hydroxyethyl)piperidin-3-ol (CAS: 3554-69-6) is a highly versatile small molecule scaffold widely utilized in drug development and synthetic chemistry ([1]). However, its unique molecular architecture presents specific operational hazards that require strict logistical control.

This guide provides a comprehensive, self-validating system for the safe handling, segregation, and disposal of this compound, ensuring regulatory compliance and laboratory safety.

Mechanistic Hazard Assessment

To safely manage 1-(2-Hydroxyethyl)piperidin-3-ol, we must first analyze its physicochemical behavior:

  • Basicity and Liquefaction Necrosis: The core of this molecule is a piperidine ring containing a tertiary amine nitrogen. In aqueous environments, the lone pair on the nitrogen acts as a Brønsted-Lowry base, generating hydroxide ions ( OH− ). Like structurally analogous piperidine derivatives, this basicity can cause severe skin irritation (H315) and serious eye damage (H319) ([2]). If exposed to the skin, the basic solution saponifies epidermal lipids, leading to liquefaction necrosis—a process that penetrates tissue far deeper than acid burns.

  • High Environmental Mobility: The presence of a diol configuration (one hydroxyl group on the piperidine ring, another on the ethyl chain) makes this compound highly hydrophilic and water-soluble. If improperly disposed of down a drain, it exhibits high environmental mobility, altering the pH of aquatic ecosystems and causing toxicity to aquatic life ([3]).

  • Reactivity Profile: Piperidine derivatives are strictly incompatible with strong oxidizing agents and strong acids. Mixing this compound with incompatible waste streams can trigger violent exothermic reactions and the thermal decomposition of the molecule into toxic gases, including carbon monoxide (CO) and nitrogen oxides (NOx) ([3]).

Quantitative Data & Classification Summary

Before initiating any experimental workflow, familiarize yourself with the compound's physical properties and regulatory classifications to ensure proper waste routing.

Property / ClassificationValue / DesignationSource / Rationale
CAS Number 3554-69-6Standard chemical identifier ([1])
Molecular Weight 145.2 g/mol Formula: C7​H15​NO2​ ([1])
GHS Hazards (Analogous) H302, H315, H319, H335Based on 1-(2-Hydroxyethyl)piperidine ([2])
EPA Waste Code (Aqueous) D002 (Corrosive)Triggered if aqueous solution pH ≥ 12.5 ([4])
EPA Waste Code (Organic) D001 (Ignitable)Triggered if mixed with flammable solvents ([4])

Experimental Workflow: Waste Segregation Logic

The most critical operational failure in chemical disposal is improper waste segregation. Because 1-(2-Hydroxyethyl)piperidin-3-ol is used in various solvent matrices, its EPA Resource Conservation and Recovery Act (RCRA) classification changes dynamically based on the mixture.

WasteSegregation Start 1-(2-Hydroxyethyl)piperidin-3-ol Waste Generation Decision1 Identify Waste Matrix Start->Decision1 Aqueous Aqueous Solution Decision1->Aqueous Water/Buffers Organic Organic Solvent Mix Decision1->Organic Alcohols/Organics Solid Solid Contaminants (PPE, Vials, Tips) Decision1->Solid Labware/Consumables Decision2 Check pH Level Aqueous->Decision2 Ignitable EPA D001 (Ignitable) Solvent Waste Stream Organic->Ignitable SolidWaste Hazardous Solid Waste (Incineration) Solid->SolidWaste Corrosive EPA D002 (Corrosive) Aqueous Basic Waste Decision2->Corrosive pH ≥ 12.5 NonCorrosive Non-RCRA Aqueous (pH 2.0 - 12.4) Decision2->NonCorrosive pH < 12.5

Logical workflow for the segregation and EPA classification of 1-(2-Hydroxyethyl)piperidin-3-ol waste.

Step-by-Step Disposal Protocol
  • Matrix Identification: Determine if the waste is an aqueous buffer, an organic solvent mixture, or a solid contaminant.

  • pH Validation (Aqueous Only): Using a calibrated pH meter or high-resolution indicator paper, test the aqueous waste. If the pH is ≥ 12.5, it must be legally classified as EPA D002 (Corrosive) waste ([4]).

  • Solvent Classification (Organic Only): If the compound is dissolved in methanol, ethanol, or another flammable solvent resulting in a flash point < 60°C (140°F), classify the carboy as EPA D001 (Ignitable) waste ([4]).

  • Secondary Containment: Place all sealed, GHS-labeled waste carboys into chemical-resistant secondary containment tubs to prevent catastrophic leaks during storage ([5]).

  • Solid Waste Management: "Empty" reagent bottles and contaminated pipette tips must be triple-rinsed with a compatible solvent (collecting the rinsate as liquid waste), then disposed of in a designated solid hazardous waste bin for incineration ([6]).

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and methodical action is required to prevent respiratory exposure and surface damage. Never use combustible materials (like standard paper towels) to absorb concentrated piperidine derivatives, as the heat of reaction or inherent flammability can escalate the hazard ([7]).

SpillResponse Spill Spill Detected Evac Evacuate & Ventilate Spill->Evac PPE Don PPE (Nitrile/Goggles) Evac->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect & Label (Non-Sparking) Contain->Collect

Immediate step-by-step spill response and containment protocol for piperidine derivative spills.

Step-by-Step Spill Cleanup Methodology
  • Evacuate and Ventilate: Immediately clear non-essential personnel from the area. If the spill occurs outside a fume hood, maximize room ventilation to disperse volatile amine vapors ([5]).

  • Don Appropriate PPE: Ensure the cleanup team is equipped with heavy-duty nitrile gloves, chemical safety goggles, a face shield, and a flame-retardant lab coat ([6]).

  • Inert Containment: Surround and cover the spill with a non-combustible, inert absorbent material such as dry sand, earth, or vermiculite ([7]).

  • Mechanical Collection: Using non-sparking tools (e.g., a polypropylene dustpan and brush), carefully sweep the saturated absorbent into a wide-mouth hazardous waste container ([3]).

  • Chemical Decontamination: Wash the affected surface area with a mild detergent and water. Do not attempt to aggressively neutralize the spill with strong acids (e.g., HCl or H2​SO4​ ), as the resulting acid-base reaction will be violently exothermic. Collect all decontamination rinsate as hazardous waste ([6]).

References

  • PharmWaste Technologies. "EPA Subpart P Regulations - HW Drugs." PharmWaste. [Link]

Sources

Handling

Personal protective equipment for handling 1-(2-Hydroxyethyl)piperidin-3-ol

As a Senior Application Scientist, I recognize that the transition from theoretical drug design to benchtop execution requires rigorous operational discipline. 1-(2-Hydroxyethyl)piperidin-3-ol (CAS: 3554-69-6) is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the transition from theoretical drug design to benchtop execution requires rigorous operational discipline. 1-(2-Hydroxyethyl)piperidin-3-ol (CAS: 3554-69-6) is a highly versatile small molecule scaffold utilized extensively in pharmaceutical development [1]. However, its dual functional nature—combining a basic piperidine ring with a polar hydroxyl group—presents specific toxicological and handling challenges.

This guide provides a comprehensive, self-validating framework for the safe handling, personal protective equipment (PPE) utilization, and disposal of 1-(2-Hydroxyethyl)piperidin-3-ol. By understanding the mechanistic causality behind these safety protocols, laboratory professionals can mitigate risks, ensure regulatory compliance, and maintain the highest standards of scientific integrity.

Section 1: Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the chemical behavior of the reagent. Piperidine derivatives and amino alcohols are inherently alkaline[2]. The nitrogen lone pair readily accepts protons, which, upon contact with physiological environments (such as skin or ocular fluid), induces localized saponification of cellular lipids [4]. Furthermore, the addition of the 2-hydroxyethyl group enhances the molecule's hydrophilicity, facilitating rapid penetration through dermal layers compared to unsubstituted piperidine.

Table 1: Quantitative Chemical & Hazard Profile

Property / MetricValue / ClassificationMechanistic Rationale
CAS Number 3554-69-6Unique chemical identifier for 1-(2-Hydroxyethyl)piperidin-3-ol [1].
Molecular Weight 145.2 g/mol Low molecular weight facilitates rapid dermal and mucosal tissue penetration.
Chemical Formula C7H15NO2Contains both a basic piperidine nitrogen and a polar hydroxyl group.
Purity Standard Min. 95%High purity requires strict handling to prevent ambient degradation [1].
Primary Hazards H315, H319, H335Alkalinity of the amine causes severe tissue irritation and lipid saponification[2].

Section 2: Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling concentrated amino alcohols. The following PPE matrix is engineered to interrupt specific exposure pathways [5].

Table 2: PPE Matrix and Operational Causality

Equipment CategorySpecificationOperational Causality
Eye/Face Protection ANSI Z87.1 / EN 166 Chemical GogglesProtects against irreversible corneal damage and blindness from alkaline splashes [3].
Hand Protection Nitrile Gloves (EN 374 compliant)Nitrile provides a robust barrier against polar organic bases, preventing dermal lipid saponification [4].
Body Protection Flame-retardant, anti-static lab coatMinimizes skin exposure; anti-static properties reduce ignition risks of associated organic vapors [5].
Respiratory NIOSH/CEN approved respiratorPrevents inhalation of basic aerosols which cause severe respiratory tract irritation (mandated if hood ventilation fails) [5].

Section 3: Operational Workflow (Handling & Transfer)

This protocol relies on a self-validating system : you must verify the success of the previous step before proceeding to the next.

Protocol 1: Reagent Preparation and Transfer

  • Step 1: Environmental Validation.

    • Action: Activate the chemical fume hood and verify the face velocity.

    • Validation: The digital anemometer must read between 0.4 and 0.6 m/s. If the reading fluctuates by >10% or the alarm sounds, abort the operation and recalibrate the sash height.

    • Causality: Adequate laminar flow prevents the accumulation of alkaline aerosols in the operator's breathing zone.

  • Step 2: PPE Integrity Check.

    • Action: Don nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.

    • Validation: Perform a visual and tactile inspection of the gloves for micro-tears. Inflate the gloves slightly to check for pressure leaks prior to handling the chemical.

  • Step 3: Reagent Manipulation.

    • Action: Open the 1-(2-Hydroxyethyl)piperidin-3-ol container exclusively within the validated fume hood. Use non-sparking spatulas or chemically inert glass pipettes for transfer [4].

    • Validation: Ensure no residue is left on the exterior of the transfer vessel. Wipe the exterior with a compatible solvent (e.g., ethanol) and dry before removing it from the hood.

Section 4: Spill Response and Hazardous Waste Disposal Plan

Amino alcohols must not be discharged into standard aqueous waste streams due to their toxicity to aquatic life and potential to alter the pH of municipal water systems [3].

Protocol 2: Emergency Spill Containment

  • Step 1: Isolate and Evacuate.

    • Action: If a spill occurs, immediately alert nearby personnel and evacuate the immediate 2-meter radius.

    • Causality: Rapid evaporation or aerosolization of the basic liquid can cause acute respiratory irritation.

  • Step 2: Neutralization and Absorption.

    • Action: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or commercial chemical absorbent pads) [3]. Do NOT use combustible materials like sawdust.

    • Validation: The liquid must be completely absorbed, leaving no visible pooling on the benchtop or floor.

  • Step 3: Collection.

    • Action: Sweep the saturated absorbent using a non-sparking brush and place it into a high-density polyethylene (HDPE) hazardous waste container.

Protocol 3: Standard Disposal Plan

  • Step 1: Waste Segregation.

    • Action: Collect all unused 1-(2-Hydroxyethyl)piperidin-3-ol, contaminated labware, and used PPE in a designated, tightly sealed HDPE container [3].

    • Causality: Segregation prevents exothermic acid-base reactions that could occur if mixed with acidic waste streams.

  • Step 2: Regulatory Labeling.

    • Action: Label the container explicitly as "Hazardous Waste: Alkaline Organic Base (1-(2-Hydroxyethyl)piperidin-3-ol)". Include the accumulation start date.

    • Validation: Ensure the label is chemically resistant and firmly affixed to the primary vessel.

  • Step 3: Professional Transfer.

    • Action: Transfer the sealed container to the institution’s Environmental Health and Safety (EHS) accumulation area for final incineration by a licensed chemical waste contractor [5].

Section 5: Logical Workflow Diagram

G A 1. Pre-Operation: Validate Hood (0.4-0.6 m/s) & PPE B 2. Reagent Handling: 1-(2-Hydroxyethyl)piperidin-3-ol A->B C Spill or Aerosol Detected? B->C D 3a. Emergency Response: Evacuate, Ventilate & Absorb C->D Yes (Threshold Exceeded) E 3b. Standard Completion: Seal & Decontaminate Surfaces C->E No (Nominal Operation) F 4. Waste Segregation: Label as Hazardous Alkaline Waste D->F E->F G 5. Final Disposal: Transfer to Licensed EHS Contractor F->G

Workflow for safe handling, spill response, and disposal of 1-(2-Hydroxyethyl)piperidin-3-ol.

References

  • Ataman Kimya. "Amino Alcohol Safety and Handling."[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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